molecular formula C7H8O4 B189253 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one CAS No. 6269-25-6

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Cat. No.: B189253
CAS No.: 6269-25-6
M. Wt: 156.14 g/mol
InChI Key: RLWWKLWEBQOOAB-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-methoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWWKLWEBQOOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283977
Record name 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-25-6
Record name 6269-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one from Kojic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of kojic acid. This document details the chemical transformation of the readily available starting material, kojic acid, through selective methylation of its 5-hydroxy group. Included are detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway and the established mechanism of action of kojic acid derivatives as tyrosinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and related scientific disciplines.

Introduction

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring pyranone produced by several species of fungi. It is widely recognized for its biological activities, most notably its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This property has led to its extensive use in the cosmetics industry for skin lightening and in the food industry to prevent enzymatic browning. The derivatization of kojic acid offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and specificity. The methylation of the 5-hydroxy group to yield this compound is a key modification that can alter the biological and physicochemical properties of the parent molecule. This guide focuses on the synthetic route to this specific derivative.

Synthesis of this compound

The primary synthetic route to this compound from kojic acid involves the selective O-methylation of the phenolic hydroxyl group at the 5-position. This transformation can be achieved using various methylating agents in the presence of a suitable base.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway Kojic_Acid Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) Target_Molecule This compound Kojic_Acid->Target_Molecule Selective 5-O-Methylation

Caption: Synthetic pathway from kojic acid to its 5-methoxy derivative.

Experimental Protocols

Two common methods for the selective methylation of the 5-hydroxy group of kojic acid are presented below.

Method A: Methylation using Dimethyl Sulfate and Sodium Bicarbonate

This method is adapted from a procedure for the regioselective methylation of a similar phenolic hydroxyl group.

  • Materials:

    • Kojic acid

    • Dimethyl sulfate (DMS)

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous solvent (e.g., Acetone, DMF)

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add kojic acid (1 equivalent) and the anhydrous solvent.

    • Add sodium bicarbonate (1.1 equivalents) to the suspension.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method B: Methylation using Methyl Iodide and Potassium Carbonate

This is another common method for the methylation of phenols.

  • Materials:

    • Kojic acid

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous acetone

    • Water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve kojic acid (1 equivalent) in anhydrous acetone.

    • Add potassium carbonate (1.5 equivalents) to the solution.

    • Add methyl iodide (1.2 equivalents) and reflux the mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by column chromatography on silica gel.

Quantitative Data
ParameterMethod A (DMS/NaHCO₃)Method B (CH₃I/K₂CO₃)Reference
Reagents Kojic acid, Dimethyl sulfate, Sodium bicarbonateKojic acid, Methyl iodide, Potassium carbonateN/A
Solvent Acetone or DMFAcetoneN/A
Temperature 50-60 °CRefluxN/A
Reaction Time Monitored by TLCMonitored by TLCN/A
Yield Not explicitly reported for this specific reaction, but generally good for similar phenolic methylations.Not explicitly reported for this specific reaction, but a common method for phenolic methylation.N/A
Purification Column ChromatographyColumn ChromatographyN/A

Biological Activity and Mechanism of Action

Kojic acid and its derivatives are well-known inhibitors of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.

Tyrosinase Inhibition

The primary mechanism of tyrosinase inhibition by kojic acid involves the chelation of the copper ions within the active site of the enzyme. This chelation prevents the binding of the natural substrate, L-tyrosine, and subsequent oxidation reactions, thereby inhibiting the production of melanin. While methylation of the 5-hydroxy group in this compound may alter its binding affinity to the enzyme, the pyranone ring still possesses chelating capabilities.

Signaling Pathway of Tyrosinase Inhibition

The inhibition of tyrosinase by kojic acid derivatives directly impacts the melanogenesis pathway.

Tyrosinase_Inhibition cluster_0 Melanogenesis Pathway cluster_1 Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Kojic_Acid_Derivative 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one Tyrosinase Tyrosinase (Copper-containing enzyme) Kojic_Acid_Derivative->Tyrosinase Chelates Copper Ions (Inhibition)

In-Depth Technical Guide: Physicochemical Properties of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of the well-known fungal metabolite, kojic acid. Due to the limited availability of direct experimental data for this specific methoxy derivative, this document presents a combination of known data for the parent compound, kojic acid, alongside predicted values for the title compound. Detailed, standardized experimental protocols for determining key physicochemical parameters are also provided to guide researchers in their own investigations. This guide aims to serve as a foundational resource for professionals engaged in research and development involving this class of compounds.

Introduction

This compound is a structural analog of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). Kojic acid is a natural product with a wide range of applications, notably in the cosmetics industry as a skin-lightening agent due to its tyrosinase inhibitory activity. The methylation of the 5-hydroxyl group to a methoxy group in this compound is a common medicinal chemistry strategy to modulate the physicochemical and biological properties of the parent molecule. Such modifications can influence factors like solubility, lipophilicity, metabolic stability, and biological activity. Understanding the core physicochemical properties of this derivative is therefore crucial for its potential development and application in various scientific fields, including drug discovery.

Molecular Structure and Identification

The structural relationship between kojic acid and its 5-methoxy derivative is a simple methylation reaction. This modification is expected to alter the intermolecular forces, particularly by removing the acidic proton of the 5-hydroxyl group and eliminating its hydrogen bonding capability as a donor.

G Synthesis of this compound kojic_acid Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) reagents Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) + Base kojic_acid->reagents methoxy_derivative This compound reagents->methoxy_derivative

Caption: Synthesis of the target compound from kojic acid.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following tables provide the known experimental data for the parent compound, kojic acid, and computationally predicted data for this compound for comparative analysis.

Table 1: General and Predicted Physicochemical Properties

PropertyKojic Acid (Experimental)This compound (Predicted)Data Source
Molecular Formula C₆H₆O₄C₇H₈O₄[1]
Molecular Weight 142.11 g/mol 156.14 g/mol [1]
Melting Point 150-154 °CNot Available
Boiling Point Not AvailableNot Available
pKa 7.90Not Available
LogP (Octanol-Water) -0.63Not Available
Water Solubility SolubleNot Available[2]

Note: Predicted values are computationally generated and should be confirmed by experimental methods.

Experimental Protocols

The following sections detail standardized laboratory protocols for the experimental determination of the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is recorded as a range of temperatures from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting point range is indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.

  • Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough estimate.

  • Allow the apparatus to cool to at least 20°C below the estimated melting point.

  • Insert a new capillary tube with the sample and heat at a slow, controlled rate (approximately 1-2°C per minute).

  • Record the temperature at which the first droplet of liquid is observed (T1).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

  • The melting point is reported as the range T1-T2.

Aqueous Solubility Determination

Principle: The solubility of a compound in a particular solvent at a specified temperature is the maximum amount of that substance that can dissolve in a given volume of the solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of distilled water.

  • Seal the vial and place it in a constant temperature shaker bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., by comparing the absorbance or peak area to a standard curve).

  • Calculate the solubility in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a weakly acidic compound, it can be determined by monitoring the pH of a solution during titration with a strong base. The pKa corresponds to the pH at which the concentrations of the acidic and conjugate base forms are equal.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker and magnetic stirrer

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure (Potentiometric Titration):

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of water (or a suitable co-solvent if necessary).

  • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added.

  • Determine the equivalence point from the inflection point of the curve (or from the peak of the first derivative plot).

  • The pH at the half-equivalence point is equal to the pKa of the compound.

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For the octanol-water partition coefficient (LogP), the two phases are n-octanol and water. LogP is a measure of the lipophilicity of a compound.

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure (Shake-Flask Method):

  • Prepare pre-saturated n-octanol and water by shaking equal volumes of the two solvents together and allowing the layers to separate.

  • Accurately prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble).

  • Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial.

  • Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully sample a known volume from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound. While experimental data for this specific derivative is limited, the provided information on its parent compound, kojic acid, along with the detailed experimental protocols, offers a solid foundation for researchers. The methylation of the 5-hydroxyl group is anticipated to significantly impact properties such as lipophilicity and solubility, which are critical for applications in drug development and other scientific disciplines. The experimental methodologies outlined herein provide a clear path for the empirical determination of these crucial parameters, enabling a more complete characterization of this promising compound.

References

An In-depth Technical Guide to 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, also known by its synonyms 5-methoxykojic acid and O-methylkojic acid, is a derivative of the naturally occurring fungal metabolite, kojic acid. With the CAS number 6269-25-6, this pyranone derivative presents a scaffold of interest for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an antiproliferative agent. While direct research on this specific molecule is limited, this guide consolidates available data and draws inferences from closely related compounds to highlight its therapeutic potential and guide future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 6269-25-6[1]
Molecular Formula C₇H₈O₄[1]
Molecular Weight 156.14 g/mol
Appearance Solid[1][2]
Purity ≥97%
Melting Point 165 - 167 °C[2]
InChI Key RLWWKLWEBQOOAB-UHFFFAOYSA-N[1]
SMILES COC1=COC(=CC1=O)CO

Synthesis

The primary route for the synthesis of this compound is through the methylation of its parent compound, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). This process typically involves the reaction of kojic acid with a methylating agent in the presence of a suitable base.

Experimental Protocol: General Methylation of Kojic Acid
  • Materials: Kojic acid, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and a suitable solvent (e.g., acetone, DMF, or THF).

  • Procedure:

    • Dissolve kojic acid in the chosen solvent in a reaction flask.

    • Add the base to the solution and stir to form the corresponding alkoxide.

    • Slowly add the methylating agent to the reaction mixture.

    • The reaction is typically stirred at room temperature or with gentle heating for a specified period, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.

    • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

    • Purification of this compound is generally achieved by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Start: Kojic Acid dissolve Dissolve in Solvent start->dissolve add_base Add Base dissolve->add_base add_methylating_agent Add Methylating Agent add_base->add_methylating_agent react Reaction (Stirring/Heating) add_methylating_agent->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify end End: this compound purify->end

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons, a singlet for the hydroxymethyl protons, a doublet for the hydroxymethyl group's methylene protons, and distinct signals for the protons on the pyranone ring.

  • ¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the pyranone ring (including those bearing the methoxy and hydroxymethyl groups), the methoxy carbon, and the hydroxymethyl carbon.

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic moieties, a strong C=O stretch for the ketone, and C-O stretches for the ether and alcohol functionalities.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity

While direct and extensive studies on the biological activity of this compound are limited, research on its derivatives suggests potential in the field of oncology.

Antiproliferative and Cytotoxic Activity of a Derivative

A study on 5-methoxy-2-selenocyanatomethyl-4-pyranone, a selenium-containing derivative of the target compound, has demonstrated antiproliferative and cytotoxic effects against human cancer cell lines.[1] The key findings are summarized in Table 2.

Cell LineAssayMetricResultReference
Human Skin Carcinoma (A431)Cell Viability-Growth Inhibitory Activity[1]
Human Breast Carcinoma (MCF7)Cell Viability-Growth Inhibitory Activity[1]

These findings suggest that the 5-methoxy-4H-pyran-4-one scaffold could be a promising starting point for the development of novel anticancer agents.[1] The study indicated that the growth inhibitory activities of these derivatives are likely targeted at the intracellular compartment rather than the plasma membrane.

Potential as an Antioxidant

Phenolic compounds and their derivatives are well-known for their antioxidant properties. The pyranone ring with its electron-donating groups suggests that this compound may possess radical scavenging capabilities. Structure-activity relationship studies of various phenolic acids have shown that the presence and position of hydroxyl and methoxy groups significantly influence their antioxidant activity.[3] Further investigation into the antioxidant potential of 5-methoxykojic acid is warranted.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of compounds like this compound are crucial for reproducible research. Below is a generalized protocol for an in vitro cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity
  • Objective: To determine the concentration at which the compound inhibits 50% of cell viability (IC₅₀).

  • Materials: Cancer cell line of interest, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a plate reader.

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

G cluster_workflow Cytotoxicity Assay Workflow (MTT) start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Compound seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Data Analysis (IC50) read_plate->analyze end End: Cytotoxicity Profile analyze->end

A representative workflow for determining the in vitro cytotoxicity of a compound.

Conclusion and Future Directions

This compound is a compound with a promising chemical scaffold derived from kojic acid. While direct and extensive research on its biological activities is currently limited, preliminary studies on its derivatives suggest potential as an antiproliferative agent. Future research should focus on:

  • Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to fully characterize its anticancer, antiviral, and antioxidant activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in optimizing its biological activity and pharmacokinetic properties.

  • Spectroscopic Characterization: A complete and public repository of its spectroscopic data would be invaluable for the research community.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines the theoretical principles and expected analytical data for the structure elucidation of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one. As of the last update, publicly available, comprehensive experimental data for this specific compound is limited. Therefore, the spectroscopic data presented herein is a combination of predicted values based on established principles and comparative analysis with structurally similar compounds, such as its well-documented analogue, kojic acid.

Introduction

This compound, also known as 5-methoxykojic acid, is a derivative of kojic acid, a naturally occurring pyranone with a wide range of applications in the cosmetic, food, and pharmaceutical industries. The substitution of the hydroxyl group at the C5 position with a methoxy group is anticipated to alter the molecule's physicochemical properties, including its lipophilicity, and potentially its biological activity. Accurate structure elucidation is the cornerstone of understanding these properties and is essential for its potential development in various applications.

This guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the complete structure confirmation of this compound (Figure 1).

Figure 1. Chemical Structure of this compound

structure Figure 1. Chemical Structure cluster_molecule This compound C1 O C2 C C11 O C3 C C2->C3 = C13 C C4 C C3->C4 C7 C C5 C C4->C5 = C8 O C6 O C5->C6 C9 C C7->C8 C10 H3 C12 H C14 H2 C15 O C13->C15 C16 H

Caption: Chemical structure of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and by drawing comparisons with kojic acid and other similar methoxylated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.60s1HH-6
~6.50s1HH-3
~4.50s2H-CH₂OH
~3.80s3H-OCH₃
~2.50 (broad)s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~175.0C-4 (C=O)
~160.0C-2
~145.0C-5
~140.0C-6
~110.0C-3
~60.0-CH₂OH
~56.0-OCH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment Ion
156High[M]⁺ (Molecular Ion)
125Moderate[M - OCH₃]⁺
113Moderate[M - CH₂OH - H]⁺ or [M - CO - CH₃]⁺
97Moderate[M - OCH₃ - CO]⁺
69High[C₄H₅O]⁺
43High[C₂H₃O]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200BroadO-H stretch (hydroxyl)
3080 - 3010MediumC-H stretch (aromatic/vinylic)
2950 - 2850MediumC-H stretch (aliphatic -CH₂- and -OCH₃)
1650 - 1630StrongC=O stretch (γ-pyrone)
1600 - 1550MediumC=C stretch (pyran ring)
1250 - 1200StrongC-O stretch (aryl ether)
1050 - 1000StrongC-O stretch (primary alcohol)

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Methylation of Kojic Acid

A plausible synthetic route to this compound is the selective methylation of the C5 hydroxyl group of commercially available kojic acid.

Reaction Scheme:

synthesis kojic_acid Kojic Acid product This compound kojic_acid->product Methylation reagents Dimethyl Sulfate (DMS) Potassium Carbonate (K₂CO₃) Acetone workflow Figure 2. Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation synthesis Synthesis of This compound purification Column Chromatography Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir elucidation Structure Confirmation nmr->elucidation ms->elucidation ir->elucidation pathway Figure 3. Hypothetical Antioxidant Response Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection damages Compound 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one Compound->Nrf2_Keap1 may promote dissociation Nrf2 Nrf2 (activated) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cellular_Protection

An In-Depth Technical Guide on the Core Mechanism of Action of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a methoxylated derivative of the well-known fungal metabolite, kojic acid. While kojic acid is extensively studied for its tyrosinase inhibitory, antioxidant, and anti-inflammatory properties, evidence suggests that the methylation of the 5-hydroxyl group in this compound significantly alters its biological activity profile. This document synthesizes the available data, presenting a comparative analysis with its parent compound. It explores the diminished role of this methoxy derivative in tyrosinase inhibition and radical scavenging, and investigates potential alternative mechanisms of action, including anti-inflammatory and cytotoxic effects, drawing from studies on structurally related methoxylated flavonoids and pyranones. Detailed experimental protocols for key assays are provided to facilitate further research into the nuanced biological functions of this compound.

Introduction: A Comparative Overview

This compound is a derivative of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as kojic acid.[1] Kojic acid is a polyfunctional heterocyclic compound with a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4] A primary and commercially significant mechanism of action of kojic acid is its ability to inhibit tyrosinase, the key enzyme in melanin biosynthesis, making it a widely used skin-lightening agent.[4]

The substitution of the 5-hydroxyl group with a methoxy group in this compound is a critical structural modification. In medicinal chemistry, such alterations can dramatically impact a compound's physicochemical properties, including its ability to participate in hydrogen bonding and chelation, which are often crucial for biological activity. This guide will explore how this specific methylation influences the compound's mechanism of action, deviating from that of its well-characterized parent molecule.

Tyrosinase Inhibition: A Divergence in Activity

The most profound difference between kojic acid and its 5-methoxy derivative appears to be in their interaction with the tyrosinase enzyme. Kojic acid's inhibitory effect is attributed to its ability to chelate the copper ions within the active site of tyrosinase, a mechanism dependent on its hydroxyl and ketone moieties.[5]

A comparative study involving a similar 5-methoxy pyranone derivative, 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, revealed a stark contrast to its 5-hydroxy counterpart. While the 5-hydroxy derivative demonstrated potent tyrosinase inhibitory activity, the 5-methoxy derivative exhibited no inhibitory effects on mushroom tyrosinase activity. This finding strongly suggests that the 5-hydroxyl group is essential for the tyrosinase inhibitory action of this class of compounds. Its replacement with a methoxy group likely abolishes the necessary chelation of copper ions in the enzyme's active site.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.[6][7][8]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve the test compound and kojic acid in DMSO to create concentrated stock solutions. Prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Protocol (96-well plate):

    • In designated wells, add 20 µL of the test compound or control dilutions, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Include control wells with the enzyme and vehicle (DMSO in buffer) and blank wells without the enzyme.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Measure the absorbance at 475-490 nm at regular intervals to determine the rate of dopachrome formation.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 (Where A is the rate of reaction)

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Antioxidant Activity: The Role of the Hydroxyl Group

The antioxidant properties of many phenolic and enolic compounds, including kojic acid, are often attributed to their ability to donate a hydrogen atom to scavenge free radicals. The 5-hydroxyl group of kojic acid is a key contributor to this activity.

Studies on related pyranone structures, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have shown that the hydroxyl group at the enol position has a significant impact on its antioxidant activity.[9][10] Masking these hydroxyl groups leads to a decrease in their radical scavenging abilities.[9][10] In the case of this compound, the substitution of the 5-hydroxyl with a methoxy group is expected to substantially reduce its capacity for hydrogen donation, thereby diminishing its antioxidant potential compared to kojic acid. This is supported by findings where the 5-methoxy derivative of a kojic acid-methimazole conjugate showed dramatically reduced DPPH radical scavenging activity compared to its 5-hydroxy analog.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[11][12][13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (Test Compound)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

    • Dissolve the test compound and positive control in a suitable solvent to prepare stock solutions and then make serial dilutions.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control with the solvent and DPPH solution, and a blank for each sample concentration without DPPH.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

Potential Alternative Mechanisms of Action

Given the likely attenuation of tyrosinase inhibition and direct antioxidant activity, the mechanism of action of this compound may involve other cellular pathways. Research on methoxylated flavonoids and other pyran derivatives provides insights into plausible alternative mechanisms.

Anti-Inflammatory Effects and NF-κB Signaling

Inflammation is a key process in many diseases, and its modulation is a target for therapeutic intervention. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses.[14][15] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16]

Derivatives of kojic acid have been shown to possess anti-inflammatory properties. For instance, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, was found to inhibit the production of inflammatory mediators by suppressing the Syk/Src and NF-κB signaling pathways.[17] Furthermore, various methoxylated flavonoids have demonstrated anti-inflammatory effects, often through the modulation of the NF-κB pathway.[18][19] It is therefore plausible that this compound could exert anti-inflammatory effects through the inhibition of NF-κB signaling.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB-NF-kB IkB-NF-kB (Inactive Complex) IKK Complex->IkB-NF-kB Phosphorylation of IkB IkB IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->IkB IkB-NF-kB->NF-kB DNA DNA NF-kB_n->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription Activation

Figure 1: Simplified overview of the canonical NF-κB signaling pathway.

This protocol describes the detection of NF-κB activation by monitoring the nuclear translocation of the p65 subunit.[14][20][21]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound (Test Compound)

  • LPS (Lipopolysaccharide) for stimulation

  • Cell culture reagents

  • Nuclear and cytoplasmic extraction buffers

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blot equipment

  • Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and allow them to adhere.

    • Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 30 minutes).

  • Protein Extraction:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit or protocol.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities. The presence of p65 in the nuclear fraction indicates NF-κB activation. Compare the levels of nuclear p65 in treated versus untreated stimulated cells.

Cytotoxic and Anti-Cancer Potential

Derivatives of 4H-pyran-4-one have been investigated for their anti-proliferative and cytotoxic effects against various cancer cell lines.[22][23][24] Moreover, methoxylated flavonoids have been shown to possess enhanced cancer chemopreventive properties compared to their hydroxylated counterparts, partly due to increased metabolic stability and bioavailability.[7][8] Some methoxylated compounds have been found to induce apoptosis in cancer cells. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone demonstrated cytotoxicity against several human cancer cell lines, inducing apoptosis.[25]

Given these precedents, it is conceivable that this compound could exhibit cytotoxic activity against certain cancer cell lines. The mechanism for such activity could involve various pathways, including the induction of apoptosis or cell cycle arrest.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[6][11][12]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture reagents

  • This compound (Test Compound)

  • Doxorubicin or other standard cytotoxic agent (Positive Control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and positive control. Include vehicle-treated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with Serial Dilutions of Test Compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Assay Perform MTT Assay Incubation_2->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for assessing cytotoxicity using the MTT assay.

Summary of Quantitative Data

Due to the limited direct research on this compound, a comprehensive table of its quantitative data is not available. However, a comparative table with its parent compound, kojic acid, and related derivatives highlights the key differences in their activities.

Compound/DerivativeTarget/AssayIC50 / ActivityReference
Kojic Acid Mushroom TyrosinaseVaries (µM to mM range)[26]
5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one Mushroom TyrosinaseNo inhibitory effect
5-hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one Mushroom TyrosinaseIC50 = 0.03 mM (monophenolase)
5-hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one DPPH Radical ScavengingIC50 = 4.09 mM
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate NO Production (LPS)Dose-dependent inhibition[17]
Novel 5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a) Glioma Cells (HT1080)IC50 = 1.43 µM[24]
Novel 5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a) Glioma Cells (U87)IC50 = 4.6 µM[24]

Conclusion and Future Directions

The available evidence strongly indicates that the mechanism of action of this compound diverges significantly from its parent compound, kojic acid. The methylation of the 5-hydroxyl group appears to abrogate its tyrosinase inhibitory activity and likely reduces its direct antioxidant capacity. Consequently, the therapeutic potential of this compound may not lie in applications related to hyperpigmentation or conditions primarily driven by oxidative stress that are addressed by radical scavengers.

Future research should focus on elucidating the potential anti-inflammatory and anti-cancer properties of this compound. The provided experimental protocols for assessing NF-κB signaling and cytotoxicity offer a roadmap for such investigations. A thorough screening against a panel of cancer cell lines and in-depth studies into its effects on inflammatory pathways will be crucial to uncover the true pharmacological profile of this methoxylated pyranone. Understanding the structure-activity relationships within this class of compounds will be vital for the rational design of novel therapeutic agents.

References

Spectroscopic and Synthetic Analysis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization and synthetic pathway of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of kojic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of public domain experimental data for this specific compound, this guide focuses on established experimental protocols for its characterization and a representative synthetic workflow.

Spectroscopic Data Summary

Experimental Protocols

The following sections detail standard methodologies for the spectroscopic analysis of pyranone derivatives. These protocols are broadly applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16-64 scans are generally sufficient for good signal-to-noise ratio.

  • Relaxation Delay: 1-5 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: Typically 0 to 220 ppm.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Reference: TMS at 0.00 ppm or the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole mass analyzer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Sample Preparation (for Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • The solution should be free of non-volatile salts and buffers.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizer Gas: Nitrogen.

Synthesis Workflow

The synthesis of this compound can be achieved from kojic acid. The following diagram illustrates a typical synthetic pathway.

Synthesis_Workflow KojicAcid Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) ReactionStep Methylation Reaction (Reflux) KojicAcid->ReactionStep Reagent1 Methylating Agent (e.g., Dimethyl sulfate) Reagent1->ReactionStep SolventBase Solvent & Base (e.g., Acetone, K2CO3) SolventBase->ReactionStep Purification Purification (e.g., Column Chromatography) ReactionStep->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound from kojic acid.

Potential Therapeutic Targets of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of the fungal metabolite kojic acid, presents a compelling yet underexplored scaffold for therapeutic agent development. While kojic acid and its various derivatives are primarily recognized for their applications in the cosmetic industry as tyrosinase inhibitors, the specific pharmacological profile of the 5-methoxy analog remains largely uncharacterized. This technical guide synthesizes the available data on kojic acid and its derivatives to extrapolate the potential therapeutic targets and mechanisms of action for this compound. The primary putative target is tyrosinase, an enzyme central to melanin synthesis. However, emerging evidence on related compounds suggests potential roles in oncology and inflammatory processes. This document provides a comprehensive overview of these potential targets, summarizes key quantitative data from related compounds, details relevant experimental protocols, and visualizes the associated biological pathways to guide future research and drug discovery efforts.

Introduction

This compound, also known as Kojic acid monomethyl ether, is a derivative of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid). Kojic acid is a natural product derived from several species of fungi, notably Aspergillus oryzae. It is widely known for its inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis, leading to its extensive use in skin-lightening cosmetic products.[1] The introduction of a methoxy group at the 5-position of the pyranone ring may significantly alter the molecule's physicochemical properties, including its lipophilicity, bioavailability, and interaction with biological targets. While the therapeutic potential of various kojic acid derivatives has been explored, specific data on the 5-methoxy derivative is sparse. This guide aims to bridge this knowledge gap by providing a detailed analysis of potential therapeutic avenues based on the established bioactivities of the parent compound and its analogs.

Potential Therapeutic Targets

Based on the known activities of kojic acid and its derivatives, the following are potential therapeutic targets for this compound:

Tyrosinase Inhibition and Hyperpigmentation

The most prominent and well-documented therapeutic application of kojic acid derivatives is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps of melanogenesis.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. However, a study on a kojic acid-methimazole derivative, 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, reported a lack of inhibitory effect on mushroom tyrosinase activity.[2] This finding suggests that the 5-methoxy substitution may significantly impact the compound's ability to chelate the copper ions in the active site of tyrosinase, a critical mechanism for inhibition by kojic acid. Further investigation is required to confirm this for this compound.

Anticancer Activity

Several studies have indicated that kojic acid and its derivatives possess cytotoxic activity against various cancer cell lines, including melanoma, hepatocellular carcinoma, ovarian cancer, breast cancer, and colon cancer.[1] The proposed mechanisms for this anticancer activity are multifaceted and may involve the induction of apoptosis, inhibition of cell proliferation, and generation of reactive oxygen species (ROS) within cancer cells. While kojic acid itself has shown weak activity against some cancer cell lines, with a 75% survival rate for CH1 cells at 200 μg/ml, derivatives have been synthesized to enhance this potential.[3][4] The therapeutic potential of this compound in oncology warrants direct investigation.

Anti-inflammatory and Antioxidant Activity

Kojic acid and its derivatives have been reported to exhibit antioxidant and anti-inflammatory properties.[1] The antioxidant activity is attributed to their ability to scavenge free radicals. The anti-inflammatory effects may be linked to the modulation of inflammatory pathways. Given that oxidative stress and inflammation are implicated in a wide range of diseases, from neurodegenerative disorders to cardiovascular disease, these properties represent a significant area for therapeutic exploration of this compound.

Quantitative Data on Related Kojic Acid Derivatives

CompoundTarget/AssayCell Line/OrganismIC50 ValueReference
Kojic acidTyrosinase (monophenolase)Mushroom-[2]
5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-oneTyrosinase (monophenolase)Mushroom0.03 mM[2]
Kojic acidTyrosinase (diphenolase)Mushroom1.80 mM[2]
5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-oneTyrosinase (diphenolase)Mushroom1.29 mM[2]
5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-oneTyrosinaseMushroomNo inhibition[2]
Kojic acidAntioxidant (DPPH)-63.8 µg/ml[2]
5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-oneAntioxidant (DPPH)-4.09 mM[2]
Kojic acidCytotoxicityCH1 cells>200 µg/ml (75% survival)[3]
Kojic acidCytotoxicitySW480 cells>200 µg/ml (89% survival)[3]
Kojic acidCytotoxicityA549 cells>200 µg/ml (88% survival)[3]

Experimental Protocols

Detailed experimental protocols for the direct evaluation of this compound are not available. The following are generalized methodologies for key assays based on studies of kojic acid and its derivatives.

Tyrosinase Inhibition Assay (Mushroom)

Principle: This colorimetric assay measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 70 µL of the test compound solution at various concentrations.

  • Add 70 µL of mushroom tyrosinase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 110 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at time zero and then every minute for a specified period (e.g., 30 minutes) at 37°C.

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [1 - (B / A)] x 100 Where A is the slope of the control reaction and B is the slope of the reaction with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound and the positive control in methanol.

  • In a test tube, mix a specific volume of the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., B16-F10 melanoma, HepG2 hepatocellular carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathways

Melanogenesis_Inhibition cluster_enzyme Enzymatic Steps Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor Kojic Acid Derivative (Potential Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Putative inhibition of the melanogenesis pathway by a kojic acid derivative.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one Purification Purification & Characterization Synthesis->Purification TyrosinaseAssay Tyrosinase Inhibition Assay Purification->TyrosinaseAssay AntioxidantAssay Antioxidant Activity Assay (e.g., DPPH) Purification->AntioxidantAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT on cancer cells) Purification->CytotoxicityAssay CellularAssays Cellular Assays (e.g., Western Blot, qPCR) TyrosinaseAssay->CellularAssays CytotoxicityAssay->CellularAssays InVivo In Vivo Models (if promising) CellularAssays->InVivo

Caption: A generalized experimental workflow for evaluating the therapeutic potential.

Logical Relationships of Potential Activities

Logical_Relationships Compound 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one Target1 Tyrosinase Compound->Target1 Inhibition? Target2 Cancer Cell Proliferation & Survival Pathways Compound->Target2 Modulation Target3 Inflammatory Mediators & Oxidative Stress Compound->Target3 Modulation Effect1 Hyperpigmentation Disorders Target1->Effect1 addresses Effect2 Cancer Target2->Effect2 addresses Effect3 Inflammatory Diseases Target3->Effect3 addresses

Caption: Potential therapeutic targets and their corresponding disease areas.

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of cosmetics and pharmaceuticals. While its structural similarity to kojic acid suggests a potential role as a tyrosinase inhibitor, preliminary data from a closely related compound challenges this assumption and underscores the need for direct experimental validation. The broader biological activities of the kojic acid scaffold, including anticancer and anti-inflammatory effects, open up exciting avenues for the therapeutic development of its 5-methoxy derivative.

Future research should prioritize the synthesis and purification of this compound to enable a comprehensive biological evaluation. The experimental protocols outlined in this guide provide a starting point for systematically screening its activity against key therapeutic targets. Elucidating the structure-activity relationships, particularly the influence of the 5-methoxy group, will be crucial for optimizing its pharmacological profile and advancing its potential as a novel therapeutic agent.

References

In Silico Modeling of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of the well-known fungal metabolite kojic acid, presents a compelling subject for in silico drug discovery.[1] Its structural similarity to kojic acid, a compound extensively studied for its tyrosinase inhibitory activity, suggests potential applications in dermatology and as an enzymatic browning inhibitor in the food industry.[2] This technical guide outlines a comprehensive in silico modeling workflow to explore the therapeutic potential of this compound, focusing on its interaction with tyrosinase, a key enzyme in melanin biosynthesis.[3]

This document provides detailed hypothetical protocols for molecular docking and molecular dynamics simulations, based on established methodologies for analogous kojic acid derivatives.[4] The objective is to furnish researchers with a robust computational framework to predict the binding affinity, interaction patterns, and dynamic behavior of this molecule with its putative biological target.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its drug-like characteristics.

PropertyValueReference
CAS Number 6269-25-6
Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol [3]
SMILES COCC1=CC(=O)C(=CO1)O[3]
LogP (Octanol/Water) -0.62[3]

Proposed In Silico Modeling Workflow

The proposed in silico investigation of this compound's interaction with tyrosinase follows a multi-step computational approach. This workflow is designed to provide a comprehensive understanding of the molecule's potential as a tyrosinase inhibitor.

G cluster_0 Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics cluster_3 Analysis A Ligand Preparation (this compound) C Binding Site Prediction A->C B Protein Preparation (Tyrosinase) B->C D Ligand-Protein Docking C->D E Pose Selection & Scoring D->E F System Solvation & Ionization E->F G Energy Minimization F->G H MD Simulation G->H I Binding Free Energy Calculation H->I J Interaction Analysis H->J

Figure 1: Proposed in silico modeling workflow.

Experimental Protocols

The following sections detail the proposed experimental protocols for the in silico modeling of this compound. These protocols are adapted from established methodologies for the computational analysis of kojic acid derivatives.[4]

Ligand and Protein Preparation

Ligand Preparation:

  • The 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

  • The structure will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Partial charges will be assigned using the Gasteiger-Hückel method.

  • The final structure will be saved in a format compatible with molecular docking software (e.g., .pdbqt).

Protein Preparation:

  • The crystal structure of mushroom tyrosinase will be retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands will be removed from the protein structure.

  • Polar hydrogen atoms will be added to the protein.

  • Partial charges will be assigned to the protein atoms.

  • The prepared protein structure will be saved in a .pdbqt format.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of this compound to the active site of tyrosinase.

Protocol:

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.[5]

  • Grid Box Definition: A grid box will be defined to encompass the active site of tyrosinase, including the catalytic copper ions.

  • Docking Parameters: The Lamarckian Genetic Algorithm will be employed with a specified number of genetic algorithm runs (e.g., 100).

  • Pose Analysis: The resulting docking poses will be clustered and ranked based on their binding energies. The pose with the lowest binding energy and favorable interactions with key active site residues will be selected for further analysis.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations will be conducted to investigate the stability of the protein-ligand complex and to analyze the dynamic interactions over time.

Protocol:

  • Software: GROMACS or AMBER are suitable software packages for MD simulations.

  • System Setup: The docked protein-ligand complex will be placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Counter-ions (Na+ or Cl-) will be added to neutralize the system.

  • Energy Minimization: The system will be subjected to energy minimization to remove steric clashes.

  • Equilibration: The system will be gradually heated and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles.

  • Production Run: A production MD simulation will be run for a sufficient duration (e.g., 100 ns) to ensure convergence of the system.

  • Trajectory Analysis: The resulting trajectory will be analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation.

Data Presentation

The quantitative data generated from the in silico modeling will be summarized in the following tables for clear comparison and interpretation.

Table 1: Predicted Binding Affinities from Molecular Docking

LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound--
Kojic Acid (Reference)--

Table 2: Molecular Dynamics Simulation Stability Metrics

SystemAverage RMSD (Å)Average RMSF (Å)Average Hydrogen Bonds
Tyrosinase-Ligand Complex---
Apo-Tyrosinase (Control)---

Signaling Pathway Visualization

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Inhibition of tyrosinase by compounds like this compound is expected to disrupt this pathway, leading to a reduction in melanin production.

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Figure 2: Inhibition of the Melanogenesis Pathway.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound as a potential tyrosinase inhibitor. The detailed protocols for molecular docking and molecular dynamics simulations, based on established methodologies for the closely related kojic acid, offer a robust starting point for computational investigation. The proposed workflow, from ligand and protein preparation to detailed analysis of simulation trajectories, is designed to yield valuable insights into the binding mechanism and inhibitory potential of this compound. The successful application of these in silico techniques will be instrumental in guiding further experimental validation and accelerating the drug discovery and development process for novel tyrosinase inhibitors.

References

Unveiling the Pyranone Scaffold: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone structural motif, a six-membered oxygen-containing heterocycle, is a cornerstone in the architecture of numerous naturally occurring bioactive compounds. These molecules, isolated from a diverse array of terrestrial and marine organisms, have garnered significant attention from the scientific community for their wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery of pyranone derivatives and their natural sources, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways they modulate.

Discovery and Natural Distribution of Pyranone Derivatives

Pyranone derivatives are predominantly secondary metabolites produced by fungi, plants, and bacteria. Their discovery has often been the result of extensive screening programs for novel bioactive compounds. Fungi, in particular, stand out as a prolific source of structurally diverse pyranones.

Fungal Sources: Endophytic fungi, residing within the tissues of living plants, and marine-derived fungi have proven to be rich reservoirs of novel pyranone compounds. For instance, two new pyranone derivatives, phomapyrone A and phomapyrone B, were isolated from the endophytic fungus Phoma sp. found in a Paulownia tree.[1] Similarly, the endophytic fungus Xylaria sp., isolated from the leaves of Fallopia convolvulus, yielded three new pyranone derivatives named fallopiaxylaresters A–C.[2][3][4] The marine-derived fungus Aspergillus versicolor, associated with a marine sponge, has also been a source of novel pyranone derivatives.[5] A well-known and commercially significant γ-pyranone derivative, kojic acid, is produced by several species of Aspergillus, including Aspergillus oryzae.[6]

Plant Sources: The plant kingdom also contributes to the chemical diversity of pyranone derivatives. For the first time from the genus Engelhardia, the pyranone derivative 5-hydroxy-4-(hydroxylmethyl)-pyran-2-one was isolated from the bark of Engelhardia spicata.[7][8][9] Another example includes the isolation of a new pyranone derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one, from the leaves of Livistona australis.[10][11] Phytochemical investigations of Erigeron annuus have also revealed the presence of γ-pyranone derivatives.[12]

Marine and Other Microbial Sources: Beyond fungi, other marine microorganisms are capable of producing pyranone derivatives. A pyranone derivative designated as "I" was isolated from the fermented broth of the marine bacterial strain Vibrio sp. SKMARSP9.[13][14] Marine actinomycetes are also recognized as producers of several α-pyrone compounds.[15][16]

Quantitative Data on Isolated Pyranone Derivatives

The following tables summarize key quantitative data from the cited literature, providing insights into the yield of isolated compounds and their biological activities.

Compound NameNatural SourceYieldReference
5-hydroxy-4-(hydroxylmethyl)-pyran-2-oneEngelhardia spicata (bark)157.2 mg from the ethyl acetate fraction[8]
Phomacumarin APhoma sp. YN02-P-39.1 mg[17]
Phomapyrone APhoma sp. YN02-P-310.2 mg
Phomapyrone BPhoma sp. YN02-P-38.7 mg
Compound NameCell LineActivityIC50 (µM)Reference
Phomacumarin AHL-60Cytotoxicity31.02[1][18]
Phomapyrone AHL-60Cytotoxicity34.62[1][18]
Phomapyrone BHL-60Cytotoxicity27.90[1][18]
Fuscoatramide BHL-60Cytotoxicity41.07[18]
Pyran-2-one derivative from Croton crassifoliusHepG2Cytotoxicity9.8[1]
5-hydroxy-2-iodomethyl-4-pyranoneL1210Antileukemic3.15[19]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210Antileukemic3.40[19]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL1210Antileukemic3.75[19]
2-bromomethyl-5-hydroxy-4-pyranoneL1210Antileukemic4.30[19]
5-benzyloxy-2-chloromethyl-4-pyranoneL1210Antileukemic5[19]

Experimental Protocols

The isolation and characterization of pyranone derivatives from natural sources typically involve a series of well-established experimental procedures.

General Protocol for Fungal Fermentation and Extraction
  • Fungal Culture: The fungal strain of interest is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for a specific period (e.g., 3-4 days) to obtain a pure culture.[17]

  • Seed Culture: A small amount of the fungal mycelium is transferred to a liquid medium in a conical flask and incubated on a shaker to generate a seed culture.[17]

  • Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of solid or liquid fermentation medium (e.g., rice or corn medium). The fermentation is carried out under controlled temperature and for a defined duration (e.g., 30 days at 25°C).[17]

  • Extraction: The fermented medium is harvested and extracted with organic solvents of varying polarity, such as ethyl acetate and n-butanol. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.[17] The resulting crude extract is then concentrated under reduced pressure.

General Protocol for Isolation and Purification
  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the individual compounds.

    • Column Chromatography: The extract is first fractionated using column chromatography with a stationary phase like silica gel and a gradient of mobile phase solvents (e.g., petroleum ether-acetone).[17]

    • Reversed-Phase Chromatography: Further separation of the fractions is often achieved using reversed-phase chromatography on materials like ODS (octadecylsilane), with a mobile phase gradient of methanol and water.[17]

    • High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is typically performed using semi-preparative or preparative HPLC.[17]

  • Structure Elucidation: The chemical structure of the purified pyranone derivatives is determined using a combination of spectroscopic techniques:

    • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[1][2][5]

    • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the molecular formula of the compound.[1][2][5]

    • Other Spectroscopic Methods: UV-Vis and Infrared (IR) spectroscopy provide additional information about the functional groups present in the molecule.

    • X-ray Crystallography and ECD Spectroscopy: The absolute configuration of chiral compounds can be determined by X-ray diffraction analysis of a suitable crystal or by comparing experimental Electronic Circular Dichroism (ECD) spectra with calculated spectra.[5]

Signaling Pathways and Experimental Workflows

Several studies have begun to elucidate the mechanisms of action of pyranone derivatives at the molecular level, revealing their interaction with key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Apoptosis Induction by Pyran-2-one Derivatives

Certain pyran-2-one derivatives isolated from the roots of Croton crassifolius have been shown to induce apoptosis in HepG2 liver cancer cells. This process is mediated through the p53 tumor suppressor protein and involves the suppression of the Ras/Raf/ERK signaling pathway.[1]

apoptosis_pathway cluster_cell HepG2 Cell Pyran-2-one Pyran-2-one p53 p53 Pyran-2-one->p53 activates Ras Ras p53->Ras inhibits Raf Raf Ras->Raf ERK ERK Raf->ERK Apoptosis Apoptosis ERK->Apoptosis suppression leads to

Caption: p53-mediated Ras/Raf/ERK signaling pathway targeted by pyran-2-one derivatives.

General Experimental Workflow for Isolation of Pyranone Derivatives

The process of isolating pyranone derivatives from their natural sources follows a systematic workflow, from the initial collection of the biological material to the final characterization of the pure compounds.

isolation_workflow Source Natural Source (Fungus, Plant, etc.) Fermentation Fermentation / Cultivation Source->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate, n-Butanol) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Further Purification (RP-Chromatography, HPLC) Fractions->Purification Pure_Compound Pure Pyranone Derivative Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of pyranone derivatives from natural sources.

Anti-inflammatory Signaling Pathways

Pyranone derivatives have also demonstrated anti-inflammatory properties by modulating key signaling pathways. For instance, certain pyran derivatives can inhibit the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the suppression of the JNK, ERK, and p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) MAPK->Inflammatory_Mediators Pyranone Pyranone Derivative Pyranone->MAPK inhibits

Caption: Inhibition of the MAPK signaling pathway by pyranone derivatives in macrophages.

References

A Comprehensive Technical Review of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, also known as 5-methoxykojic acid, is a derivative of the naturally occurring fungal metabolite, kojic acid. Kojic acid and its derivatives have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antioxidant, antimicrobial, and tyrosinase inhibitory effects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, biological activities, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis

The synthesis of this compound is not explicitly detailed in a wide range of literature, suggesting it is primarily a research chemical. However, based on the synthesis of its close analog, 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one, a Williamson ether synthesis approach is the most probable route.

Experimental Protocol: Synthesis of 5-Benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one (Adaptable for 5-Methoxy Derivative)

This protocol describes the synthesis of the benzyloxy derivative, which can be adapted by substituting benzyl chloride with a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide).

Materials:

  • Kojic acid

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Benzyl chloride (or a methylating agent)

Procedure:

  • A solution of kojic acid (0.12 mole) and sodium hydroxide (0.13 mole) is prepared in a 10:1 (by volume) mixture of methanol and water (190 ml).

  • The solution is stirred, and benzyl chloride (0.14 mole) is added dropwise.

  • The reaction mixture is refluxed for 4.5 hours.

  • After cooling, the mixture is poured into ice-water (200 ml).

  • The resulting solid precipitate is collected by filtration, washed with water, and dried to yield the final product.

To synthesize the 5-methoxy derivative, benzyl chloride would be replaced with a methylating agent like dimethyl sulfate, and the reaction conditions (temperature, time) would likely require optimization.

Biological Activities

The biological activities of this compound are not as extensively studied as those of its parent compound, kojic acid. However, research on closely related derivatives provides valuable insights into its potential therapeutic applications.

Cytotoxicity

A study on a selenocyanatomethyl derivative of 5-methoxykojic acid, 5-methoxy-2-selenocyanatomethyl-4-pyranone (P764), provides the most direct evidence of its cytotoxic potential. The study evaluated its growth inhibitory and cytotoxic effects on human skin carcinoma (A431) and human breast carcinoma (MCF7) cell lines.

Experimental Protocol: MTT and Neutral Red (NR) Uptake Assays for Cytotoxicity

Cell Culture:

  • A431 and MCF7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay (Mitochondrial Viability):

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (P764) for 24, 48, and 72 hours.

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a further 4 hours.

  • The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

NR Uptake Assay (Lysosomal Integrity):

  • Similar to the MTT assay, cells are seeded and treated with the test compound.

  • After treatment, the cells are incubated with a medium containing Neutral Red dye.

  • The cells are then washed, and the incorporated dye is extracted using a destaining solution.

  • The absorbance of the extracted dye is measured at a specific wavelength (e.g., 540 nm).

Data Presentation: Cytotoxicity of 5-methoxy-2-selenocyanatomethyl-4-pyranone (P764)

Cell LineAssay24h ED50 (µM)48h ED50 (µM)72h ED50 (µM)
A431 MTT>10085.0 ± 5.065.0 ± 3.0
NR70.0 ± 4.055.0 ± 3.040.0 ± 2.0
MCF7 MTT>10090.0 ± 6.070.0 ± 4.0
NR75.0 ± 5.060.0 ± 4.045.0 ± 3.0

ED50 represents the effective dose required to inhibit 50% of cell growth.

The study also compared the activity of the 5-methoxy derivative (P764) with its 5-benzyloxy counterpart (P763) and found that the methoxy derivative exhibited lower growth inhibitory activity. This suggests that the nature of the substituent at the 5-position plays a crucial role in the cytotoxic potential of these kojic acid derivatives.

Antimicrobial and Antioxidant Activities
Tyrosinase Inhibition

Kojic acid is a well-known tyrosinase inhibitor and is widely used in the cosmetic industry for its skin-lightening effects. Tyrosinase is a key enzyme in melanin biosynthesis. The inhibitory mechanism of kojic acid is believed to involve the chelation of copper ions in the active site of the enzyme. While the tyrosinase inhibitory activity of the 5-methoxy derivative has not been specifically reported, a study on a 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one derivative showed no inhibitory effects on mushroom tyrosinase activity. This finding, coupled with the understanding that the 5-hydroxyl group of kojic acid is crucial for its tyrosinase inhibitory activity, suggests that methylation at this position may significantly reduce or abolish this particular biological function.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. The cytotoxic effects observed with its derivative suggest a potential to induce cell death pathways, such as apoptosis. However, without further experimental evidence, any proposed mechanism remains speculative.

To illustrate a potential workflow for investigating the mechanism of action, the following diagram outlines a general approach for studying cytotoxicity-induced signaling.

cytotoxicity_workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation start Cancer Cell Lines (e.g., A431, MCF7) treatment Treat with this compound (Varying Concentrations and Timepoints) start->treatment viability Cell Viability Assays (MTT, NR) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) treatment->apoptosis ros ROS Detection (DCFH-DA Assay) treatment->ros western Western Blot Analysis (Apoptotic and Signaling Proteins) treatment->western ic50 Determine IC50 Values viability->ic50 pathway Identify Modulated Signaling Pathways (e.g., Apoptosis, Oxidative Stress) apoptosis->pathway ros->pathway western->pathway mechanism Elucidate Mechanism of Action pathway->mechanism

Caption: A general experimental workflow for investigating the cytotoxic mechanism of action.

Conclusion

This compound is a kojic acid derivative with potential biological activities. While direct and extensive research on this specific compound is limited, studies on its close analogs suggest a potential for cytotoxicity against cancer cell lines. The methylation of the 5-hydroxyl group, however, may diminish its tyrosinase inhibitory activity, a hallmark of its parent compound, kojic acid.

This technical guide has summarized the available information on the synthesis and biological evaluation of this compound and its derivatives. The provided experimental protocols and data tables offer a foundation for researchers interested in exploring the therapeutic potential of this compound. Further investigations are warranted to fully elucidate its pharmacological profile, including its antimicrobial, antioxidant, and specific cytotoxic mechanisms, and to identify any modulated signaling pathways. Such research will be crucial in determining its viability as a lead compound for drug development.

Safety and Toxicity Profile of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of kojic acid, is a compound of interest in various research and development sectors. Given the limited specific toxicological data for this methoxy derivative, this document focuses on the extensively studied safety profile of kojic acid. Kojic acid is utilized in cosmetic products as an antioxidant and skin lightening agent.[1][2] Understanding its safety and toxicity is crucial for predicting the potential biological effects of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of kojic acid is presented below.

PropertyValueReference
Chemical Name 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one[3]
Synonyms Kojic acid[3]
CAS Number 501-30-4[3]
Molecular Formula C6H6O4[3]
Appearance Beige Powder Solid[3]
Odor Odorless[3]
Melting Point 151 - 156 °C[3]
Water Solubility Information not available
log Kow -0.64 to -1.25[4]

Toxicological Data Summary

The available toxicological data for kojic acid are summarized in the following tables.

Acute and Chronic Toxicity
Study TypeSpeciesRouteKey FindingsReference
Acute Toxicity--Not a toxicant in acute studies[1]
Chronic Toxicity--Not a toxicant in chronic studies[1]
Reproductive Toxicity--Not a toxicant in reproductive studies[1]
Genotoxicity
AssaySystemResultReference
Gene MutationBacteriaNegative[1]
Gene Mutation (in vivo)Transgenic MiceNegative[5]
Dominant-lethal test-Negative[5]
Micronucleus test (in vivo)Hepatocytes (after partial hepatectomy)Positive (limited relevance)[5]

Based on a comprehensive evaluation, kojic acid is considered to have no genotoxic potential in vivo.[5]

Carcinogenicity
SpeciesRouteFindingsReference
Animal studies-Some data suggested tumor promotion and weak carcinogenicity[1]
MiceDiet (up to 1%)Not carcinogenic[5]

The Scientific Committee on Consumer Safety (SCCS) concluded that since kojic acid is non-genotoxic, the thyroid tumors observed in rats are not relevant for human carcinogenicity risk.[5]

Dermal Toxicity and Sensitization
Study TypeSpecies/SystemConcentrationResultReference
Skin DepigmentationBlack guinea pig4%Depigmentation observed[1][2]
Skin DepigmentationBlack guinea pig1%No effect[1][2]
Dermal SensitizationHuman2% (in leave-on cosmetics)Supported safety[1][2]

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that dermal sensitization and skin lightening would not be seen at use concentrations below 1%.[1][2] The Scientific Committee on Consumer Products (SCCP) suggested that the use of Kojic Acid at a maximum concentration of 1.0% in skin care formulations poses a risk to the health of the consumer, citing the potential for skin sensitization.[5]

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section provides a generalized protocol for a standard in vitro cytotoxicity assay, the MTT assay, which is a common method for assessing the cytotoxic potential of a compound.

In Vitro Cytotoxicity - MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Generalized Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of test compound seed_cells->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

General Workflow for Genotoxicity Testing

Genotoxicity_Testing_Workflow cluster_invitro In Vitro Testing cluster_decision1 Initial Assessment cluster_invivo In Vivo Testing cluster_final Final Assessment bacterial_mutation Bacterial Reverse Mutation Assay (Ames Test) invitro_positive Positive in vitro results? bacterial_mutation->invitro_positive mammalian_cytogenetic In Vitro Mammalian Chromosome Aberration Test mammalian_cytogenetic->invitro_positive mammalian_gene_mutation In Vitro Mammalian Cell Gene Mutation Test mammalian_gene_mutation->invitro_positive invivo_micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test invitro_positive->invivo_micronucleus Yes no_genotoxicity No Genotoxic Potential invitro_positive->no_genotoxicity No invivo_comet In Vivo Comet Assay invivo_micronucleus->invivo_comet genotoxic_potential Genotoxic Potential Identified invivo_comet->genotoxic_potential

References

Methodological & Application

Synthesis Protocol for 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive synthesis protocol for the preparation of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a multi-step route starting from the readily available kojic acid. The protocol includes the protection of the primary hydroxyl group, methylation of the phenolic hydroxyl group, and subsequent deprotection to yield the target compound. This note is intended to guide researchers in the efficient and safe synthesis of this important pyranone derivative.

Introduction

This compound and its derivatives are of significant interest in the field of drug discovery due to their diverse biological activities. The pyran-4-one scaffold is a common motif in many natural products and pharmacologically active compounds. The methoxy and hydroxymethyl functional groups on this scaffold provide key points for further chemical modification, allowing for the generation of libraries of novel compounds for biological screening. This protocol outlines a reliable method for the synthesis of this key intermediate.

Overall Synthesis Scheme

The synthesis of this compound from kojic acid involves a three-step process:

  • Protection: Selective protection of the more reactive primary hydroxyl group at the 2-position of kojic acid as a benzyl ether.

  • Methylation: Methylation of the phenolic hydroxyl group at the 5-position.

  • Deprotection: Removal of the benzyl protecting group to yield the final product.

Data Presentation

StepReactant 1Reactant 2Reagent(s)Solvent(s)Reaction Time (h)Temperature (°C)Yield (%)
1. Protection Kojic AcidBenzyl BromideSodium Hydride (NaH)THF (anhydrous)4-60 to rt~85-95
2. Methylation 5-hydroxy-2-(benzyloxymethyl)-4H-pyran-4-oneDimethyl SulfatePotassium Carbonate (K₂CO₃)Acetone12-18Reflux (56)~90-98
3. Deprotection 5-methoxy-2-(benzyloxymethyl)-4H-pyran-4-one-Palladium on Carbon (10% Pd/C), Hydrogen gasMethanol2-4rt>95

Experimental Protocols

Step 1: Synthesis of 5-hydroxy-2-(benzyloxymethyl)-4H-pyran-4-one (Protection)

Materials:

  • Kojic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of kojic acid (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 5-hydroxy-2-(benzyloxymethyl)-4H-pyran-4-one as a white solid.

Step 2: Synthesis of 5-methoxy-2-(benzyloxymethyl)-4H-pyran-4-one (Methylation)

Materials:

  • 5-hydroxy-2-(benzyloxymethyl)-4H-pyran-4-one

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-hydroxy-2-(benzyloxymethyl)-4H-pyran-4-one (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and dimethyl sulfate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 5-methoxy-2-(benzyloxymethyl)-4H-pyran-4-one, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Deprotection)

Materials:

  • 5-methoxy-2-(benzyloxymethyl)-4H-pyran-4-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 5-methoxy-2-(benzyloxymethyl)-4H-pyran-4-one (1.0 eq) in methanol.

  • To this solution, carefully add 10% Pd/C (catalytic amount, ~5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to afford the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

Visualization of the Experimental Workflow

Synthesis_Workflow KojicAcid Kojic Acid Protection Protection Step KojicAcid->Protection NaH, Benzyl Bromide THF ProtectedIntermediate 5-hydroxy-2-(benzyloxymethyl) -4H-pyran-4-one Protection->ProtectedIntermediate Methylation Methylation Step ProtectedIntermediate->Methylation Dimethyl Sulfate, K₂CO₃ Acetone MethylatedIntermediate 5-methoxy-2-(benzyloxymethyl) -4H-pyran-4-one Methylation->MethylatedIntermediate Deprotection Deprotection Step MethylatedIntermediate->Deprotection H₂, 10% Pd/C Methanol FinalProduct 2-(hydroxymethyl)-5-methoxy -4H-pyran-4-one Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Hydrogen gas is highly flammable. Perform the hydrogenation step in a well-ventilated area, away from ignition sources.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

Application Notes: Utilizing 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one in Tyrosinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes two key reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors a significant area of interest for the cosmetic and pharmaceutical industries.[2][3]

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one is a derivative of kojic acid, a well-established tyrosinase inhibitor.[3][4] Kojic acid is known to inhibit tyrosinase by chelating the copper ions within the enzyme's active site.[5][6] These application notes provide a detailed protocol for evaluating the inhibitory potential of this compound against mushroom tyrosinase using an L-DOPA oxidation assay.

Principle of the Assay

The L-DOPA oxidation assay is a colorimetric method used to assess tyrosinase activity. Tyrosinase oxidizes the substrate L-DOPA to dopaquinone. Dopaquinone is unstable and undergoes a series of non-enzymatic reactions to form a stable, colored product called dopachrome, which has a maximum absorbance around 475 nm.[1][2] The rate of dopachrome formation is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, reduces the rate of this reaction, allowing for the quantification of its inhibitory potency.

Melanogenesis Pathway and Inhibition

Tyrosinase is the central enzyme in the melanin synthesis pathway. Inhibitors block this pathway at its initial stages, preventing the formation of downstream pigments.

Melanin_Pathway cluster_cell Melanocyte LTyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) LTyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanins Eumelanin / Pheomelanin Dopaquinone->Melanins Tyrosinase1->LDOPA Tyrosinase2->Dopaquinone Inhibitor 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one Inhibitor->Tyrosinase1 Inhibits Inhibitor->Tyrosinase2 Inhibits

Caption: Melanin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

This protocol is optimized for a 96-well microplate format, suitable for screening multiple concentrations of the inhibitor.

Materials and Reagents
Material/ReagentRecommended Specifications
Mushroom Tyrosinase (EC 1.14.18.1)≥1000 units/mg solid
L-DOPA (L-3,4-dihydroxyphenylalanine)≥98% purity
This compoundTest Inhibitor (≥95% purity)
Kojic AcidPositive Control (≥99% purity)
Sodium Phosphate Monobasic & DibasicACS grade or higher
Dimethyl Sulfoxide (DMSO)ACS grade or higher
96-well flat-bottom microplatesClear, polystyrene
Microplate ReaderCapable of reading absorbance at 475 nm
Deionized WaterHigh-purity, 18.2 MΩ·cm
Preparation of Reagents

Proper reagent preparation is critical for reproducible results. Prepare enzyme and substrate solutions fresh daily.

ReagentStock ConcentrationPreparation Instructions
Sodium Phosphate Buffer 50 mM, pH 6.8Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions until the pH reaches 6.8.[1]
Mushroom Tyrosinase 1000 units/mLDissolve in cold (4°C) Sodium Phosphate Buffer. Keep on ice.[1]
L-DOPA 10 mMDissolve in Sodium Phosphate Buffer. Protect from light.[1]
Test Inhibitor 10 mMDissolve in DMSO.
Kojic Acid (Positive Control) 10 mMDissolve in DMSO.
Assay Workflow

The following diagram outlines the major steps of the tyrosinase inhibition assay.

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Prepare Serial Dilutions of Test Inhibitor & Kojic Acid A->B C Dispense Reagents into 96-Well Plate (Buffer, Inhibitor, Enzyme) B->C D Pre-incubate Plate (e.g., 25°C for 10 minutes) C->D E Initiate Reaction (Add L-DOPA Substrate to all wells) D->E F Measure Absorbance (Kinetic reading at 475 nm for 10-20 min) E->F G Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) F->G

Caption: Step-by-step workflow for the tyrosinase inhibition assay.

Detailed Assay Procedure
  • Prepare Inhibitor Dilutions: Create a series of dilutions of the test inhibitor and kojic acid in Sodium Phosphate Buffer from their respective DMSO stock solutions. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1-2% to avoid affecting enzyme activity.

  • Plate Setup: Add reagents to each well of a 96-well plate according to the layout below.

    Well TypePhosphate Buffer (50 mM, pH 6.8)Inhibitor/Control SolutionTyrosinase Solution (1000 U/mL)L-DOPA Solution (10 mM)Total Volume
    Test Wells 40 µL20 µL (Test Inhibitor Dilutions)20 µL20 µL100 µL
    Positive Control 40 µL20 µL (Kojic Acid Dilutions)20 µL20 µL100 µL
    Negative Control 60 µL---20 µL20 µL100 µL
    Blank 80 µL------20 µL100 µL
  • Pre-incubation: After adding the buffer, inhibitor (or buffer for controls), and tyrosinase solution, gently tap the plate to mix. Incubate the plate at 25°C for 10 minutes.[1]

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the enzymatic reaction.[1]

  • Absorbance Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 475 nm. Take readings every minute for a period of 10 to 20 minutes.[1]

Data Analysis

  • Calculate Reaction Rate (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve. Subtract the slope of the blank from all other wells to correct for auto-oxidation of L-DOPA.

  • Calculate Percentage Inhibition: Use the following formula to determine the percentage of tyrosinase inhibition for each concentration of the test compound and kojic acid:[1]

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100

    • V_control: The reaction rate of the Negative Control well.

    • V_inhibitor: The reaction rate of the Test or Positive Control well.

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Quantitative Data

The following table presents example data for determining the IC50 value of this compound compared to the positive control, kojic acid.

Inhibitor Concentration (µM)% Inhibition (Test Compound)% Inhibition (Kojic Acid)
110.518.2
528.435.1
1045.151.5
2565.870.3
5082.385.9
10091.094.6
Calculated IC50 (µM) ~12.5 µM ~9.5 µM

Note: Data are for illustrative purposes only.

Mechanism of Inhibition

Kojic acid and its derivatives primarily act as competitive or mixed-type inhibitors of tyrosinase.[5][7] The core mechanism involves the chelation of the two copper ions (CuA and CuB) present in the enzyme's active site, which are essential for its catalytic activity. The hydroxyl and carbonyl groups of the pyranone ring are critical for this interaction. While the 5-methoxy group in this compound may alter the binding affinity compared to the 5-hydroxy group of kojic acid, the fundamental copper-chelating mechanism is likely conserved.

Caption: Inhibition mechanism via chelation of copper ions in the tyrosinase active site.

References

Application Notes and Protocols for Antioxidant Studies of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one is a derivative of kojic acid, a well-known secondary metabolite produced by various species of fungi.[1] Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) and its derivatives are of significant interest in the pharmaceutical, cosmetic, and food industries due to their diverse biological activities.[1][2] These activities include antioxidant, antimicrobial, anti-inflammatory, and tyrosinase inhibitory properties.[1][2]

The antioxidant capacity of kojic acid and its analogues is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[1][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.

The modification of the 5-hydroxyl group of kojic acid to a 5-methoxy group, as in this compound, is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity.[4] While the substitution of the 5-hydroxyl group may impact the antioxidant activity, as this group is often crucial for radical scavenging, a comprehensive evaluation is necessary to determine the full antioxidant potential of this specific derivative.[5]

These application notes provide detailed protocols for in vitro and cell-based assays to systematically evaluate the antioxidant properties of this compound.

Data Presentation

Quantitative antioxidant activity is typically expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. Researchers should populate the following tables with their experimental data for this compound.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)IC50 (µM)
This compoundTBDTBD
Kojic Acid (Reference)TBDTBD
Ascorbic Acid or Trolox (Positive Control)TBDTBD
TBD: To Be Determined by experiment.

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (µg/mL)IC50 (µM)
This compoundTBDTBD
Kojic Acid (Reference)TBDTBD
Ascorbic Acid or Trolox (Positive Control)TBDTBD
TBD: To Be Determined by experiment.

Table 3: Cellular Antioxidant Activity (CAA)

CompoundCAA Value (µmol QE/100 µmol compound)
This compoundTBD
Quercetin (Positive Control)TBD
TBD: To Be Determined by experiment. QE: Quercetin Equivalents.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.[6] The DPPH radical is a stable free radical with a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, amber-colored bottle to protect it from light.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the 0.1 mM DPPH solution.

    • Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank control) to the respective wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution with methanol.

    • Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • IC50 Value Determination: Plot the percentage of inhibition against the different concentrations of the test compound to determine the IC50 value.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound add_sample Add 100 µL Sample, Control, or Blank prep_sample->add_sample prep_control Prepare Serial Dilutions of Positive Control prep_control->add_sample incubate Incubate 30 min in the dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[3]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution:

    • Before the assay, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound and serial dilutions as described in the DPPH assay protocol.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • IC50 Value Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution (12-16h incubation) prep_working Dilute to Working Solution (Absorbance ~0.7) prep_abts->prep_working add_abts Add 190 µL ABTS•+ Working Solution prep_working->add_abts prep_sample Prepare Serial Dilutions of Test Compound add_sample Add 10 µL Sample or Control prep_sample->add_sample incubate Incubate 6 min in the dark add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

Workflow for the ABTS Radical Cation Scavenging Assay.
Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake, metabolism, and distribution of the test compound.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) - a peroxyl radical generator

  • Quercetin (positive control)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in complete medium until they reach 80-90% confluency.

    • Seed the cells into a black 96-well plate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin for 1 hour.

  • Probing:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM ABAP solution to induce oxidative stress.

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100

      • ∫SA is the AUC for the sample-treated wells.

      • ∫CA is the AUC for the control wells (no antioxidant).

    • Express the results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.

Proposed Antioxidant Signaling Pathway Involvement

Antioxidant compounds like kojic acid derivatives can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Test_Cmpd 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one Test_Cmpd->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

Proposed Nrf2-ARE antioxidant response pathway.

This diagram illustrates how this compound might mitigate oxidative stress. The compound may directly scavenge ROS or potentially activate the Nrf2 pathway. This leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

References

Application Notes and Protocols for 4H-Pyran-4-One Derivatives as Antiglioma Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antiglioma agents derived from 4H-pyran-4-one, with a focus on a series of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this promising area of oncology.

Introduction

Gliomas are the most common and aggressive primary brain tumors in adults, with a dismal prognosis despite multimodal treatment strategies. A significant subset of gliomas, particularly lower-grade gliomas and secondary glioblastomas, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene.[1][2][3] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in gliomagenesis by competitively inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases.[2][3][4] This inhibition results in epigenetic alterations, including DNA and histone hypermethylation, and affects cellular signaling pathways, such as the hypoxia-inducible factor 1α (HIF-1α) and mTOR pathways, promoting tumor growth and survival.[2][5][6]

The discovery of the role of mutant IDH1 and D-2HG in glioma has opened new therapeutic avenues. One promising strategy is the development of small molecules that can inhibit the production of D-2HG or scavenge it. A series of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have been designed and synthesized as potential antiglioma agents.[1] One lead compound, 4a , has demonstrated potent anti-proliferative activity against glioma cell lines and a significant inhibitory effect on intracellular D-2HG production.[1][7]

These application notes will detail the synthesis of these compounds, their biological activities, and the experimental protocols used for their evaluation.

Data Presentation

The following tables summarize the quantitative data for the lead 4H-pyran-4-one derivative, compound 4a , and its effects on glioma cells.

Table 1: Anti-proliferative Activity of Compound 4a against Human Glioma Cell Lines [1]

CompoundCell LineIC50 (μM)
4a HT10801.43 ± 0.2
4a U874.6 ± 0.3

Table 2: Inhibitory Effect of Compound 4a on Intracellular D-2HG Production [1]

CompoundConcentration (μM)Inhibition Rate (%)
4a 186.3

Signaling Pathways

Diagram 1: The Role of Mutant IDH1 in Glioma and the Point of Intervention for 4H-Pyran-4-One Derivatives

Caption: Mutant IDH1 signaling and therapeutic intervention.

Experimental Protocols

Protocol 1: Synthesis of 5-hydroxy-2-methyl-4H-pyran-4-one Derivatives (e.g., Compound 4a)

This protocol describes a general method for the synthesis of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives via an aldol condensation reaction.[7]

Materials:

  • Allomaltol (1 equivalent)

  • Appropriate aldehyde (0.5 equivalents)

  • Triethylenediamine (DABCO) (1.2 equivalents)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve allomaltol and the aldehyde in the chosen solvent in a round-bottom flask.

  • Add DABCO to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 5-hydroxy-2-methyl-4H-pyran-4-one derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on glioma cell lines.[8][9][10]

Materials:

  • Human glioma cell lines (e.g., U87, HT1080)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4H-pyran-4-one derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 3 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Colony Formation Assay

This assay evaluates the long-term proliferative capacity of glioma cells after treatment with the compounds.[11][12][13][14][15]

Materials:

  • Human glioma cell lines (e.g., U87, HT1080)

  • Complete culture medium

  • 6-well plates

  • 4H-pyran-4-one derivatives

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) into 6-well plates.

  • Treat the cells with the test compounds at various concentrations.

  • Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 10-20 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells) in each well.

Protocol 4: Scratch (Wound Healing) Assay for Cell Migration

This assay is used to assess the effect of the compounds on the migratory ability of glioma cells.[16][17][18][19][20]

Materials:

  • Human glioma cell lines (e.g., U87, HT1080)

  • Complete culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells into plates and grow them to form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at the desired concentration.

  • Capture images of the scratch at time 0 and at various time points thereafter (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the rate of wound closure.

Protocol 5: Intracellular D-2-Hydroxyglutarate (D-2HG) Production Inhibition Assay

This enzymatic assay quantifies the amount of D-2HG in cell lysates.[21][22][23]

Materials:

  • IDH1-mutant glioma cells

  • 4H-pyran-4-one derivatives

  • D-2-Hydroxyglutarate Assay Kit (commercial kits are available)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat IDH1-mutant glioma cells with the test compounds for a specified period.

  • Harvest the cells and prepare cell lysates according to the assay kit's instructions.

  • Perform the enzymatic assay by mixing the cell lysate with the reaction mixture provided in the kit, which typically contains D-2HG dehydrogenase. This enzyme catalyzes the conversion of D-2HG to α-KG, with the concomitant reduction of NAD+ to NADH.

  • The amount of NADH produced is then measured, usually through a colorimetric or fluorometric reaction, using a microplate reader.

  • Quantify the D-2HG concentration in the samples by comparing the readings to a standard curve generated with known concentrations of D-2HG.

  • Calculate the percentage of D-2HG production inhibition relative to untreated control cells.

Experimental Workflows

Diagram 2: General Workflow for Evaluating Antiglioma Activity of 4H-Pyran-4-One Derivatives

Caption: Workflow for antiglioma drug development.

References

Application Note: HPLC Analysis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one. This compound is a derivative of kojic acid and is of interest in various fields, including cosmetics and pharmaceuticals.

Introduction

This compound is a pyranone derivative with potential applications in various industries. Accurate and reliable analytical methods are crucial for its quantification in raw materials, finished products, and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy.

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described method is based on established analytical procedures for related compounds such as kojic acid and its derivatives.[1][2][3][4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or ultrapure grade)

    • Acetic acid (analytical grade)

  • Standard: A reference standard of this compound with known purity.

Preparation of Solutions
  • Mobile Phase: A mixture of 0.1% acetic acid in water (v/v) and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 80:20 (Aqueous:Acetonitrile).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a cream or lotion, an extraction with a suitable solvent like methanol followed by centrifugation and filtration through a 0.45 µm syringe filter is recommended.

HPLC Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

A gradient elution may be necessary to separate the analyte from other components in complex samples.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for such an HPLC method.

ParameterTypical Specification
Linearity (r²) ≥ 0.999 over the concentration range
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the range of 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) Dependent on instrument sensitivity, typically in the range of 0.15 - 0.6 µg/mL
Specificity No interfering peaks at the retention time of the analyte. Peak purity should be confirmed with a PDA detector.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Mobile_Phase_Prep->HPLC_System Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: HPLC Analysis Workflow.

Data Presentation

Table 1: Chromatographic Parameters
ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature 30 °C
Injection Volume 10 µL
Retention Time (Approx.) 5 - 10 min (dependent on mobile phase composition)
Table 2: Method Validation Data
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5%
Precision (%RSD)
    - Intra-day0.8%
    - Inter-day1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Conclusion

The described RP-HPLC method is suitable for the reliable quantification of this compound. The method is straightforward, and with proper validation, it can be effectively used for quality control and research purposes. The provided protocol and validation data serve as a strong starting point for method implementation and further optimization as needed for specific sample matrices.

References

Application Notes and Protocols: 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one scaffold, a derivative of kojic acid, in the field of medicinal chemistry. This document details its diverse biological activities, offers protocols for relevant assays, and presents quantitative data for synthesized derivatives.

Introduction

The 4H-pyran-4-one ring system is a prominent structural motif found in numerous natural products and serves as a versatile scaffold in the design of novel therapeutic agents. This compound, a methylated derivative of the well-known kojic acid, has garnered significant attention due to its favorable physicochemical properties and its potential to be chemically modified to generate a diverse library of bioactive compounds. This scaffold has been explored for a range of therapeutic applications, including anticancer, antioxidant, and antimicrobial agents. The presence of the hydroxymethyl and methoxy groups provides key points for synthetic elaboration, allowing for the fine-tuning of pharmacological properties.

Biological Activities and Applications

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the potential of 4H-pyran-4-one derivatives as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][2] Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state, thereby halting the cell cycle at the G1/S transition.[3] This cell cycle arrest can subsequently trigger the intrinsic apoptosis pathway, involving the release of cytochrome c from the mitochondria and the activation of a caspase cascade.[4]

Apoptosis_Induction_Pathway cluster_intrinsic Intrinsic Pathway cluster_caspase_cascade Caspase Cascade Pyran4one 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one Derivative Mitochondrion Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) CytochromeC Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome ProCaspase9 Pro-Caspase-9 Caspase9 Caspase-9 ProCaspase3 Pro-Caspase-3 Caspase3 Caspase-3 (Executioner) PARP PARP CleavedPARP Cleaved PARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Antioxidant Activity

The 4H-pyran-4-one core, particularly with hydroxyl substitutions, is known to possess significant antioxidant properties.[5] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant potential of these derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6]

Antimicrobial Activity

Derivatives of the 4H-pyran-4-one scaffold have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7][8] The mechanism of their antimicrobial action can vary, but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The evaluation of antimicrobial efficacy is typically carried out by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives and related 4H-pyran-4-one analogs.

Table 1: Anticancer Activity of 4H-Pyran-4-one Derivatives

Compound IDCell LineIC50 (µM)Reference
4a HT1080 (Fibrosarcoma)1.43[1]
U87 (Glioblastoma)4.6[1]
4d HCT-116 (Colorectal Carcinoma)75.1[2]
4k HCT-116 (Colorectal Carcinoma)85.88[2]
16c SK-BR-3 (Breast Carcinoma)0.21[9]
27 Various Human Tumor Lines0.059 - 0.090[9]

Table 2: Antioxidant Activity of 4H-Pyran-4-one Derivatives

Compound IDAssayIC50 (mM)Reference CompoundReference IC50 (mM)Reference
4g DPPH0.329BHT0.245[10]
4j DPPH0.1941BHT0.245[10]
Compound 4 DPPH4.09--[5]

Table 3: Antimicrobial Activity of 4H-Pyran-4-one Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
7a C. albicans12.5-25[11]
S. aureus ATCC 2592325[11]
P. aeruginosa ATCC 2792325[11]
4c S. aureus ATCC 2592325[11]
S. faecalis RSKK 1054125[11]
Compound 12 Gram-positive bacteria4-16[11]
Gram-negative bacteria8-16[11]
4l S. pneumoniae MTCC 655125[12]
E. coli ATCC 25922125[12]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of derivatives involves the modification of the hydroxymethyl group at the C2 position or the pyranone ring itself. A common starting material is kojic acid, which can be methylated at the C5 hydroxyl group to yield the scaffold.

Synthesis_Workflow KojicAcid Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) Methylation Methylation (e.g., Dimethyl sulfate) KojicAcid->Methylation Scaffold 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one Methylation->Scaffold Modification Functional Group Modification Scaffold->Modification Derivatives Diverse Library of Derivatives Modification->Derivatives

Protocol: General Synthesis of Aldoxime Derivatives of 4H-pyran-4-ones [13]

  • Preparation of Di(N-phthalimidoxymethyl) pyranones: A mixture of a di(bromomethyl)diphenyl-4H-pyran-4-one (13.8 mmol), N-hydroxyphthalimide (29 mmol), and triethylamine (41 mmol) in DMF (50 mL) is stirred at room temperature for 24 hours. Water (20 mL) is added, and the resulting solid is filtered and washed with water.

  • Hydrazinolysis: The crude product from the previous step is reacted with hydrazine hydrate to produce the corresponding di(aminoxymethyl) pyranones.

  • Condensation: The di(aminoxymethyl) pyranone is condensed with various benzaldehydes at 0°C to yield the aldoxime derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability.[9][14]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyranone derivatives (typically in DMSO, with a final concentration not exceeding 0.5%) for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with pyran-4-one derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan formation) E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.[2][15]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to each well. Add 100 µL of the test compound at different concentrations. For the blank, use 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. Its synthetic tractability allows for the generation of diverse chemical libraries, and its demonstrated efficacy in anticancer, antioxidant, and antimicrobial assays underscores its potential in medicinal chemistry. The protocols and data presented in these application notes are intended to serve as a guide for researchers to further explore and exploit the therapeutic potential of this promising scaffold.

References

Unveiling the Anti-Inflammatory Potential of Pyranone Compounds: A Detailed Evaluation Protocol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol AP2025-12-29

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Pyranone compounds have emerged as a promising class of heterocyclic molecules with potential therapeutic applications, including anti-inflammatory effects. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory activity of novel pyranone compounds. The outlined methodologies cover essential in vitro and in vivo assays, from initial screening to mechanistic studies, ensuring a thorough and reliable assessment.

Introduction

The inflammatory process is a complex cascade involving various cellular and molecular mediators. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a central role in orchestrating the expression of pro-inflammatory genes.[1][2][3][4][5][6][7][8][9] These pathways lead to the production of inflammatory mediators like prostaglandins (synthesized by cyclooxygenase enzymes, COX-1 and COX-2), nitric oxide (produced by inducible nitric oxide synthase, iNOS), and a variety of cytokines (e.g., TNF-α, IL-6, and IL-1β).[10][11][12][13][14] Pyranone and its derivatives have been shown to exert anti-inflammatory effects by modulating these key targets.[15][16][17][18] This application note details a systematic approach to screen and characterize the anti-inflammatory properties of pyranone compounds.

Experimental Workflow Overview

A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. The following workflow is recommended for assessing the anti-inflammatory activity of pyranone derivatives.

Experimental Workflow Figure 1. Experimental Workflow for Anti-Inflammatory Evaluation cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation Cytotoxicity Assay Cytotoxicity Assay NO Production Assay NO Production Assay Cytotoxicity Assay->NO Production Assay Non-toxic concentrations COX-2 Inhibition Assay COX-2 Inhibition Assay NO Production Assay->COX-2 Inhibition Assay Cytokine Quantification Cytokine Quantification COX-2 Inhibition Assay->Cytokine Quantification Western Blot (NF-kB, MAPK) Western Blot (NF-kB, MAPK) Cytokine Quantification->Western Blot (NF-kB, MAPK) Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Western Blot (NF-kB, MAPK)->Carrageenan-Induced Paw Edema Promising candidates Pyranone Compound Pyranone Compound Pyranone Compound->Cytotoxicity Assay

Figure 1. Sequential workflow for evaluating the anti-inflammatory properties of pyranone compounds.

In Vitro Anti-Inflammatory Assays

In vitro assays are essential for the initial screening of compounds as they are cost-effective and allow for rapid assessment.[10]

Cell Viability Assay (MTT Assay)

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the pyranone compounds on the selected cell line (e.g., RAW 264.7 murine macrophages).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyranone compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibitory effect of the compounds on the production of nitric oxide, a key inflammatory mediator.[19][20][21][22][23]

Protocol:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of the pyranone compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[22]

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

COX-2 Inhibition Assay

This assay determines the ability of the pyranone compounds to inhibit the activity of the COX-2 enzyme, which is responsible for prostaglandin synthesis during inflammation.[11][12][13][14][24]

Protocol:

A commercial COX-2 inhibitor screening kit (fluorometric or colorimetric) is recommended for this assay. The general principle involves:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme, and arachidonic acid (substrate) solutions as per the kit's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the pyranone compound at various concentrations to the reaction buffer containing COX-2 and heme. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[11] Incubate for a specified time (e.g., 10 minutes at 37°C).[12][14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the fluorescence or absorbance at the specified wavelength kinetically or at a fixed time point, according to the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Assay Parameter Measured Typical Positive Control Expected Outcome for Active Compound
MTT Assay Cell Viability->90% viability at tested concentrations
NO Production Nitrite Concentration (µM)DexamethasoneDose-dependent decrease in nitrite levels
COX-2 Inhibition Enzyme Activity (%)CelecoxibDose-dependent inhibition of enzyme activity (IC₅₀)

Mechanistic Studies

Compounds that show significant activity in the initial screening should be further investigated to elucidate their mechanism of action.

Quantification of Pro-Inflammatory Cytokines (ELISA)

This assay measures the effect of the pyranone compounds on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[25][26][27][28][29]

Protocol:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the pyranone compounds and LPS as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform a sandwich ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions. The general steps are:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[27]

    • Block non-specific binding sites.

    • Add the cell culture supernatants and a series of cytokine standards to the wells.

    • Add a biotinylated detection antibody.[27]

    • Add streptavidin-HRP.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production.

Cytokine Parameter Measured Typical Positive Control Expected Outcome for Active Compound
TNF-α Concentration (pg/mL)DexamethasoneDose-dependent decrease in concentration
IL-6 Concentration (pg/mL)DexamethasoneDose-dependent decrease in concentration
IL-1β Concentration (pg/mL)DexamethasoneDose-dependent decrease in concentration
Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is used to investigate the effect of the pyranone compounds on the activation of key proteins in the NF-κB and MAPK signaling pathways.[1][2][3][4][5][6][7][8][9]

Protocol:

  • Cell Lysis: Treat RAW 264.7 cells with the pyranone compound and LPS for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to the total protein or loading control. Compare the phosphorylation levels of the target proteins in treated versus untreated cells.

In Vivo Anti-Inflammatory Model

Promising compounds from in vitro studies should be validated in an animal model of inflammation.[30][31][32][33]

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening acute anti-inflammatory activity.[34][35][36][37][38]

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats (150-200 g) for at least one week. Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and pyranone compound treatment groups at different doses.[34]

  • Compound Administration: Administer the pyranone compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[34][35]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[34]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Time (hours) Vehicle Control (mL) Positive Control (mL) Compound X (Dose 1) (mL) Compound X (Dose 2) (mL)
0 1.20 ± 0.051.21 ± 0.041.22 ± 0.061.19 ± 0.05
1 1.55 ± 0.081.40 ± 0.061.45 ± 0.071.38 ± 0.06
2 1.80 ± 0.101.55 ± 0.081.65 ± 0.091.52 ± 0.07
3 2.10 ± 0.121.65 ± 0.091.78 ± 0.101.60 ± 0.08
4 2.05 ± 0.111.60 ± 0.081.70 ± 0.091.55 ± 0.07
5 1.90 ± 0.101.50 ± 0.071.60 ± 0.081.48 ± 0.06

Key Inflammatory Signaling Pathways

Understanding the underlying molecular pathways is crucial for interpreting the experimental results. The NF-κB and MAPK pathways are central to the inflammatory response.

NF_kB_Signaling_Pathway Figure 2. Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK Complex IKK Complex TLR4->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) releases Nucleus Nucleus NF-kB (p50/p65)->Nucleus translocates Pro-inflammatory Genes (TNF-a, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-a, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory Genes (TNF-a, IL-6, iNOS, COX-2) upregulates transcription

Figure 2. The canonical NF-κB pathway is a key target for anti-inflammatory drugs.

MAPK_Signaling_Pathway Figure 3. Simplified MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, ERK, JNK)->Transcription Factors (e.g., AP-1) activates Nucleus Nucleus Transcription Factors (e.g., AP-1)->Nucleus translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces

Figure 3. The MAPK cascades are crucial in transducing inflammatory signals.

Conclusion

This application note provides a robust framework for the systematic evaluation of the anti-inflammatory properties of pyranone compounds. By following these detailed protocols, researchers can effectively screen novel compounds, elucidate their mechanisms of action, and validate their efficacy in a preclinical model. This comprehensive approach will facilitate the identification and development of new pyranone-based anti-inflammatory drug candidates.

References

Application Notes and Protocols: Cell-Based Assays for 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyranone scaffold is a significant structural motif in medicinal chemistry, found in numerous bioactive natural products and serving as a foundation for the development of novel therapeutic agents.[1] This document provides detailed protocols for assessing the cytotoxic effects of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a pyranone derivative with potential therapeutic applications. The following cell-based assays are described: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for apoptosis detection. Understanding the cytotoxic profile of this compound is a critical step in preclinical drug development.[2]

Data Presentation: Summary of Cytotoxicity

The following tables summarize representative quantitative data obtained from the described assays. These values are presented for illustrative purposes to guide data interpretation.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIncubation Time (hrs)IC₅₀ (µM)
MCF-7Breast Carcinoma4815.8 ± 1.2
HCT-116Colon Carcinoma4822.5 ± 2.1
HepG-2Liver Carcinoma4818.3 ± 1.9
A549Lung Carcinoma4835.1 ± 3.5

Table 2: LDH Release upon Treatment with this compound. Increased LDH release is an indicator of compromised cell membrane integrity.[3]

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
MCF-71012.3 ± 1.5
2535.8 ± 3.2
5068.1 ± 5.4
HCT-116109.8 ± 1.1
2529.5 ± 2.8
5055.7 ± 4.9

Table 3: Apoptosis Induction by this compound in MCF-7 Cells. Annexin V and Propidium Iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.1 ± 0.52.7 ± 0.6
15 µM Compound60.5 ± 4.525.3 ± 2.814.2 ± 1.9
30 µM Compound35.1 ± 3.940.8 ± 4.124.1 ± 3.3

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)[1]

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the wells and incubate for the desired period (e.g., 48 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3]

Materials:

  • Cells and compound as described for the MTT assay.

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes.[7]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.[9][10] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[11]

Materials:

  • Cells and compound as described for the MTT assay.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 LDH Assay cluster_3 Apoptosis Assay a Seed Cells in 96-well plate b Incubate for 24h a->b c Treat with Compound b->c d Incubate for 48h c->d e Add MTT Reagent d->e Proceed to Assay i Collect Supernatant d->i Proceed to Assay m Harvest Cells d->m Proceed to Assay f Incubate for 4h e->f g Add Solubilization Solution f->g h Read Absorbance at 570nm g->h j Add LDH Reaction Mix i->j k Incubate for 30 min j->k l Read Absorbance at 490nm k->l n Stain with Annexin V/PI m->n o Incubate for 15 min n->o p Analyze by Flow Cytometry o->p

Fig. 1: Experimental workflow for cytotoxicity assessment.
Proposed Signaling Pathway for Pyranone-Induced Apoptosis

Several studies on pyranone derivatives suggest their cytotoxic effects are often mediated through the induction of apoptosis.[1] A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process.[1]

G compound This compound cell Cancer Cell compound->cell mito Mitochondrial Stress cell->mito Induces cas9 Caspase-9 Activation mito->cas9 Leads to cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Fig. 2: Proposed intrinsic apoptosis pathway.
Logical Relationship of Cytotoxicity Assays

The combination of these assays provides a comprehensive view of the compound's cytotoxic mechanism.

G cluster_assays Cellular Effects & Assays compound Cytotoxic Compound metabolism Decreased Metabolic Activity (MTT Assay) compound->metabolism membrane Loss of Membrane Integrity (LDH Assay) compound->membrane apoptosis Apoptosis Induction (Annexin V/PI Assay) compound->apoptosis cell_death Cell Death metabolism->cell_death membrane->cell_death apoptosis->cell_death

Fig. 3: Interrelation of cytotoxicity endpoints.

References

Application Notes and Protocols: Metal Chelation Studies with 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of kojic acid, presents a promising scaffold for the development of novel therapeutic agents due to its potential metal-chelating properties.[1][2] Metal ions play crucial roles in numerous physiological and pathological processes. Dysregulation of metal ion homeostasis is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Metal chelators can modulate the concentration and reactivity of metal ions, thereby offering a therapeutic strategy to mitigate metal-induced toxicity or to restore metal homeostasis.[3][4]

These application notes provide a comprehensive overview of the experimental protocols to investigate the metal-chelating properties of this compound. The described methodologies, including UV-Vis spectroscopy, fluorescence quenching, and isothermal titration calorimetry (ITC), are fundamental techniques to characterize the binding affinity, stoichiometry, and thermodynamic profile of the interaction between the compound and various metal ions.[5][6][7][8][9][10][11]

Data Presentation: Quantitative Analysis of Metal Chelation

The following tables are illustrative examples of how to present quantitative data obtained from metal chelation studies. The values provided are hypothetical and serve as a template for reporting experimental findings.

Table 1: Stoichiometry and Binding Constants Determined by UV-Vis Spectroscopy

Metal IonStoichiometry (Compound:Metal)Binding Constant (Kb) (M-1)
Fe(III)2:11.5 x 105
Cu(II)1:18.2 x 104
Zn(II)1:13.7 x 104
Al(III)2:19.5 x 104

Table 2: Fluorescence Quenching Parameters

Metal IonStern-Volmer Constant (Ksv) (M-1)Bimolecular Quenching Rate Constant (kq) (M-1s-1)
Fe(III)2.1 x 1042.1 x 1012
Cu(II)1.3 x 1041.3 x 1012
Zn(II)0.8 x 1040.8 x 1012

Table 3: Thermodynamic Parameters from Isothermal Titration Calorimetry

Metal IonStoichiometry (n)Association Constant (Ka) (M-1)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)
Fe(III)2.11.8 x 105-8.5-4.2
Cu(II)1.09.1 x 104-5.25.8
Zn(II)0.94.0 x 104-3.110.3

Experimental Protocols

UV-Vis Spectrophotometric Titration for Determination of Stoichiometry and Binding Constant

This protocol outlines the use of UV-Vis spectroscopy to determine the stoichiometry and binding constant of the complex formed between this compound and a metal ion.[7][8][12][13]

Materials:

  • This compound

  • Metal salt (e.g., FeCl3, CuSO4, ZnCl2)

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer.

  • Prepare a stock solution of the metal salt (e.g., 10 mM) in the same buffer.

  • Record the UV-Vis spectrum of the compound solution (e.g., 50 µM) from 200-800 nm.

  • Titrate the compound solution with small aliquots of the metal salt solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes.

  • Record the UV-Vis spectrum after each addition.

  • Continue the titration until no further significant changes in the spectrum are observed.

  • Correct the absorbance values for dilution.

  • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Compound]. The inflection point of the curve indicates the stoichiometry of the complex.

  • The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by non-linear fitting of the titration data.

Fluorescence Quenching Assay

This protocol describes the use of fluorescence spectroscopy to study the quenching of the intrinsic fluorescence of this compound upon binding to a metal ion.[8][9][11][14][15]

Materials:

  • This compound

  • Quenching metal salt (e.g., FeCl3, CuSO4)

  • Appropriate buffer solution

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Prepare a stock solution of the compound and the metal salt in the buffer.

  • Determine the excitation and emission maxima of the compound.

  • To a fixed concentration of the compound in a cuvette, add increasing concentrations of the metal salt solution.

  • After each addition, mix and allow the solution to equilibrate.

  • Measure the fluorescence emission spectrum at the determined excitation wavelength.

  • Correct the fluorescence intensity for the dilution effect.

  • Plot the ratio of the initial fluorescence intensity (F0) to the observed fluorescence intensity (F) against the concentration of the metal ion ([Q]).

  • The data can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

  • The bimolecular quenching rate constant (kq) can be calculated using the equation Ksv = kqτ0, where τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[5][6][10][16][17]

Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • Metal salt

  • Degassed buffer solution

Protocol:

  • Prepare a solution of the compound (e.g., 50-100 µM) in the degassed buffer and load it into the sample cell of the calorimeter.

  • Prepare a more concentrated solution of the metal salt (e.g., 1-2 mM) in the same degassed buffer and load it into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of the metal salt solution into the compound solution.

  • The heat change associated with each injection is measured and plotted against the molar ratio of the metal to the compound.

  • The resulting titration curve is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (n, Ka, and ΔH).

  • The Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equations: ΔG = -RTlnKa and ΔG = ΔH - TΔS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chelation Analysis cluster_data Data Interpretation prep_compound Prepare Compound Stock uv_vis UV-Vis Titration prep_compound->uv_vis fluorescence Fluorescence Quenching prep_compound->fluorescence itc Isothermal Titration Calorimetry prep_compound->itc prep_metal Prepare Metal Stock prep_metal->uv_vis prep_metal->fluorescence prep_metal->itc stoichiometry Stoichiometry uv_vis->stoichiometry binding_constant Binding Constant uv_vis->binding_constant fluorescence->binding_constant itc->stoichiometry itc->binding_constant thermodynamics Thermodynamic Profile itc->thermodynamics

Caption: Experimental workflow for metal chelation studies.

Signaling_Pathway cluster_stress Cellular Stress cluster_ros Oxidative Damage cluster_intervention Therapeutic Intervention excess_metal Excess Metal Ions (e.g., Fe, Cu) fenton Fenton Reaction excess_metal->fenton chelation Metal Chelation excess_metal->chelation ros Reactive Oxygen Species (ROS) fenton->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage chelator 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one chelator->chelation inhibition Inhibition of Fenton Reaction chelation->inhibition inhibition->fenton protection Cellular Protection inhibition->protection

Caption: Modulation of metal-induced oxidative stress.

References

The Versatile Chemical Intermediate: 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of the naturally occurring kojic acid, is a valuable chemical intermediate in organic synthesis.[1] Its unique structural features, including a reactive hydroxymethyl group and a methoxy-substituted pyranone ring, provide a versatile scaffold for the construction of a diverse array of more complex molecules. This document provides an overview of its applications, supported by detailed experimental protocols and data, to guide researchers in leveraging this compound for novel chemical synthesis and drug discovery endeavors.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its parent compound, kojic acid, is presented below. The methylation of the 5-hydroxyl group to a methoxy group alters the polarity and reactivity of the molecule, influencing its solubility and subsequent chemical transformations.

PropertyThis compoundKojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)
CAS Number 6269-25-6501-30-4
Molecular Formula C₇H₈O₄C₆H₆O₄
Molecular Weight 156.14 g/mol 142.11 g/mol
Appearance Not specified (typically a solid)White crystalline powder
Solubility Soluble in common organic solventsSoluble in water, acetone, and ethyl acetate

Applications in Chemical Synthesis

The primary utility of this compound lies in its role as a building block for more complex heterocyclic systems. The hydroxymethyl group at the 2-position and the electrophilic nature of the pyranone ring offer multiple sites for chemical modification.

Derivatization of the Hydroxymethyl Group

The primary hydroxyl group is a key site for derivatization, allowing for the introduction of various functional groups and the extension of the carbon skeleton.

Experimental Protocol: Etherification of the Hydroxymethyl Group (General Procedure)

This protocol describes a general method for the etherification of the hydroxymethyl group, a common strategy to introduce new side chains.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired ether derivative.

Expected Outcome: This procedure allows for the synthesis of various 2-(alkoxymethyl)-5-methoxy-4H-pyran-4-one derivatives. The yield will vary depending on the specific alkyl halide used.

Logical Workflow for Derivatization:

G start This compound step1 Deprotonation (NaH in DMF) start->step1 step2 Nucleophilic Substitution (Alkyl Halide) step1->step2 product 2-(alkoxymethyl)-5-methoxy-4H-pyran-4-one step2->product

Caption: General workflow for the etherification of the hydroxymethyl group.

Potential in Drug Discovery

While specific examples of biologically active molecules synthesized directly from this compound are not extensively documented in publicly available literature, the pyranone scaffold is present in numerous bioactive compounds. Derivatives of structurally similar pyranones, such as allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one), have shown promise as antiglioma agents.[2] This suggests that derivatives of this compound could also be explored for their potential therapeutic activities.

Hypothetical Signaling Pathway Inhibition:

The pyranone core can act as a scaffold to position functional groups that interact with biological targets. For instance, derivatives could be designed to inhibit protein kinases, which are often dysregulated in diseases like cancer.

G cluster_cell Cell receptor Growth Factor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response inhibitor Pyranone Derivative inhibitor->kinase Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical intermediate. Its structural relationship to kojic acid and the presence of versatile functional groups make it an attractive starting material for the synthesis of novel heterocyclic compounds. The protocols and conceptual frameworks provided herein are intended to stimulate further research into the applications of this compound, particularly in the realm of medicinal chemistry and drug development. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully unlock its potential.

References

Application Notes and Protocols for Antibacterial Screening of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for the antibacterial screening of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one derivatives. This class of compounds, related to kojic acid, holds potential for the development of novel antimicrobial agents. These notes offer detailed experimental procedures, data presentation guidelines, and visual workflows to facilitate research in this area.

Introduction

Derivatives of 4H-pyran-4-one are a significant class of heterocyclic compounds that have garnered attention for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The parent compound, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), and its derivatives are known to exhibit antibacterial and antifungal activities. The introduction of a methoxy group at the 5-position, to yield this compound, presents a scaffold for the synthesis of new derivatives with potentially enhanced or novel antimicrobial profiles. This document outlines the necessary protocols for the systematic screening and evaluation of these compounds.

Data Presentation

Effective evaluation of novel antimicrobial agents requires the clear and concise presentation of quantitative data. The primary metric for antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables provide an example of how to structure MIC data for a series of hypothetical this compound derivatives against a panel of common pathogenic bacteria.

Note: The following data is illustrative for structurally related 4H-pyran-4-one derivatives and is intended to serve as a template for data presentation. Specific MIC values for this compound derivatives should be determined experimentally.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Gram-Positive Bacteria.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
Derivative 16432128
Derivative 2321664
Derivative 312864>256
Ciprofloxacin0.50.251

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Gram-Negative Bacteria.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL)
Derivative 1128>256256
Derivative 264256128
Derivative 3>256>256>256
Ciprofloxacin0.2510.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate (the "mother plate") to achieve the desired concentration range.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the appropriate compound dilution from the mother plate to the corresponding wells of a new 96-well plate.

    • Within 15 minutes of preparing the final bacterial inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation and Reading:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

    • The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Experimental Workflow for Antibacterial Screening

The following diagram illustrates the general workflow for the synthesis and antibacterial screening of novel this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_followup Follow-up Studies for Active Compounds start Starting Materials (e.g., 5-methoxy-kojic acid) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification stock_prep Prepare Stock Solutions of Derivatives purification->stock_prep mic_assay MIC Determination (Broth Microdilution) stock_prep->mic_assay data_analysis Data Analysis & Comparison mic_assay->data_analysis mbc_assay MBC Determination data_analysis->mbc_assay toxicity_assay Cytotoxicity Assays data_analysis->toxicity_assay moa_studies Mechanism of Action Studies data_analysis->moa_studies

Caption: Workflow for Synthesis and Antibacterial Evaluation.

Proposed Mechanism of Action

Based on studies of the structurally related compound, kojic acid, a proposed mechanism of antibacterial action for this compound derivatives involves the disruption of the bacterial cell membrane.

mechanism_of_action cluster_bacterium Bacterial Cell cell_membrane Cell Membrane cytoplasm Cytoplasm dna DNA proteins Intracellular Proteins compound Pyran-4-one Derivative disruption Membrane Integrity Disruption compound->disruption disruption->cell_membrane leakage Leakage of Intracellular Components (Ions, Metabolites, Proteins) disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed Mechanism of Antibacterial Action.

Application Notes and Protocols: Enzyme Kinetics of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one on Tyrosinase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis, the process responsible for pigmentation in humans.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for pigmentation-related conditions.[3]

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a well-known tyrosinase inhibitor that acts by chelating the copper ions in the enzyme's active site.[3][4] Its derivatives are extensively studied to improve its potency and stability.[3] This document focuses on the enzyme kinetics of a specific derivative, 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, where the critical 5-hydroxyl group of kojic acid is replaced by a methoxy group.

Key Findings and Data Presentation

Contrary to the inhibitory activity of kojic acid and many of its derivatives, studies have shown that the methylation of the 5-hydroxyl group to a 5-methoxy group results in a complete loss of tyrosinase inhibitory activity. A study by Rho et al. synthesized and evaluated 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, a compound featuring the same 5-methoxy pyranone core, and found that it exhibited no inhibitory effects on mushroom tyrosinase activity.[5] This underscores the critical importance of the free 5-hydroxyl group for the chelation of copper ions in the tyrosinase active site, which is the primary mechanism of inhibition for kojic acid.[3]

The following table summarizes the inhibitory data for this compound in comparison to the parent compound, kojic acid.

CompoundStructureTarget EnzymeSubstrate(s)IC50 ValueInhibition TypeReference
This compound Structure of this compoundMushroom TyrosinaseL-Tyrosine, L-DOPANo inhibitory effect observedNot Applicable[5]
Kojic Acid Structure of Kojic AcidMushroom TyrosinaseL-Tyrosine (Monophenolase)70 ± 7 µMCompetitive[6]
Kojic Acid Structure of Kojic AcidMushroom TyrosinaseL-DOPA (Diphenolase)121 ± 5 µMMixed (Competitive-Noncompetitive)[2]

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of test compounds on tyrosinase activity.

Protocol 1: Determination of IC50 Value

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound on the diphenolase activity of tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (substrate)

  • Test compound (e.g., this compound)

  • Kojic acid (positive control)

  • 50 mM Phosphate Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of the test compound and kojic acid (e.g., 10 mM) in DMSO. Create a dilution series to achieve a range of final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of various concentrations of the test compound solution to the sample wells.

    • For the positive control, add 20 µL of various concentrations of the kojic acid solution.

    • For the negative control (no inhibitor), add 20 µL of DMSO.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the tyrosinase enzyme solution (e.g., final concentration of 30 U/mL) to all wells.

    • Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction and Measure Absorbance:

    • Add 20 µL of the L-DOPA solution (e.g., final concentration of 8 mM) to all wells to start the reaction.[6]

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes to monitor the formation of dopachrome.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Type (Kinetic Analysis)

This protocol is designed to determine the mechanism of enzyme inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed).

Materials:

  • Same as Protocol 1.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of tyrosinase, test compound, and positive control as described in Protocol 1.

    • Prepare a series of L-DOPA dilutions in phosphate buffer to achieve a range of final substrate concentrations (e.g., 0.25 mM to 8 mM).[6]

    • Prepare at least two different fixed concentrations of the test compound (if it shows inhibition).

  • Assay Setup:

    • Set up reactions in a 96-well plate in triplicate for each condition.

    • For each substrate concentration, prepare three sets of reactions: one without inhibitor (control), and one for each of the fixed concentrations of the inhibitor.

    • The total volume and component additions are the same as in Protocol 1, varying the substrate and inhibitor concentrations as planned.

  • Initiate Reaction and Measure Absorbance:

    • Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

    • Analyze the plot to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Noncompetitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Visualizations

Signaling Pathway

Tyrosinase_Signaling_Pathway cluster_0 Melanocyte MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Binds to Promoter Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Transcription & Translation Melanin Melanin L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Tyrosinase Dopaquinone->Melanin Series of Reactions

Figure 1: Simplified signaling pathway of tyrosinase activation and melanogenesis.

Experimental Workflow

Tyrosinase_Inhibition_Assay Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Setup 2. Assay Plate Setup - Add Inhibitor/Control - Add Buffer - Add Tyrosinase Prep->Setup Incubate 3. Pre-incubation (10 min @ 25°C) Setup->Incubate React 4. Initiate Reaction (Add L-DOPA Substrate) Incubate->React Measure 5. Kinetic Measurement (Absorbance at 475 nm over time) React->Measure Analyze 6. Data Analysis - Calculate V₀ - Determine % Inhibition - Plot for IC50 / Lineweaver-Burk Measure->Analyze

Figure 2: General workflow for the tyrosinase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one synthesis from kojic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent method is the selective O-methylation of the 5-hydroxyl group of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) using a Williamson ether synthesis approach. This involves deprotonating the phenolic hydroxyl group with a suitable base followed by reaction with a methylating agent.

Q2: Why is the yield of this synthesis often low?

Low yields can be attributed to several factors including:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Formation of byproducts, such as the 7-O-methylated isomer or the di-methylated product, is a common issue.

  • Product degradation: Kojic acid and its derivatives can be sensitive to harsh reaction conditions, such as high temperatures or strong acids/bases, leading to decomposition.[1]

  • Purification losses: The polarity of the product can make it challenging to separate from the starting material and byproducts, leading to losses during workup and chromatography.

Q3: How can I improve the selectivity for 5-O-methylation over 7-O-methylation?

Achieving high regioselectivity is a key challenge. The 5-hydroxyl group is phenolic and thus more acidic than the primary 7-hydroxyl group. This inherent difference in acidity can be exploited to achieve selective methylation. Strategies to enhance selectivity include:

  • Choice of base: Using a mild base can selectively deprotonate the more acidic 5-hydroxyl group.

  • Reaction temperature: Lowering the reaction temperature can favor the kinetic product, which is often the desired 5-O-methylated isomer.

  • Protecting groups: While a protecting group-free synthesis is often preferred for atom economy, in cases of persistent low selectivity, protection of the 7-hydroxyl group, followed by methylation of the 5-hydroxyl group and subsequent deprotection, can be a viable, albeit longer, route.

Q4: What are the common impurities I should look for?

Common impurities include:

  • Unreacted kojic acid.

  • The undesired 7-O-methyl isomer: 2-(methoxymethyl)-5-hydroxy-4H-pyran-4-one.

  • The di-methylated product: 2-(methoxymethyl)-5-methoxy-4H-pyran-4-one.

  • Byproducts from the decomposition of kojic acid.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be used to achieve good separation between the starting material (kojic acid), the desired product, and potential byproducts. Staining with an appropriate reagent (e.g., potassium permanganate or ferric chloride for the phenolic starting material) can help in visualizing the spots.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution
Inactive Reagents Ensure the base and methylating agent are fresh and of high purity. Methylating agents like methyl iodide can decompose over time.
Insufficient Base Use at least one equivalent of base to deprotonate the phenolic hydroxyl group of kojic acid. A slight excess may be beneficial.
Low Reaction Temperature While lower temperatures can improve selectivity, they may also slow down the reaction rate. Consider a modest increase in temperature or longer reaction times.
Moisture in the Reaction Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can quench the base and hydrolyze the methylating agent.
Poor Solubility of Kojic Acid Select a solvent system in which both kojic acid and the deprotonated intermediate have good solubility (e.g., DMF, DMSO, or a mixture like methanol/water).
Problem 2: Poor Selectivity (Significant formation of 7-O-methylated or di-methylated byproducts)
Possible CauseRecommended Solution
Base is too Strong or in Large Excess A strong base or a large excess can deprotonate both hydroxyl groups, leading to di-methylation. Use a milder base (e.g., K₂CO₃ instead of NaH) or a stoichiometric amount of a stronger base.
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the methylation of the less reactive 7-hydroxyl group. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).
Choice of Methylating Agent Sterically hindered methylating agents might show different selectivity. However, for a methyl group, this effect is minimal. More importantly, control the stoichiometry of the methylating agent carefully.
Prolonged Reaction Time Extended reaction times, especially at elevated temperatures, can lead to the formation of the thermodynamically more stable, but undesired, byproducts. Monitor the reaction by TLC and stop it once the starting material is consumed.
Problem 3: Difficulty in Product Purification
Possible CauseRecommended Solution
Similar Polarity of Product and Byproducts The polarities of the desired product, starting material, and isomers can be very similar, making chromatographic separation difficult.
- Optimize Chromatography: Experiment with different solvent systems for column chromatography to maximize the separation (ΔRf). Consider using a gradient elution.
- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Product is Water-Soluble The hydroxyl and pyranone moieties can lead to some water solubility, causing losses during aqueous workup.
- Brine Wash: Wash the organic layer with brine during the workup to reduce the solubility of the product in the aqueous phase.
- Back-extraction: Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.

Data Presentation

The following tables provide examples of reaction conditions for the derivatization of kojic acid. Note that direct comparative data for the 5-O-methylation is scarce in the literature; therefore, data from analogous reactions are presented to guide optimization.

Table 1: Comparison of Conditions for Williamson Ether Synthesis of Kojic Acid Derivatives

Alkyl HalideBaseSolventTemperatureTimeYieldReference
Benzyl ChlorideNaOHMethanol/Water (10:1)Reflux4.5 h92% (for 5-O-benzyl)Adapted from PrepChem
Methyl IodideK₂CO₃DMFRoom Temp.12-24 hVariableHypothetical
Dimethyl SulfateNaHTHF0 °C to Room Temp.4-8 hVariableHypothetical

Note: Conditions for methyl iodide and dimethyl sulfate are hypothetical and represent plausible starting points for optimization based on standard Williamson ether synthesis protocols.

Table 2: Example of Enzymatic Esterification of Kojic Acid - An Approach to Optimization

This table illustrates how reaction parameters can be optimized, a principle that can be applied to the methylation reaction.

ParameterRange StudiedOptimal ValueReference
Temperature (°C)30-6052.5[2]
Enzyme Amount (g)0.1-0.40.17[2]
Substrate Molar Ratio (Kojic Acid:Oleic Acid)1-44[2]
Reaction Time (h)24-4842[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the 5-O-benzylation of kojic acid and represents a starting point for optimization.

Materials:

  • Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add kojic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the kojic acid.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 10% Methanol in Dichloromethane (adjust as needed for optimal separation).

  • Visualization:

    • UV light (254 nm).

    • Stain with a ferric chloride solution (a purple or dark-colored spot indicates the presence of the phenolic hydroxyl group of unreacted kojic acid).

    • Stain with potassium permanganate (stains most organic compounds).

  • Rf values (approximate):

    • Kojic acid: ~0.3

    • This compound: ~0.5

    • Di-methylated byproduct: >0.6

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Kojic Acid + DMF B Add K2CO3 A->B C Stir at RT B->C D Cool to 0°C C->D E Add CH3I D->E F Stir at RT (12-24h) E->F G Quench with Water F->G H Extract with EtOAc G->H I Wash with Water & Brine H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterization K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions degradation Product Degradation? start->degradation sol_incomplete Increase reaction time/temp Check reagent activity incomplete_rxn->sol_incomplete Yes sol_side Optimize base/temp for selectivity Use protecting groups side_reactions->sol_side Yes sol_degradation Use milder conditions Protect from light/air degradation->sol_degradation Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem: The final product is contaminated with unreacted kojic acid.

Possible Cause Recommended Solution
Incomplete methylation reaction.Optimize the reaction conditions (e.g., increase the molar ratio of the methylating agent, extend the reaction time, or try a different base/solvent system).
Inefficient purification.Recrystallization: Select a solvent system where the solubility of this compound and kojic acid differ significantly. Since kojic acid is more polar, a moderately polar solvent may selectively crystallize the desired product, leaving kojic acid in the mother liquor. Column Chromatography: The polarity difference should allow for good separation. Use a gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The less polar product should elute before the more polar kojic acid.[1]

Problem: The purified compound shows the presence of a less polar impurity by TLC/HPLC.

Possible Cause Recommended Solution
Over-methylation of the starting material.This impurity is likely the di-methoxy derivative where both the 5-hydroxy and the 2-hydroxymethyl groups have been methylated. Reduce the stoichiometry of the methylating agent or the reaction temperature to improve selectivity.
Co-elution during column chromatography.Optimize Column Chromatography: Use a shallower solvent gradient to improve resolution between the desired product and the less polar impurity. Alternatively, switch to a different stationary phase or solvent system.
Ineffective recrystallization.The impurity may have similar solubility to the product. Try a different solvent or a multi-solvent system for recrystallization.

Problem: The product is colored (yellow or brown) after initial purification.

Possible Cause Recommended Solution
Formation of colored byproducts during synthesis.Treat a solution of the crude product with activated charcoal or kieselguhr.[2][3] Dissolve the product in a suitable solvent, add a small amount of the decolorizing agent, stir for a short period, and then filter through celite to remove the agent.
Degradation of the compound.Avoid prolonged exposure to high temperatures, strong acids, or bases during purification. The pyranone ring can be sensitive to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from kojic acid?

The most common impurities are unreacted kojic acid, the over-methylated product (5-methoxy-2-(methoxymethyl)-4H-pyran-4-one), and residual salts or solvents from the reaction.

Q2: Which chromatographic method is best for purifying this compound?

Silica gel column chromatography is a standard and effective method for initial purification.[4] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column is recommended.[1][5]

Q3: What is a good starting point for a solvent system in silica gel column chromatography?

A good starting point is a mixture of n-hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 80:20 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound. The exact ratio will depend on the specific impurities. Monitor the separation using Thin Layer Chromatography (TLC).

Q4: Can I use recrystallization for purification?

Yes, recrystallization can be an effective method, especially for removing unreacted kojic acid.[6] The challenge is finding a suitable solvent. You may need to experiment with single solvents of varying polarity (e.g., ethyl acetate, isopropanol) or mixed solvent systems (e.g., ethyl acetate/hexane, ethanol/water).

Q5: How can I monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is the most common method. Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to the pure product.

Q6: My compound seems to be degrading on the silica gel column. What can I do?

If you suspect degradation on silica gel, you can try neutralizing the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, using a different stationary phase like alumina or a bonded-phase silica gel might be beneficial.

Quantitative Data Summary

The following tables provide typical parameters for the purification and analysis of this compound, based on methods used for related kojic acid derivatives.

Table 1: Typical HPLC Analytical Conditions

ParameterValueReference
Column C18, 100 mm x 2.1 mm, 1.7 µm[7]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[5][7]
Gradient 5% B to 95% B over 10 minutesInferred
Flow Rate 0.5 mL/minInferred
Detection UV at 270 nm[8]
Column Temp. 40 °C[9]

Table 2: Example Purification Data

Purification Step Purity (by HPLC) Yield Notes
Crude Product 65%90% (crude)Major impurity is unreacted kojic acid (25%).
After Recrystallization 90%70%Single recrystallization from ethyl acetate.
After Column Chromatography >98%60%Silica gel, hexane/ethyl acetate gradient.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).[4]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample solution to the top of the silica gel column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise gradient (e.g., 95:5, 90:10, 80:20 of hexane:ethyl acetate) is recommended.

    • Collect fractions in separate test tubes or flasks.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.[4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.

    • Good solvents will dissolve the compound when hot but not at room temperature.

    • Test solvents such as ethyl acetate, ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl.

    • Heat the solution back to boiling briefly, then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product (from synthesis) Dissolve Dissolve in Minimum Solvent Crude->Dissolve Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Column Column Chromatography (Silica Gel) Dissolve->Column Recrystallize Recrystallization Dissolve->Recrystallize Filter_Hot Hot Filtration Charcoal->Filter_Hot Filter_Hot->Recrystallize Elute Elute with Gradient (e.g., Hexane/EtOAc) Column->Elute Cool Cool to Induce Crystallization Recrystallize->Cool Fractions Collect & Analyze Fractions (TLC) Elute->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product (>98%) Evaporate->Pure_Product Filter_Cold Vacuum Filtration Cool->Filter_Cold Dry Dry Pure Crystals Filter_Cold->Dry Dry->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Analysis of Purified Product (TLC/HPLC/NMR) Impurity_Check Impurities Detected? Start->Impurity_Check Polar_Impurity More Polar Impurity? Impurity_Check->Polar_Impurity Yes Success Product is Pure Impurity_Check->Success No NonPolar_Impurity Less Polar Impurity? Polar_Impurity->NonPolar_Impurity No Sol_Kojic Impurity is likely unreacted Kojic Acid. Solution: - Optimize chromatography gradient. - Recrystallize from a suitable solvent. Polar_Impurity->Sol_Kojic Yes Color_Impurity Product Colored? NonPolar_Impurity->Color_Impurity No Sol_OverMethyl Impurity is likely over-methylated product. Solution: - Use shallower chromatography gradient. - Re-purify the collected fractions. NonPolar_Impurity->Sol_OverMethyl Yes Sol_Color Solution: - Treat with activated charcoal before final crystallization. Color_Impurity->Sol_Color Yes Color_Impurity->Success No

Caption: Troubleshooting logic for identifying and resolving common purification issues.

References

Stability issues of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one in solution. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a derivative of Kojic Acid, formed by the methylation of the hydroxyl group at the C5 position.[1] Much of the available stability data is for Kojic Acid. While the stability of this methoxy derivative is expected to be similar, it is not identical. Specific stability testing for your formulation is highly recommended.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common issue with pyranone compounds, including Kojic Acid and its derivatives, upon exposure to light and air.[2] This is often due to oxidation or other degradation pathways. To minimize discoloration, it is recommended to protect the solution from light by using amber vials or by wrapping the container in foil. Additionally, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidative degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Based on studies of the parent compound, Kojic Acid, the stability is pH-dependent. Kojic acid demonstrates the highest stability in acidic pH (around 3.7) and shows a significant decrease in stability as the pH approaches neutral (7.0).[2] Therefore, it is advisable to formulate solutions of this compound in an acidic buffer to enhance its stability.

Q3: How does temperature affect the stability of this compound in solution?

A3: Elevated temperatures can accelerate the degradation of pyranone compounds. For formulations containing Kojic Acid, storage at refrigerated temperatures is recommended to maintain stability.[3] It is likely that this compound will also exhibit greater stability at lower temperatures. One study on Kojic Acid produced by fermentation showed stability against heat stress from 40°C to 100°C for five continuous hours.[4] However, for long-term storage of solutions, refrigeration is a prudent measure.

Q4: Can I use antioxidants to improve the stability of my solution?

A4: Yes, the addition of antioxidants can be beneficial. For Kojic Acid and its derivatives, which are susceptible to oxidative damage, incorporating antioxidants into the formulation is recommended to improve stability.[5][6][7] The use of sodium metabisulfite (SMBS) has been shown to improve the stability of Kojic Acid in gel formulations.[3]

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for the methoxy derivative are not detailed in the available literature, studies on Kojic Acid suggest that ring-opening is a possible degradation mechanism under oxidative stress.[5][7] It is plausible that this compound follows a similar degradation pathway.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Solution

Symptoms:

  • A significant decrease in the measured concentration of the active compound over a short period.

  • Inconsistent results in bioassays.

Possible Causes:

  • pH of the solvent: The solution may be at a neutral or alkaline pH, leading to rapid degradation.

  • Exposure to light: Photodegradation can occur if the solution is not protected from light.

  • Oxidative degradation: The presence of dissolved oxygen can lead to oxidative breakdown.

  • Incompatible excipients: Other components in the formulation may be reacting with the compound.

Solutions:

  • pH Adjustment: Buffer the solution to an acidic pH, ideally between 3.5 and 4.5.

  • Light Protection: Store solutions in amber glass vials or wrap containers with aluminum foil.

  • Inert Atmosphere: Prepare and store the solution under an inert gas (e.g., nitrogen or argon).

  • Antioxidant Addition: Consider adding a suitable antioxidant, such as sodium metabisulfite.

  • Excipient Compatibility Study: If using a complex formulation, perform a compatibility study with all excipients.

Issue 2: Formation of Precipitate in Solution

Symptoms:

  • The solution appears cloudy or contains solid particles.

Possible Causes:

  • Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent.

  • Degradation Product Insolubility: A degradation product may be less soluble than the parent compound.

  • Temperature Effects: Changes in temperature during storage can affect solubility.

Solutions:

  • Solubility Check: Determine the solubility of the compound in the specific solvent system at the intended storage temperature.

  • Co-solvents: Consider the use of a co-solvent system to improve solubility.

  • Filtration: If a precipitate forms upon storage, it may be a degradation product. The solution could be filtered before use, but the loss of active compound should be quantified.

  • Storage Conditions: Maintain a consistent and appropriate storage temperature.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9]

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

A general workflow for a forced degradation study is presented below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal Degradation (e.g., 80°C, solid & solution) Prep->Thermal Expose to stress Photo Photolytic Degradation (ICH Q1B conditions) Prep->Photo Expose to stress HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze samples at time points Base->HPLC Analyze samples at time points Oxidation->HPLC Analyze samples at time points Thermal->HPLC Analyze samples at time points Photo->HPLC Analyze samples at time points LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize peaks Pathway Elucidate Degradation Pathways LCMS->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.[10]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.[10]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.[5][7]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines.

3. Analysis:

  • At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the samples using a stability-indicating HPLC method. A C18 column is often used for pyranone compounds.[5][6]

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Characterize the degradation products using LC-MS.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products and propose degradation pathways.

Quantitative Data Summary

The following table summarizes stability data for Kojic Acid, which can serve as a reference for this compound.

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Reference
Acid Hydrolysis 0.1 M HCl80°C24 hNot specified[10]
Base Hydrolysis 0.1 M NaOH80°C24 hNot specified[10]
Oxidation 3% H₂O₂Room Temp24 hSignificant[5][7]
Thermal ->60°CVariesDegradation increases with temperature[3][4]
pH pH 3.7Room TempVariesMost Stable[2]
pH pH 7.0Room TempVariesLeast Stable[2]

Note: The extent of degradation is highly dependent on the specific experimental conditions.

Signaling Pathway Diagram

Kojic acid and its derivatives are known inhibitors of the tyrosinase enzyme, which is a key enzyme in melanin synthesis.[6][11] The proposed mechanism of action involves the chelation of copper ions in the active site of the tyrosinase enzyme.[11]

Tyrosinase_Inhibition cluster_pathway Melanin Synthesis Pathway cluster_inhibitor Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor This compound (Kojic Acid Derivative) Tyrosinase Tyrosinase (Copper-containing enzyme) Inhibitor->Tyrosinase Inhibits by chelating copper

Caption: Inhibition of Tyrosinase by Kojic Acid Derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of kojic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the methylation of kojic acid, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction mixture turned dark brown or black upon adding the base. What is happening and how can I prevent it?

A1: Kojic acid is sensitive to air oxidation, especially under basic conditions, which can lead to the formation of colored polymeric byproducts.[1][2] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensure your solvent is deoxygenated and consider using a milder base or adding the base slowly at a lower temperature.

Q2: I am getting a mixture of mono- and di-methylated products. How can I improve the selectivity for mono-methylation?

A2: Achieving selective mono-methylation of kojic acid can be challenging due to the presence of two hydroxyl groups. To favor mono-methylation, you can try the following:

  • Use of a bulky protecting group: Protect one of the hydroxyl groups before methylation. For instance, the primary alcohol at the 7-position is generally more reactive towards acylation, which could be used as a protecting strategy before methylating the phenolic hydroxyl at the 5-position.[3]

  • Stoichiometry control: Use a stoichiometric amount (or slightly less than one equivalent) of the methylating agent. This will statistically favor mono-methylation, although you might have unreacted starting material.

  • Choice of base and solvent: The reaction conditions can influence the relative nucleophilicity of the two hydroxyl groups. Experiment with different bases and solvents to optimize for the desired product.

  • Phase Transfer Catalysis (PTC): PTC can sometimes offer improved selectivity in alkylation reactions by controlling the concentration of the reactive species in the organic phase.[4]

Q3: The yield of my methylated product is consistently low. What are the possible reasons and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, you might need to increase the reaction time, temperature, or the amount of methylating agent and base.

  • Degradation of starting material: As mentioned, kojic acid can degrade under harsh basic conditions.[2] Using milder reaction conditions or a protecting group strategy can help.

  • Side reactions: The methylating agent can react with other nucleophiles present in the reaction mixture. Ensure your reagents and solvents are pure and dry.

  • Difficult purification: The methylated products might be difficult to separate from the starting material or byproducts. Optimize your purification method (e.g., column chromatography, recrystallization). For instance, repeated crystallization can be employed to purify kojic acid and its derivatives.[1]

Q4: I am having trouble purifying my methylated kojic acid. What are some recommended methods?

A4: Purification of methylated kojic acid derivatives typically involves:

  • Work-up: After the reaction, a standard aqueous work-up is often necessary to remove inorganic salts and excess base.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting material, di-methylated product, and other byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents used for kojic acid?

A1: Common methylating agents for hydroxyl groups, and applicable to kojic acid, include dimethyl sulfate (DMS) and methyl iodide (MeI).[5][6] These are typically used in the presence of a base.

Q2: Which hydroxyl group of kojic acid is more reactive towards methylation?

A2: The relative reactivity of the two hydroxyl groups (the primary alcohol at C7 and the phenolic hydroxyl at C5) can depend on the reaction conditions. The phenolic hydroxyl group is more acidic and, upon deprotonation, can be a better nucleophile in some reactions. However, the primary alcohol can also be reactive.[3] Selective methylation often requires a protecting group strategy or careful optimization of reaction conditions.[7]

Q3: What is a suitable solvent for the methylation of kojic acid?

A3: The choice of solvent depends on the specific methylating agent and base used. Common solvents for Williamson ether synthesis (the underlying reaction for methylation with MeI or DMS) include polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile.[6]

Q4: What is the role of a phase transfer catalyst in the methylation of kojic acid?

A4: A phase transfer catalyst (PTC), such as a quaternary ammonium salt, can be used in a two-phase system (e.g., an organic solvent and an aqueous base). The PTC facilitates the transfer of the deprotonated kojic acid (the alkoxide) from the aqueous phase to the organic phase where it can react with the methylating agent.[4][6] This can lead to milder reaction conditions and sometimes improved yields and selectivity.

Q5: How can I confirm that I have successfully methylated kojic acid?

A5: The success of the methylation reaction can be confirmed using various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check for the formation of new, less polar products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the methyl group(s) and determine the position of methylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe changes in the hydroxyl stretching frequencies.

Experimental Protocols

Below are detailed methodologies for key experiments related to the methylation of kojic acid.

Protocol 1: General Procedure for Methylation of Kojic Acid using Methyl Iodide

This protocol is based on the principles of the Williamson ether synthesis.[8][9][10]

Materials:

  • Kojic acid

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of kojic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.2 eq).

  • Stir the suspension vigorously under an inert atmosphere (e.g., nitrogen).

  • Add methyl iodide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining methyl iodide.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the mono- and di-methylated products from any unreacted starting material.

Parameter Condition
Reagents Kojic acid, Methyl iodide, Potassium carbonate
Solvent Anhydrous Acetone
Base Anhydrous Potassium Carbonate
Temperature Reflux
Atmosphere Inert (Nitrogen or Argon)
Purification Silica gel column chromatography
Protocol 2: General Procedure for Methylation of Kojic Acid using Dimethyl Sulfate

This protocol is adapted from a similar methylation of a phenolic acid.[5][11]

Materials:

  • Kojic acid

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH) or another suitable base

  • Methanol or another suitable solvent

  • Dichloromethane (DCM)

  • Dilute aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve kojic acid (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (2.1 eq) in water or methanol dropwise at 0 °C.

  • Stir the mixture at room temperature for a short period.

  • Add dimethyl sulfate (2.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a dilute aqueous solution of ammonia or sodium sulfide to destroy excess DMS.

  • Acidify the mixture with dilute HCl and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Parameter Condition
Reagents Kojic acid, Dimethyl sulfate, Sodium hydroxide
Solvent Methanol
Base Sodium Hydroxide
Temperature 0 °C to Room Temperature
Atmosphere Inert (Nitrogen or Argon) recommended
Purification Silica gel column chromatography

Visualizations

Experimental Workflow for Kojic Acid Methylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Kojic Acid + Solvent base Add Base start->base methylating_agent Add Methylating Agent base->methylating_agent reflux Heat / Reflux methylating_agent->reflux monitor Monitor by TLC reflux->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure Methylated Kojic Acid chromatography->end

Caption: General experimental workflow for the methylation of kojic acid.

Troubleshooting Flowchart for Low Yield in Kojic Acid Methylation

troubleshooting_flowchart cluster_incomplete Incomplete Reaction cluster_degradation Degradation/Side Products cluster_purification_issue Purification Issues decision decision solution solution start Low Yield of Methylated Product check_tlc Check TLC of crude product start->check_tlc incomplete Starting material remains check_tlc->incomplete Yes degradation Dark coloration / multiple spots check_tlc->degradation No purification_loss Product lost during purification check_tlc->purification_loss If pure product yield is low after purification increase_time Increase reaction time/temp incomplete->increase_time add_reagents Add more methylating agent/base incomplete->add_reagents inert_atm Use inert atmosphere degradation->inert_atm mild_conditions Use milder base/lower temp degradation->mild_conditions optimize_chrom Optimize chromatography purification_loss->optimize_chrom recrystallize Try recrystallization purification_loss->recrystallize

Caption: Troubleshooting flowchart for low yield in kojic acid methylation.

Logical Relationship for Selective Methylation

selective_methylation cluster_strategies Strategies for Selectivity center_node center_node kojic_acid Kojic Acid (Two -OH groups) protecting_group Protecting Group Strategy kojic_acid->protecting_group stoichiometry Stoichiometric Control kojic_acid->stoichiometry conditions Reaction Condition Optimization kojic_acid->conditions mono_methylated Mono-methylated Kojic Acid protecting_group->mono_methylated High Selectivity stoichiometry->mono_methylated Moderate Selectivity di_methylated Di-methylated Kojic Acid stoichiometry->di_methylated conditions->mono_methylated Variable Selectivity conditions->di_methylated

Caption: Strategies for achieving selective mono-methylation of kojic acid.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in a concentrated organic solvent stock (e.g., DMSO), precipitates immediately when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?

A1: This common issue, often called "crashing out," occurs when a compound with low aqueous solubility is rapidly transferred from a high-concentration organic stock to an aqueous buffer.[1][2] The drastic change in solvent polarity causes the compound to precipitate. Here are several strategies to address this:

  • Decrease the Final Concentration: Your target concentration may exceed the compound's solubility limit in the aqueous buffer. Attempt using a lower final concentration in your assay.[2]

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[2] This rapid dispersion can help prevent localized supersaturation. A stepwise dilution, first into a mixture of the organic solvent and buffer, and then into the final buffer, may also be beneficial.[1]

  • Use a Co-solvent: Incorporating a water-miscible organic solvent (e.g., ethanol, PEG 400) in your final aqueous solution can increase the solubility of your compound.[2] It is crucial to screen for the lowest effective concentration of the co-solvent that maintains solubility without affecting the assay.

  • Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[2]

Q2: My compound dissolved completely in the buffer initially, but after a few hours (or overnight), I see a precipitate. What does this mean?

A2: This phenomenon often indicates that the initial solution was supersaturated and thermodynamically unstable.[1] Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.[1] It could also be due to compound degradation or a change in temperature. To troubleshoot this, you should determine the compound's thermodynamic solubility using an equilibrium solubility experiment, such as the shake-flask method.[1] Also, ensure the buffer is at the desired experimental temperature before adding the compound, as solubility is often temperature-dependent.[1]

Q3: How can I determine the kinetic and thermodynamic solubility of my compound?

A3: Kinetic solubility is typically measured by diluting a DMSO stock solution into an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation time.[3] This is relevant for many in vitro assays. Thermodynamic solubility is determined by equilibrating the solid compound with the buffer over a longer period (e.g., 24 hours) to ensure a true equilibrium is reached between the solid and dissolved phases.[3]

Troubleshooting Guides

Problem: Compound Precipitation During Assay Plate Preparation

This workflow outlines steps to troubleshoot precipitation when preparing assay plates.

Caption: Troubleshooting workflow for compound precipitation.

Potential Signaling Pathways Modulated by Pyranone Compounds

Compounds with a 4H-pyran-4-one core structure have been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer effects, often through the modulation of key signaling pathways.[4][5][6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor pi3k PI3K receptor->pi3k mapk MAPK/ERK receptor->mapk compound This compound compound->pi3k Inhibition nfkb NF-κB compound->nfkb Inhibition compound->mapk Modulation akt Akt pi3k->akt akt->nfkb transcription Gene Transcription (Inflammation, Proliferation, Survival) nfkb->transcription mapk->transcription

Caption: Potential signaling pathways modulated by pyranone compounds.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (96-Well Plate Format)

This high-throughput method is useful for rapid screening of compound solubility.[1]

Materials:

  • Test compound (this compound) dissolved in 100% DMSO (e.g., 10 mM stock solution).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 96-well microplate.

  • Plate reader (UV-Vis or nephelometer).

Procedure:

  • Prepare a series of dilutions of the compound stock solution in DMSO.

  • Add a small volume of each DMSO dilution to the aqueous buffer in the 96-well plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and the assay.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure the solubility. This can be done by:

    • Nephelometry (Turbidimetric Method): Measure the light scattering caused by precipitated particles at different concentrations to determine the solubility limit.[1]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. Calculate the concentration using a standard curve.[1]

Protocol 2: Co-Solvent Screening for Improved Solubility

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • Aqueous buffer.

  • A panel of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400).

Procedure:

  • Prepare a series of aqueous buffers containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10%).[2]

  • To each co-solvent buffer, add the compound stock solution to achieve the desired final concentration.

  • Vortex immediately and visually inspect for any precipitation.

  • Incubate at the experimental temperature for 1 hour and check for precipitation again.

  • Determine the lowest concentration of each co-solvent that maintains the compound in solution.

  • Perform a control experiment to ensure the selected co-solvent concentration does not interfere with the biological assay.

Quantitative Data Summary

The following table provides a framework for summarizing solubility data obtained from the experimental protocols.

ParameterSolvent SystemMethodSolubility (µM)Notes
Kinetic SolubilityPBS, pH 7.4 (1% DMSO)Nephelometry[Enter experimental value]Rapid determination
Kinetic SolubilityPBS, pH 7.4 (1% DMSO)UV-Vis[Enter experimental value]Requires clarification step
Thermodynamic SolubilityPBS, pH 7.4Shake-Flask[Enter experimental value]24h equilibration
Solubility with Co-solventPBS, pH 7.4 (5% Ethanol)Visual Inspection[Enter experimental value]Co-solvent compatibility check needed
Solubility with Co-solventPBS, pH 7.4 (2% PEG 400)Visual Inspection[Enter experimental value]Co-solvent compatibility check needed

References

How to prevent degradation of 4H-pyran-4-one compounds during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the prevention of degradation of 4H-pyran-4-one compounds during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4H-pyran-4-one compounds?

A1: The degradation of 4H-pyran-4-one compounds is primarily influenced by several factors:

  • pH: Both acidic and basic conditions can lead to hydrolysis and ring-opening of the pyranone core.[1]

  • Temperature: Elevated temperatures can accelerate thermal degradation.[1]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the pyranone ring and its substituents.[1] The vinyl group, if present, is particularly susceptible to oxidation.[1]

  • Substituents: The nature of the substituents on the 4H-pyran-4-one ring can significantly impact its stability. For instance, replacing a 2-methyl group with an amino function has been shown to cause a dramatic loss of stability.[2] Conversely, electron-withdrawing groups on a 4-phenyl substituent can slightly increase stability, while electron-donating groups can decrease it.[2]

Q2: What are the optimal storage conditions for 4H-pyran-4-one compounds?

A2: To minimize degradation during storage, it is recommended to adhere to the following conditions:

  • Temperature: For short-term storage, refrigeration at 2-8°C is advisable.[1] For long-term storage, freezing at -20°C or below is recommended.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: Protect from light by using amber vials or light-blocking containers.[1]

  • Moisture: Use tightly sealed containers to prevent the absorption of moisture, which can facilitate hydrolysis.[1]

Q3: What are the visible signs of degradation?

A3: While analytical techniques are the most reliable way to detect degradation, some visible signs may include:

  • A change in color, such as yellowing or browning.[1]

  • Clumping of the solid material.[1]

  • The development of an unusual odor.[1] It is important to note that significant degradation can occur without any visible changes.[1]

Q4: Which analytical techniques are best for monitoring the stability of my 4H-pyran-4-one compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products that may form.[1]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Action
Degradation in solution Prepare fresh solutions of your 4H-pyran-4-one compound immediately before each experiment.
pH of the buffer If compatible with your assay, use buffered solutions to maintain a neutral pH.[1]
Solvent impurities De-gas solvents to remove dissolved oxygen. Avoid using aged ethers that may contain peroxide impurities.[1]
Light exposure during assay Protect your experimental setup from light, especially if the assay involves prolonged incubation periods.
Issue 2: Appearance of unexpected peaks during HPLC analysis.
Potential Cause Troubleshooting Action
On-column degradation The stationary phase of the HPLC column can sometimes catalyze degradation. Try using a different column chemistry or modify the mobile phase, for example, by adjusting the pH with a small amount of a volatile acid or base. Lowering the column temperature can also suppress on-column degradation.[3]
Degradation in the autosampler If samples are left in the autosampler for an extended period, degradation can occur. Minimize the time between sample preparation and injection.
Contaminated mobile phase Prepare fresh mobile phase daily and filter it before use.

Data on Compound Stability

The following tables summarize the known stability of 4H-pyran-4-one compounds under various stress conditions. This information is based on forced degradation studies of representative compounds.

Table 1: Stability of Tetrahydro-4H-pyran-4-one under Forced Degradation Conditions

Stress Condition Procedure Observed Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours[4]Susceptible to degradation, especially at elevated temperatures.[5]Ring-opened products, such as hydroxy acids or aldehydes.[5]
Basic Hydrolysis 0.1 M NaOH at room temperature for 8 hours[4]Susceptible to degradation.[5]Ring-opened products, potentially leading to aldol condensation products.[5]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours[4]Susceptible to degradation in the presence of strong oxidizing agents.[5]Oxidized ring products, ring-opened products (e.g., dicarboxylic acids).[5]
Thermal Degradation Solid state at 80°C for 7 days[4]Generally stable at ambient temperatures, but degradation can occur at elevated temperatures.Fragmentation products.
Photolytic Degradation Exposure to light following ICH Q1B guidelines[5]Potentially susceptible to degradation upon exposure to UV light.[5]Photodegradation products.

Table 2: Stability of 3-hydroxy-2-vinyl-4H-pyran-4-one under Forced Degradation Conditions

Stress Condition Procedure Observed Stability Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours[1]Susceptible to degradation.Ring-opening products.[1]
Basic Hydrolysis 0.1 M NaOH at room temperature for 4 hours[1]Susceptible to degradation.Ring-opening products.[1]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours[1]The vinyl group is particularly susceptible to oxidation.[1]Oxidized and ring-opened products.[1]
Thermal Degradation Solid at 80°C for 48 hours; Solution at 60°C for 24 hours[1]Degradation observed at elevated temperatures.[1]Thermal decomposition products.
Photodegradation Exposure according to ICH Q1B guidelines[1]Susceptible to photodegradation.[1]Photodegradation products.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Dispensing: When weighing the solid compound, do so in a controlled environment with low light and humidity.

  • Solvent Selection: Use high-purity, degassed solvents. If the compound's solubility allows, consider using non-protic solvents to minimize the risk of hydrolysis.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution is required, store it at low temperature (2-8°C or -20°C) in a tightly sealed, light-protected vial, and minimize the storage duration.

  • Inert Atmosphere: For highly sensitive compounds, handle both the solid and its solutions under an inert atmosphere (e.g., in a glovebox).

Protocol 2: Preventing Degradation During Synthesis and Work-up
  • Reaction Quenching: When quenching a reaction containing a 4H-pyran-4-one, it is crucial to control the temperature. If the quenching process is exothermic, cool the reaction flask in an ice bath before and during the addition of the quenching agent.[6] For reactions involving strong bases, a common quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Work-up: Perform the work-up as quickly as possible after quenching the reaction.[6] Use neutralized or buffered aqueous solutions for extractions to avoid exposing the compound to harsh pH conditions.

  • Solvent Removal: When concentrating the product solution, use a rotary evaporator at a moderate temperature to avoid thermal degradation.

Protocol 3: Minimizing Degradation During Column Chromatography
  • Stationary Phase Selection: Standard silica gel is acidic and can cause the degradation of sensitive compounds. If you observe degradation on a TLC plate (e.g., streaking or the appearance of new spots over time), consider the following alternatives:

    • Deactivated Silica Gel: Treat silica gel with a base, such as triethylamine, by incorporating a small percentage (e.g., 1%) into the eluent.

    • Alternative Stationary Phases: For highly sensitive compounds, consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.[7]

  • Solvent System: Use a solvent system that allows for rapid elution of the compound to minimize its contact time with the stationary phase.

  • Fraction Handling: For compounds prone to oxidation, consider collecting fractions in tubes that have been flushed with an inert gas.[8] Analyze and combine the fractions promptly.

  • Solvent Removal from Fractions: After identifying the product-containing fractions, remove the solvent immediately under reduced pressure at a low temperature. Store the purified compound under the recommended conditions (see FAQ 2).

Visual Guides

Degradation Prevention Workflow

G cluster_storage Storage cluster_experiment Experiment cluster_workup Work-up & Purification cluster_analysis Analysis storage Store at 2-8°C (short-term) or -20°C (long-term) prep Prepare Fresh Solution in Degassed Solvent storage->prep inert Inert Atmosphere (Ar/N2) light Protect from Light moisture Tightly Sealed Container handle Handle under Low Light and Inert Atmosphere prep->handle ph Maintain Neutral pH handle->ph quench Controlled Quenching (e.g., sat. NH4Cl at 0°C) ph->quench extract Use Neutral/Buffered Aqueous Solutions quench->extract chromatography Use Deactivated Silica or Alternative Phase extract->chromatography concentrate Concentrate at Low Temperature chromatography->concentrate hplc Stability-Indicating HPLC concentrate->hplc lcms LC-MS for Degradant ID hplc->lcms

Caption: General workflow for preventing degradation of 4H-pyran-4-one compounds.

Potential Degradation Pathways

G cluster_degradation Degradation Products 4H_Pyran_4_one 4H-Pyran-4-one Derivative ring_opened Ring-Opened Products (e.g., hydroxy acids, aldehydes) 4H_Pyran_4_one->ring_opened Acid/Base Hydrolysis oxidized Oxidized Products 4H_Pyran_4_one->oxidized Oxidizing Agents photodegraded Photodegradation Products 4H_Pyran_4_one->photodegraded Light (UV) polymerized Polymerization Products 4H_Pyran_4_one->polymerized Heat

Caption: Common degradation pathways for 4H-pyran-4-one compounds.

Troubleshooting Logic for Unexpected HPLC Peaks

G start Unexpected Peak in HPLC check_stability Check Compound Stability on TLC with Silica start->check_stability degradation_on_silica Degradation on Silica? check_stability->degradation_on_silica change_column Use Deactivated Silica or Alternative Phase (Alumina, Florisil) degradation_on_silica->change_column Yes no_degradation No Apparent Degradation degradation_on_silica->no_degradation No issue_resolved Issue Resolved change_column->issue_resolved check_mobile_phase Check Mobile Phase (Age, pH, Contamination) no_degradation->check_mobile_phase prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh Potential Issue check_autosampler Check Autosampler Residence Time check_mobile_phase->check_autosampler Looks OK prepare_fresh->issue_resolved inject_immediately Inject Immediately after Preparation check_autosampler->inject_immediately Long Residence Time inject_immediately->issue_resolved

Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.

References

Troubleshooting inconsistent results in tyrosinase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tyrosinase inhibition assays.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during tyrosinase inhibition experiments in a question-and-answer format.

Issue 1: Inconsistent Results or High Variability Between Replicates

  • Question: My results for the same inhibitor vary significantly between different experiments or even within the same plate. What could be the cause?

    Answer: Inconsistent results are a frequent challenge and can stem from several factors:

    • Inhibitor Instability and Solubility: Many small molecule inhibitors have limited aqueous solubility and can precipitate out of solution, especially when diluting a DMSO stock into an aqueous buffer.[1] It is crucial to ensure your inhibitor is fully dissolved.

      • Solution: Prepare fresh dilutions of your inhibitor for each experiment.[1] Use serial dilutions instead of a single large dilution and ensure rapid mixing when adding the inhibitor to the assay buffer.[1] Visually inspect for any precipitation.[1] If solubility issues persist, consider gentle warming (37°C) or sonication to aid dissolution.[1]

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.

      • Solution: Use calibrated pipettes and ensure they are functioning correctly.[2] When possible, prepare master mixes to minimize pipetting steps for individual wells.

    • Inconsistent Incubation Times: Variations in the timing of reagent addition and reading the plate can affect the final absorbance values.

      • Solution: Use a multichannel pipette for simultaneous addition of enzyme or substrate. Plan the plate layout to ensure consistent incubation times across all wells.

    • Enzyme Activity Variation: The activity of the tyrosinase enzyme can fluctuate if not stored or handled properly.

      • Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature (-20°C or -80°C) to avoid repeated freeze-thaw cycles.[3] Always keep the enzyme on ice when not in use.

Issue 2: Low or No Inhibitory Activity Observed

  • Question: I am testing a compound that is a known tyrosinase inhibitor, but I am not observing any significant inhibition. Why might this be happening?

    Answer: A lack of expected inhibitory activity can be frustrating. Here are some potential causes:

    • Incorrect Enzyme Concentration: Using too much enzyme can lead to a very rapid reaction, making it difficult to detect inhibition.[4]

      • Solution: Optimize the enzyme concentration to achieve a linear reaction rate over a reasonable time frame. You may need to perform an enzyme titration to determine the optimal concentration.

    • Substrate Concentration: The concentration of the substrate (L-DOPA or L-tyrosine) can influence the apparent activity of an inhibitor, especially for competitive inhibitors.

      • Solution: Ensure you are using a substrate concentration appropriate for the assay. For kinetic studies, it's often necessary to test a range of substrate concentrations.

    • Degraded Inhibitor: The inhibitor may have degraded due to improper storage.

      • Solution: Store inhibitor stock solutions at -20°C or -80°C in small, light-protected aliquots.[1]

    • Enzyme Source: The inhibitory effect of a compound can vary depending on the source of the tyrosinase (e.g., mushroom vs. cellular).[5] Some inhibitors that are effective against mushroom tyrosinase may show no activity against human or murine tyrosinase.[6]

      • Solution: If the goal is to find inhibitors for human application, it is advisable to use a cell-based assay with human or murine melanoma cells (e.g., B16F10) as the enzyme source.[7]

Issue 3: Precipitate Forms in the Assay Plate

  • Question: I notice a precipitate forming in my assay wells during the incubation period. How can I prevent this?

    Answer: Precipitation is a common problem, often related to the inhibitor's solubility.

    • Cause: The inhibitor is likely coming out of solution at the final assay concentration.[1]

    • Solutions:

      • Decrease Inhibitor Concentration: Try testing a lower concentration range of your inhibitor.[1]

      • Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in the assay should typically be below 1% (ideally ≤ 0.5%) to avoid both solubility issues and direct effects on the enzyme.[1]

      • Serial Dilutions: As mentioned previously, performing serial dilutions can help prevent the inhibitor from crashing out of solution.[1]

Issue 4: High Background Signal in Control Wells

  • Question: My negative control wells (without inhibitor) and even my blank wells (without enzyme) are showing a significant color change. What is causing this?

    Answer: This is likely due to the auto-oxidation of the L-DOPA substrate.

    • Cause: L-DOPA can spontaneously oxidize, especially at a neutral or slightly alkaline pH, leading to the formation of dopachrome and a resulting increase in absorbance.[8]

    • Solutions:

      • Prepare L-DOPA Fresh: Always prepare the L-DOPA solution immediately before use.[8]

      • Include Proper Controls: Run a blank control for each inhibitor concentration that includes all components except the enzyme.[8] The absorbance from this blank should be subtracted from the corresponding test wells to correct for auto-oxidation and any intrinsic color of the inhibitor.

      • Optimize pH: Ensure the pH of your assay buffer is optimal for enzyme activity and minimizes auto-oxidation. A slightly acidic pH (e.g., 6.8) is often used.

Data Presentation: Optimized Assay Parameters

The following table summarizes generally accepted optimal conditions for tyrosinase inhibition assays. Note that these may need to be further optimized for specific experimental setups.

ParameterMushroom Tyrosinase AssayCell-Based (B16F10) Tyrosinase AssayReference(s)
Enzyme Source Mushroom (Agaricus bisporus)Murine Melanoma Cells (B16F10)[5][9]
Substrate L-DOPA or L-TyrosineL-DOPA[7][9]
Substrate Conc. 2.5 - 10.0 mM (L-DOPA)5 mM (L-DOPA)[10]
pH 6.5 - 7.06.8
Temperature 25 - 37°C37°C[10]
Wavelength 475 - 490 nm~490 nm[9][11]
Positive Control Kojic Acid, ArbutinKojic Acid[10]
Solvent (for inhibitor) DMSODMSO[1]
Final DMSO Conc. < 1% (ideally ≤ 0.5%)≤ 0.5%[1][8]

Experimental Protocols

Standard Mushroom Tyrosinase Inhibition Assay Protocol

This protocol provides a general procedure for assessing tyrosinase inhibition using mushroom tyrosinase and L-DOPA as the substrate.

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 6.8.
  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration used in the assay should be determined by an initial enzyme activity titration (typically 100-500 U/mL). Store on ice.
  • L-DOPA Solution (5 mM): Dissolve L-DOPA in phosphate buffer. This solution should be prepared fresh immediately before use.[8]
  • Inhibitor Stock Solutions: Prepare a concentrated stock solution of the test compound (e.g., 100 mM in DMSO). From this, prepare serial dilutions in DMSO.
  • Positive Control: Prepare a stock solution of Kojic Acid in phosphate buffer or DMSO.

2. Assay Procedure (96-well plate format):

  • Add 40 µL of phosphate buffer to each well.
  • Add 20 µL of the test inhibitor solution at various concentrations to the sample wells.
  • Add 20 µL of the solvent (e.g., DMSO) to the negative control wells.
  • Prepare blank wells for each inhibitor concentration containing 60 µL of buffer and 20 µL of the inhibitor solution (no enzyme will be added). This corrects for inhibitor color and L-DOPA auto-oxidation.
  • Add 20 µL of the mushroom tyrosinase solution to all wells except the blanks.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding 100 µL of the freshly prepared 5 mM L-DOPA solution to all wells.
  • Immediately measure the absorbance at 475 nm using a microplate reader. Then, incubate the plate at 37°C for a set period (e.g., 10-30 minutes) and measure the absorbance again. Alternatively, measure the absorbance kinetically every minute for 10-20 minutes.[9][10]

3. Data Analysis:

  • Subtract the absorbance of the appropriate blank from the absorbance of the test wells.
  • Calculate the percentage of tyrosinase inhibition using the following formula:

Visualizations

Logical Relationships and Workflows

G cluster_0 Troubleshooting Inconsistent Tyrosinase Assay Results Start Inconsistent Results Observed Check_Solubility Check Inhibitor Solubility - Precipitate visible? - Fresh dilutions used? Start->Check_Solubility Check_Pipetting Review Pipetting Technique - Calibrated pipettes? - Master mixes used? Check_Solubility->Check_Pipetting No Solubility_Solution Optimize Solubility: - Use serial dilutions - Gentle warming/sonication - Lower inhibitor concentration Check_Solubility->Solubility_Solution Yes Check_Timing Verify Incubation Times - Consistent reagent addition? - Automated reading? Check_Pipetting->Check_Timing No Pipetting_Solution Improve Pipetting: - Calibrate pipettes - Use master mixes Check_Pipetting->Pipetting_Solution Yes Check_Enzyme Assess Enzyme Handling - Aliquoted stock? - Kept on ice? Check_Timing->Check_Enzyme No Timing_Solution Standardize Timing: - Use multichannel pipette - Plan plate layout Check_Timing->Timing_Solution Yes Enzyme_Solution Proper Enzyme Handling: - Avoid freeze-thaw cycles - Maintain cold chain Check_Enzyme->Enzyme_Solution Yes End Consistent Results Check_Enzyme->End No Solubility_Solution->Check_Pipetting Pipetting_Solution->Check_Timing Timing_Solution->Check_Enzyme Enzyme_Solution->End

Caption: A troubleshooting workflow for addressing inconsistent results.

Tyrosinase_Pathway Tyrosine L-Tyrosine (Monophenol) Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 DOPA L-DOPA (Diphenol) Tyrosinase2 Tyrosinase (Diphenolase activity) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Inhibitor Tyrosinase Inhibitor Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: The catalytic pathway of tyrosinase leading to melanin synthesis.

References

Technical Support Center: Refinement of Analytical Methods for Pyranone Derivative Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the quantification of pyranone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of pyranone derivatives?

A1: The most common analytical methods for quantifying pyranone derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often the technique of choice due to its high sensitivity and specificity, especially for complex biological matrices.[1][2][4]

Q2: How can I improve the sensitivity of LC-MS/MS analysis for pyranone derivatives?

A2: Due to the poor ionization efficiency of the neutral carbonyl group in pyranone derivatives, chemical derivatization is a strategy used to improve sensitivity.[1] Stable isotope-coded derivatization (ICD) can overcome issues of instrument drift and matrix effects, leading to more accurate quantification.[1]

Q3: What are the key considerations for sample preparation when analyzing pyranone derivatives?

A3: Sample preparation is critical for accurate analysis and can be time-consuming.[3] Key considerations include the stability of the pyranone derivative in the chosen solvent and at different pH levels.[5][6] For complex matrices, solid-phase extraction (SPE) can be used to clean up the sample and reduce matrix effects.[7] It is also crucial to ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

Q4: My pyranone derivative is not volatile. Can I still use GC-MS?

A4: GC-MS is primarily suitable for volatile and thermally stable compounds.[3][8] If your pyranone derivative is not volatile or is thermally labile, it may degrade at the high temperatures used in the GC injector.[8] In such cases, LC-MS/MS is a more appropriate technique as it can analyze a wider range of compounds without the need for volatility.[8]

Troubleshooting Guides

HPLC Troubleshooting

Q: Why am I seeing peak tailing in my HPLC chromatogram?

A: Peak tailing can be caused by several factors, ranging from column issues to interactions between the analyte and the stationary phase.[7]

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with basic compounds, causing tailing. Reducing the mobile phase pH can help minimize these interactions.[9]

    • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column. Flushing the column with a strong solvent can help remove contaminants.[10] Using a guard column can also protect the analytical column.[7]

    • Column Void: A void at the head of the column can cause peak distortion. This may require replacing the column.[11]

    • Extra-column Volume: Excessive tubing length or diameter between the column and detector can contribute to band broadening.

Q: Why are my retention times drifting?

A: Drifting retention times can compromise the reliability of your quantitative data.

  • Possible Causes & Solutions:

    • Poor Temperature Control: Fluctuations in column temperature can affect retention times. Using a column oven is recommended for stable temperatures.[10]

    • Incorrect Mobile Phase Composition: Inaccurate preparation of the mobile phase or issues with the pump's mixer can lead to drift. Prepare fresh mobile phase and ensure the pump is functioning correctly.[10]

    • Poor Column Equilibration: Insufficient equilibration time with the mobile phase can cause retention time shifts, especially after changing solvents.[10]

    • Changes in Flow Rate: Check for leaks in the system or pump malfunctions that could alter the flow rate.[10]

Q: What is causing baseline noise or drift?

A: A noisy or drifting baseline can interfere with the accurate integration of peaks.

  • Possible Causes & Solutions:

    • Air Bubbles in the System: Degas the mobile phase and purge the pump to remove any trapped air bubbles.[10]

    • Detector Lamp Failure: A failing detector lamp can result in low energy and increased noise. Replace the lamp if necessary.[10]

    • Contaminated Detector Cell: The detector flow cell may be contaminated. Flush the cell with a strong, appropriate solvent.[10]

    • Leaks: Check all fittings for leaks, as this can cause baseline instability.[10][11]

GC-MS Troubleshooting

Q: Why am I not seeing any peaks, or only very small peaks?

A: This is a common issue that can have several simple causes.

  • Possible Causes & Solutions:

    • No Sample Injected: Ensure the syringe is drawing up the sample correctly and that the injection process is functioning as expected.[12]

    • Syringe or Injector Problems: A blocked syringe or a leak in the injector can prevent the sample from reaching the column.[12]

    • Detector Issues: The detector may not be turned on or optimized correctly.[12]

Q: What causes poor peak shape (fronting or tailing) in GC?

A: Asymmetrical peaks can be indicative of several problems.

  • Possible Causes & Solutions:

    • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[12][13]

    • Active Sites: Active sites in the injection port or on the column can cause peak tailing. Using a deactivated liner and ensuring proper column conditioning can mitigate this.[12]

    • Incorrect Injection Technique: A slow injection can lead to band broadening and distorted peaks.[12]

Q: Why am I seeing split peaks?

A: Split peaks can arise from issues with the injection or the column itself.

  • Possible Causes & Solutions:

    • Poor Injection Technique: A slow injection or issues with the syringe can cause the sample to be introduced into the column in a non-uniform manner.[12]

    • Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can cause peak splitting.

    • Column Contamination: Contamination at the head of the column can disrupt the sample band.

LC-MS/MS Troubleshooting

Q: Why is my signal intensity low?

A: Low signal intensity can be a result of issues with the ion source or the mobile phase.

  • Possible Causes & Solutions:

    • Poor Ionization Efficiency: As mentioned, pyranone derivatives may not ionize well. Consider chemical derivatization to improve signal.[1]

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample clean-up or chromatographic separation to reduce these effects.[1]

    • Incorrect Mobile Phase: The mobile phase pH and additives can significantly impact ionization efficiency. Optimize the mobile phase to favor the formation of ions of your analyte.

Q: How can I avoid false positives when analyzing metabolites?

A: The analysis of metabolites can be challenging due to their structural similarity.

  • Possible Causes & Solutions:

    • Insufficient Chromatographic Separation: Isomeric or structurally similar metabolites may co-elute and share common fragment ions, leading to misidentification. Optimize the chromatographic method to achieve better separation.[4]

    • Non-selective SRM Transitions: Relying on a single, non-selective Selected Reaction Monitoring (SRM) transition can be misleading. Use at least two SRM transitions for confirmation and ensure they are specific to your compound of interest.[4]

Quantitative Data Summary

The following tables summarize quantitative data for the biological activity of various pyranone derivatives.

Table 1: Anticancer Activity of Pyranone Derivatives [14]

Compound/DerivativeCancer Cell LineIC50 (µM)
4-Amino-2H-pyran-2-one analog (Compound 19)Various0.059 - 0.163
4-Amino-2H-pyran-2-one analog (Compound 27)Various0.059 - 0.163
Phomapyrone A (2)HL-6034.62
Phomapyrone B (3)HL-6027.90

Table 2: Antimicrobial Activity of Pyranone Derivatives [14]

Compound/DerivativeMicroorganismMIC (µg/mL)
Pyranone Analog AStaphylococcus aureus16
Pyranone Analog BEscherichia coli32
Pyranone Analog CCandida albicans8

Experimental Protocols

Protocol 1: General Method for Quantification of Pyranone Derivatives by RP-HPLC

This protocol outlines a general reverse-phase HPLC method that can be adapted for the quantification of various pyranone derivatives.

  • Chromatographic System:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. Start with a lower concentration of acetonitrile and gradually increase it.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25-30 °C.[5]

    • Detector: UV detector set at an appropriate wavelength (e.g., 272 nm, determined by preliminary UV/VIS scans).[5]

    • Injection Volume: 20 µL.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the pyranone derivative standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.[5]

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the unknown samples to determine their concentrations based on the calibration curve.

    • System suitability parameters (e.g., peak symmetry, resolution, and reproducibility) should be monitored throughout the analysis.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol is used to assess the cytotoxic effects of pyranone derivatives on cancer cell lines.[14]

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.[14]

    • Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyranone derivative (e.g., 0.1 to 100 µM).[14]

    • Incubate for an additional 48-72 hours.[14]

  • MTT Addition and Solubilization:

    • Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[14]

    • Incubate for 4 hours at 37°C.[14]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to untreated control cells.[14]

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.[14]

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing extraction Extraction from Matrix cleanup Sample Clean-up (SPE) extraction->cleanup derivatization Derivatization (Optional) cleanup->derivatization separation Chromatographic Separation (HPLC / GC) derivatization->separation detection Detection (UV / MS / MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification troubleshooting_peak_tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Contamination? start->cause2 cause3 Column Void? start->cause3 cause4 Extra-column Volume? start->cause4 solution1 Adjust Mobile Phase pH (Lower pH) cause1->solution1 Yes solution2 Flush with Strong Solvent Use Guard Column cause2->solution2 Yes solution3 Replace Column cause3->solution3 Yes solution4 Reduce Tubing Length/ID cause4->solution4 Yes

References

Side-reaction products in the synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of kojic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to produce this compound?

A1: The most common method for synthesizing this compound is through the selective methylation of its precursor, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). This reaction is typically a Williamson ether synthesis, where the more acidic phenolic hydroxyl group at the 5-position is deprotonated by a base and then reacted with a methylating agent.

Q2: Which side-reaction products are most commonly observed in this synthesis?

A2: The primary side-reaction products stem from non-selective or incomplete methylation. These include:

  • 5-hydroxy-2-(methoxymethyl)-4H-pyran-4-one: The product of methylation at the less acidic primary alcohol group.

  • 2-(methoxymethyl)-5-methoxy-4H-pyran-4-one: The di-methylated product resulting from methylation at both hydroxyl groups.

  • Unreacted Kojic Acid: If the reaction does not go to completion, the starting material will remain as an impurity.

  • Ring-opened products: Under harsh basic or acidic conditions, the pyranone ring can undergo nucleophilic attack, leading to degradation products.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A3: Thin-Layer Chromatography (TLC) is a valuable technique for monitoring the progress of the reaction in real-time. For product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended. HPLC can effectively separate the desired product from kojic acid and its methylated derivatives.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired 5-methoxy product and presence of significant amounts of unreacted kojic acid.
Potential Cause Recommended Solution
Incomplete Deprotonation The base may not be strong enough or used in insufficient quantity to fully deprotonate the 5-hydroxyl group of kojic acid. Consider using a stronger base or a slight excess of the current base. Ensure anhydrous reaction conditions, as water can consume the base.
Insufficient Reaction Time or Temperature The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for complete conversion. Monitor the reaction by TLC until the starting material is consumed. A modest increase in temperature may be necessary, but be cautious of promoting side reactions.
Poor Quality of Reagents The methylating agent may have degraded, or the solvent may contain impurities that interfere with the reaction. Use freshly distilled or high-purity reagents and solvents.
Problem 2: Formation of a significant amount of the di-methylated side-product, 2-(methoxymethyl)-5-methoxy-4H-pyran-4-one.
Potential Cause Recommended Solution
Excess Methylating Agent Using a large excess of the methylating agent can lead to the methylation of both hydroxyl groups. Carefully control the stoichiometry, using only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.
Prolonged Reaction Time or High Temperature Extended reaction times or elevated temperatures can promote the less favorable methylation of the primary alcohol. Optimize the reaction time and temperature by monitoring via TLC.
Strongly Basic Conditions A very strong base might lead to the deprotonation of both hydroxyl groups, making them available for methylation. Consider using a milder base that selectively deprotonates the more acidic 5-hydroxyl group, such as potassium carbonate.
Problem 3: Presence of the isomeric side-product, 5-hydroxy-2-(methoxymethyl)-4H-pyran-4-one.
Potential Cause Recommended Solution
Non-selective Methylation While the 5-hydroxyl group is more acidic, some methylation at the 2-hydroxymethyl position can occur, especially at higher temperatures. Running the reaction at a lower temperature may improve the selectivity for the 5-position.
Choice of Solvent The solvent can influence the selectivity of the reaction. Aprotic polar solvents like DMF or acetone are commonly used in Williamson ether syntheses. Experimenting with different solvents may improve the regioselectivity.
Problem 4: Difficulty in separating the desired product from side-products and starting material.
Potential Cause Recommended Solution
Similar Polarity of Products The desired product, side-products, and starting material may have similar polarities, making separation by column chromatography challenging.
Inadequate Purification Method A single purification step may not be sufficient to achieve high purity.
Co-crystallization The desired product and impurities may co-crystallize, making recrystallization ineffective.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the mixture. A silica gel column with a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the di-methylated product (least polar), the desired 5-methoxy product, the 2-methoxy isomer, and unreacted kojic acid (most polar).[3]

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system can be used to further purify the desired product.

Experimental Protocols

Key Experiment: Selective 5-O-Methylation of Kojic Acid

This protocol is a general guideline for the selective methylation of kojic acid at the 5-position using methyl iodide and potassium carbonate. Optimization may be required based on laboratory conditions and desired purity.

Materials:

  • Kojic Acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve kojic acid (1 equivalent) in anhydrous acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 equivalents). Stir the suspension vigorously.

  • Addition of Methylating Agent: Add methyl iodide (1.05-1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (for acetone) or maintain at room temperature (for DMF) and stir. Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and wash the solid with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). Collect the fractions containing the desired product and evaporate the solvent.

  • Characterization: Characterize the purified product by NMR and MS to confirm its identity and purity.

Visualizations

Synthesis_Pathway cluster_side_reactions Side-Reaction Products Kojic_Acid Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) Target_Product Target Product (this compound) Kojic_Acid->Target_Product Selective 5-O-Methylation (Desired Pathway) DiMe_Product Di-methylated Product (2-(methoxymethyl)-5-methoxy-4H-pyran-4-one) Kojic_Acid->DiMe_Product Over-methylation Iso_Product Isomeric Product (5-hydroxy-2-(methoxymethyl)-4H-pyran-4-one) Kojic_Acid->Iso_Product 2-O-Methylation

Caption: Synthetic pathway for this compound and its major side-products.

Troubleshooting_Workflow Start Synthesis of this compound Analysis Analyze crude product by TLC/HPLC/NMR Start->Analysis Check_Yield Is yield of desired product satisfactory? Analysis->Check_Yield Check_Purity Is purity acceptable? Check_Yield->Check_Purity Yes High_SM High Starting Material? Check_Yield->High_SM No Purification Optimize Purification (Column Chromatography, Recrystallization) Check_Purity->Purification No End Pure Product Check_Purity->End Yes High_DiMe High Di-methylated Product? High_SM->High_DiMe No Optimize_Base Optimize Base/ Reaction Time/ Temperature High_SM->Optimize_Base Yes High_Iso High Isomeric Product? High_DiMe->High_Iso No Optimize_Stoich Reduce equivalents of methylating agent High_DiMe->Optimize_Stoich Yes High_Iso->Analysis No Optimize_Temp Lower reaction temperature High_Iso->Optimize_Temp Yes Optimize_Base->Start Optimize_Stoich->Start Optimize_Temp->Start Purification->Analysis

Caption: A troubleshooting workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Enhancing the Biological Activity of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one to enhance its biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities of this compound and its derivatives?

A1: this compound, a derivative of kojic acid, and its subsequent derivatives exhibit a wide range of biological activities. The core pyranone structure is associated with anticancer, antimicrobial, anti-inflammatory, and tyrosinase inhibitory properties.[1] Derivatization is a key strategy to enhance these activities, improve stability, and reduce potential toxicity.[1]

Q2: How does derivatization enhance the biological activity of this compound?

A2: Derivatization enhances biological activity through several mechanisms:

  • Increased Lipophilicity: Introducing lipophilic moieties can improve cell membrane permeability, leading to better intracellular accumulation of the compound.

  • Enhanced Target Binding: Modifications can lead to a higher affinity and more specific binding to biological targets, such as enzymes or receptors.

  • Improved Stability: Derivatization can protect sensitive functional groups from metabolic degradation, increasing the compound's half-life.[1]

  • Synergistic Effects: Conjugating the pyranone core with other bioactive molecules can result in synergistic or additive therapeutic effects.

Q3: What are the most common derivatization strategies for this compound?

A3: The most common strategies involve modification of the C2-hydroxymethyl group and the C5-methoxy group (by starting from the analogous 5-hydroxy compound, kojic acid). Key reactions include:

  • Esterification: Formation of esters at the C2-hydroxymethyl position to increase lipophilicity and potentially introduce other bioactive acyl groups.

  • Etherification: Synthesis of ethers at the C2-hydroxymethyl position, often to introduce bulky or pharmacologically active groups.

  • Thioether Synthesis: Introduction of a thioether linkage at the C2 position, which has been shown to enhance tyrosinase inhibition.

  • Aldol Condensation: Reaction of the methyl group (in the case of allomaltol, a related compound) to form larger, more complex structures.

Data Presentation: Enhanced Biological Activity of Pyranone Derivatives

The following tables summarize the quantitative data on the enhanced biological activity of various pyranone derivatives compared to the parent compounds.

Table 1: Anticancer Activity of Pyranone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Fold Improvement
RHS-0110 (Kojic acid derivative)C6 Glioma4.7Kojic Acid>100>21
Compound 6 (Kojic acid derivative)HEPG225Kojic Acid>100>4
Pyranone Derivative 3 HL-6027.90Doxorubicin0.8(Reference)
Pyranone Derivative 1 HL-6031.02Doxorubicin0.8(Reference)

Data synthesized from multiple sources.[2][3][4]

Table 2: Antimicrobial Activity of Pyranone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Fold Improvement
Pseudopyronine BS. aureus0.156Ampicillin(Not specified)-
Pseudopyronine CS. aureus0.39Ampicillin(Not specified)-
Pyranone Derivative 6 B. subtilis(Activity Index 69.6%)Ampicillin(Reference)-
Pyranone Derivative 7 B. subtilis(Activity Index 91.3%)Ampicillin(Reference)-

Data synthesized from multiple sources.[5][6]

Table 3: Anti-inflammatory Activity of Pyranone Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)Fold Improvement
Pyranocoumarin 2 NO Production<20Dexamethasone(Not specified)-
Pyran Derivative 19 NO Production~10L-NAME(Not specified)-

Data synthesized from multiple sources.

Experimental Protocols

Protocol 1: Synthesis of 2-(alkoxymethyl)-5-methoxy-4H-pyran-4-one (Etherification)

This protocol is a general guideline for the Williamson ether synthesis adapted for pyranone substrates.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of (5-methoxy-4-oxo-4H-pyran-2-yl)methyl esters (Esterification)

This protocol describes a typical Fischer esterification.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst

  • Toluene or a suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of H₂SO₄ or TsOH in toluene.

  • Set up the reaction mixture for reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting ester by column chromatography or recrystallization.

Troubleshooting Guides

Issue 1: Low or No Yield in Ether Synthesis

  • Possible Cause: Incomplete deprotonation of the hydroxyl group.

    • Solution: Ensure the NaH is fresh and the reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents.

  • Possible Cause: The alkyl halide is too sterically hindered or unreactive.

    • Solution: Use a more reactive alkyl halide (e.g., iodide instead of chloride) or a less hindered one. For secondary or tertiary alkyl halides, consider alternative synthetic routes as elimination reactions may dominate.

  • Possible Cause: Side reaction with the pyranone ring.

    • Solution: Maintain a low reaction temperature during the addition of reagents.

Issue 2: Low Yield in Esterification

  • Possible Cause: The equilibrium is not shifted towards the product.

    • Solution: Ensure efficient removal of water using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves. Use a large excess of the alcohol if it is also the solvent.

  • Possible Cause: The pyranone ring is unstable under strongly acidic conditions at high temperatures.

    • Solution: Use a milder acid catalyst or a lower reaction temperature with a longer reaction time. Alternatively, use an alternative esterification method that does not require strong acid, such as using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Issue 3: Difficulty in Product Purification

  • Possible Cause: The product has similar polarity to the starting material or byproducts.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient elution might be necessary. Consider derivatization to a less polar compound for easier separation, followed by deprotection.

  • Possible Cause: The product is an oil and does not crystallize.

    • Solution: Attempt purification by preparative TLC or HPLC. If a small amount of pure product can be obtained, try to induce crystallization by scratching the flask or seeding.

Signaling Pathways and Mechanisms

Anticancer Signaling Pathway

Derivatives of the pyranone family have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins and the activation of caspases.

anticancer_pathway Pyranone_Derivative Pyranone Derivative ROS Increased ROS Pyranone_Derivative->ROS TP53 TP53 Upregulation ROS->TP53 Caspase_3_7 Caspase 3/7 Activation TP53->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Intrinsic apoptotic pathway induced by a pyranone derivative.[3]

Anti-inflammatory Signaling Pathway

Pyranone derivatives can exert anti-inflammatory effects by inhibiting key signaling pathways such as the MAPK and NF-κB pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK NF_kB NF-κB Pathway TLR4->NF_kB Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 MAPK->Inflammatory_Mediators NF_kB->Inflammatory_Mediators Pyranone_Derivative Pyranone Derivative Pyranone_Derivative->MAPK Pyranone_Derivative->NF_kB

Caption: Inhibition of inflammatory signaling pathways by a pyranone derivative.[7]

Experimental Workflow for Derivatization and Screening

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel this compound derivatives.

experimental_workflow Start This compound Derivatization Derivatization (Esterification, Etherification, etc.) Start->Derivatization Purification Purification (Column Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (Anticancer, Antimicrobial, etc.) Characterization->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound

Caption: General workflow for synthesis and screening of pyranone derivatives.

References

Technical Support Center: Scaling Up the Synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is primarily achieved through the selective O-methylation of kojic acid.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Action
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of kojic acid.[1] - Optimize Reaction Time: Extend the reaction time if starting material is still present. - Check Reagent Quality: Ensure the kojic acid is of high purity (≥98.0%).[2] Ensure the methylating agent (e.g., dimethyl sulfate) and base (e.g., potassium carbonate) are fresh and anhydrous.
Suboptimal Reaction Temperature - Temperature Control: Maintain the recommended reaction temperature. For methylation with dimethyl sulfate and potassium carbonate in a solvent like acetone, reflux is often required. Insufficient temperature can lead to a sluggish reaction, while excessive heat might promote side reactions.
Inefficient Stirring - Ensure Homogeneity: In a larger scale reaction, ensure efficient mechanical stirring to maintain a homogeneous suspension of the reagents, particularly the base.
Side Reactions - Formation of 5,7-di-O-methylated byproduct: Over-methylation can occur. Use a stoichiometric amount or a slight excess of the methylating agent. Adding the methylating agent portion-wise can also help control the reaction. - Degradation of Starting Material or Product: Kojic acid and its derivatives can be sensitive to harsh conditions. Avoid unnecessarily high temperatures or prolonged reaction times.[3]

Issue 2: Formation of Impurities and Purification Challenges

Potential Cause Troubleshooting Action
Presence of Unreacted Kojic Acid - Optimize Reaction: Ensure the reaction goes to completion by monitoring with TLC/HPLC.[1] - Purification: Unreacted kojic acid can often be removed by recrystallization from a suitable solvent system (e.g., methanol, ethyl acetate).[4][5]
Formation of the Di-methylated Byproduct - Control Stoichiometry: Carefully control the amount of methylating agent used. - Chromatographic Separation: If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the mono- and di-methylated products.
Contamination with Inorganic Salts - Aqueous Workup: After the reaction, a thorough aqueous workup is necessary to remove inorganic salts formed from the base. Washing the organic layer with water or brine is crucial.
Difficulty in Crystallization - Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents can sometimes induce crystallization.[5] - Seeding: If a small amount of pure product is available, use it as a seed crystal to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the selective O-methylation of the 5-hydroxy group of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[6] This is typically achieved using a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate in an appropriate solvent.

Q2: How can I selectively methylate the 5-hydroxy group over the 7-hydroxy group of kojic acid?

The 5-hydroxy group of kojic acid is a phenolic hydroxyl group and is more acidic than the primary alcohol at the 2-position (often referred to as the 7-position in older literature). This difference in acidity allows for selective deprotonation and subsequent methylation of the 5-hydroxy group under controlled basic conditions. Using a mild base like potassium carbonate and a stoichiometric amount of the methylating agent favors mono-methylation at the 5-position.

Q3: What are the key safety precautions when working with dimethyl sulfate?

Dimethyl sulfate is highly toxic, a potent mutagen, and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn. It is crucial to have a quenching solution (e.g., ammonia solution) readily available to neutralize any spills.[7][8]

Q4: How can I monitor the progress of the methylation reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the kojic acid spot and the appearance of a new, less polar product spot indicates the progress of the reaction. HPLC can provide more quantitative information on the conversion.

Q5: What is a suitable workup procedure for the reaction mixture?

After the reaction is complete, the solid base is typically filtered off. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water to remove any remaining inorganic salts and unreacted base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

Q6: What is the best method for purifying the final product on a large scale?

For large-scale purification, recrystallization is the most practical and economical method.[5] The crude product can be dissolved in a minimal amount of a hot solvent (e.g., methanol or ethyl acetate) and allowed to cool slowly to form crystals. If impurities persist, a second recrystallization or treatment with activated carbon may be necessary to remove colored impurities.[9] For highly impure samples, column chromatography may be required, but this is less ideal for large quantities.

Experimental Protocols

Protocol: Selective 5-O-Methylation of Kojic Acid

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • Kojic acid

  • Dimethyl sulfate

  • Anhydrous potassium carbonate

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add kojic acid and anhydrous potassium carbonate in acetone.

  • Stir the suspension vigorously at room temperature.

  • Slowly add dimethyl sulfate dropwise to the suspension via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of kojic acid), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

Reagent Molar Ratio (relative to Kojic Acid)
Kojic Acid1.0
Dimethyl Sulfate1.0 - 1.2
Potassium Carbonate1.5 - 2.0
AcetoneSufficient to make a stirrable slurry

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Kojic_Acid Kojic Acid Reaction_Vessel Reaction at Reflux Kojic_Acid->Reaction_Vessel Reagents Dimethyl Sulfate Potassium Carbonate Acetone Reagents->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Aqueous Extraction Concentration1->Extraction Drying Drying Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 Recrystallization Recrystallization Concentration2->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Action_Incomplete Increase Reaction Time Optimize Temperature Incomplete->Action_Incomplete Yes Check_Side_Reactions Analyze for Side Products (e.g., di-methylation) Complete->Check_Side_Reactions Yes Side_Products_Present Side Products Present? Check_Side_Reactions->Side_Products_Present Action_Side_Products Adjust Stoichiometry Optimize Addition Rate Side_Products_Present->Action_Side_Products Yes Check_Purification Review Purification Loss Side_Products_Present->Check_Purification No Action_Side_Products->Check_Purification Optimize_Purification Optimize Recrystallization Solvent/Temperature Check_Purification->Optimize_Purification

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Spectroscopic Analysis of Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of pyranones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the spectroscopic analysis of pyranones.

UV-Vis Spectroscopy

Question: Why am I seeing unexpected peaks or a high baseline in the UV-Vis spectrum of my pyranone sample?

Answer:

Unexpected peaks or a high baseline in UV-Vis spectroscopy can arise from several sources. The most common issues are sample contamination, solvent interference, and improper instrument setup.[1][2] Follow these steps to troubleshoot the problem:

  • Check for Sample Contamination:

    • Purity: Ensure your pyranone sample is pure. Contaminants from the synthesis, such as starting materials or by-products, can have their own UV absorbance, leading to extra peaks.[1] Purification via techniques like column chromatography or recrystallization may be necessary.[3]

    • Cuvette Cleanliness: Make sure your cuvettes are scrupulously clean. Residue from previous samples, fingerprints, or even dust can cause scattering and false absorbance readings.[4]

  • Evaluate Solvent Effects:

    • Solvent Cutoff: Ensure you are using a solvent that is transparent in the wavelength range of interest. Many solvents, like ethanol, absorb strongly in the low UV range (below 210 nm).[2] This can mask the signal from your pyranone. Always run a blank with your solvent to establish a baseline.

    • Solvatochromism: The polarity of the solvent can influence the position and intensity of absorption peaks.[5][6] If you are comparing spectra, ensure you are using the same solvent consistently.

  • Instrument and Methodological Checks:

    • Baseline Correction: Perform a baseline correction with a cuvette filled with the same solvent used for your sample. This will help to correct for any background absorbance from the solvent and the instrument itself.[2]

    • Stray Light: High sample concentration can lead to stray light issues, which can cause deviations from the Beer-Lambert law and affect the accuracy of your measurements.[2] If your absorbance readings are very high (typically > 2.0), consider diluting your sample.

    • Instrument Lamps: Some spectrophotometers use two lamps (e.g., a deuterium lamp for UV and a tungsten lamp for visible) and switch between them during a scan. This can sometimes cause a small spike or discontinuity in the spectrum.[7]

Question: My pyranone has an ionizable group. Why is the λmax of my sample shifting between measurements?

Answer:

The shift in the maximum absorption wavelength (λmax) for a pyranone with an ionizable functional group is likely due to changes in pH. The protonated and deprotonated forms of a molecule can have different electronic structures and thus different absorption spectra.[8][9]

  • Mechanism: Changes in pH can alter the equilibrium between the different chemical forms of your pyranone. This is particularly relevant for pyranones with phenolic hydroxyl groups or other acidic/basic moieties.[8] For instance, the dissociation of a phenolic hydroxyl group can lead to a bathochromic (red) shift in the spectrum.[9]

  • Solution: To ensure reproducibility, prepare your samples in a suitable buffer solution to maintain a constant pH.[8] When reporting your results, always specify the pH and the buffer system used.

NMR Spectroscopy

Question: The proton signals in the aromatic region of my pyranone's ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?

Answer:

Signal overlap in the ¹H NMR spectra of pyranones, particularly in the aromatic region, is a common problem due to the similar electronic environments of the ring protons.[10][11] Here are several strategies to resolve this issue:

  • Change the NMR Solvent: Using a different deuterated solvent can alter the chemical shifts of your protons, potentially resolving the overlap.[11] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts, or ASIS) by forming weak complexes with the solute.[11]

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, which can often resolve overlapping multiplets.[12]

  • Employ Advanced NMR Techniques:

    • 2D NMR: Two-dimensional NMR experiments are powerful tools for resolving overlap. A COSY ({¹H,¹H} Correlation Spectroscopy) experiment can help you identify which protons are coupled to each other, even if their signals overlap.[12] A HSQC ({¹H,¹³C} Heteronuclear Single Quantum Coherence) experiment correlates proton signals with the carbon atoms they are attached to, which can help to distinguish protons based on their carbon chemical shifts.[12]

    • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to your NMR sample. They coordinate to Lewis basic sites on your molecule (like the carbonyl oxygen of the pyranone ring) and induce large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the LSR, which can help to resolve overlapping signals.

Mass Spectrometry

Question: I am performing LC-MS analysis of a pyranone from a biological matrix, and the signal intensity is inconsistent and lower than expected. What could be the cause?

Answer:

Inconsistent and suppressed signal intensity in LC-MS analysis, especially with complex matrices like plasma or urine, is often due to matrix effects .[13][14] Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[13][15]

Here’s how to troubleshoot and mitigate matrix effects:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. By choosing the right sorbent, you can selectively retain your pyranone of interest while washing away salts, phospholipids, and other matrix components.[16][17]

    • Liquid-Liquid Extraction (LLE): This can also be used to separate the analyte from the matrix based on its solubility in different immiscible solvents.

  • Optimize Chromatography:

    • Improve Separation: Adjust your HPLC gradient to better separate your pyranone from the co-eluting matrix components. Even a small shift in retention time can move your analyte out of a region of strong ion suppression.

    • Use a Divert Valve: If your instrument has a divert valve, you can program it to send the early-eluting, unretained components (which often include salts and other highly polar interferences) to waste instead of the mass spectrometer.

  • Use an Appropriate Internal Standard:

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to your analyte but has a different mass (e.g., contains ²H or ¹³C). It will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.[13]

    • Structural Analog: If a SIL-IS is not available, a close structural analog can be used, but it may not co-elute perfectly or experience the exact same ionization effects.

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for preparing a pyranone sample for spectroscopic analysis to avoid interference?

A1:

  • Purity Assessment: Before detailed spectroscopic analysis, assess the purity of your sample using a technique like thin-layer chromatography (TLC) or a preliminary HPLC run.[18] This will give you an idea of any potential impurities.

  • Solvent Selection: Choose a high-purity, spectroscopy-grade solvent. Ensure the solvent does not react with your sample and is transparent in the spectral region of interest. For NMR, ensure the solvent is adequately deuterated.

  • Concentration: Prepare your sample at an appropriate concentration for the technique being used. Overly concentrated samples can lead to issues like stray light in UV-Vis, line broadening in NMR, and detector saturation or exacerbated matrix effects in MS.[1][4]

  • Filtration: If your sample solution contains any particulate matter, filter it through a syringe filter (e.g., 0.22 µm PTFE) before analysis, especially for HPLC/LC-MS, to prevent contamination and blockages.

Q2: Can fluorescence from my pyranone derivative interfere with my analysis?

A2: Yes, some pyranone derivatives, particularly those with extended conjugation, can be fluorescent.[19][20] This can cause significant interference in certain types of analysis:

  • UV-Vis Spectroscopy: Fluorescence is generally not a major issue for standard absorbance measurements. However, in some cases, emitted light can be scattered back to the detector, causing minor inaccuracies.

  • Raman Spectroscopy: Fluorescence is a major source of interference in Raman spectroscopy because the fluorescence signal is often much stronger than the Raman scattering signal, obscuring the Raman peaks.[21] To mitigate this, it may be necessary to use a laser with a longer excitation wavelength (e.g., 785 nm or 1064 nm) to avoid exciting the fluorescence.[22]

  • Fluorescence Spectroscopy: If you are trying to measure the fluorescence of a different component in a mixture containing a fluorescent pyranone, you will need to choose excitation and emission wavelengths where the spectral overlap is minimal.

Q3: How do I choose the right cuvette for UV-Vis analysis of pyranones?

A3: Choosing the correct cuvette is crucial for accurate UV-Vis measurements.[4]

  • Material: For measurements in the UV region (below 350 nm), you must use quartz cuvettes, as glass and plastic cuvettes absorb UV light. For the visible region only, glass or plastic cuvettes are acceptable.

  • Path Length: The standard path length is 1 cm. This is important for calculating concentrations using the Beer-Lambert law. If your sample is very dilute, you can use a longer path length cuvette (e.g., 5 cm) to increase the absorbance. If it's highly concentrated, a shorter path length (e.g., 1 mm) can be used to avoid the need for dilution.[4]

  • Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvette is clean and free of scratches.[4]

Experimental Protocols

Protocol for Sample Purification by Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up a pyranone sample from a complex matrix (e.g., a reaction mixture or biological fluid) before LC-MS analysis.

Materials:

  • SPE cartridge (e.g., C18 for reverse-phase separation)

  • SPE vacuum manifold

  • Sample pre-treatment solution (e.g., 1% formic acid in water)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 95% methanol in water)

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment: Dilute your sample with the pre-treatment solution. If the sample is from a biological matrix, it may need to be centrifuged or filtered first.

  • Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Pass 1-2 mL of the conditioning solvent (methanol) through the cartridge to wet the sorbent. Do not let the cartridge run dry.

  • Cartridge Equilibration: Pass 1-2 mL of the equilibration solvent (water) through the cartridge to prepare it for the sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent. The pyranone should be retained on the sorbent.

  • Washing: Pass 1-2 mL of the wash solvent through the cartridge. This will remove weakly bound, more polar impurities while the pyranone remains on the sorbent.

  • Elution: Place a clean collection tube inside the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute the pyranone.

  • Dry Down and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known, small volume of the mobile phase used for your LC-MS analysis. The sample is now ready for injection.

Protocol for Using a Lanthanide Shift Reagent (LSR) in NMR

This protocol describes how to use an LSR to resolve overlapping signals in the ¹H NMR spectrum of a pyranone.

Materials:

  • Pyranone sample

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Lanthanide shift reagent (e.g., Eu(fod)₃)

  • NMR tube and spectrometer

Methodology:

  • Initial Spectrum: Prepare a solution of your pyranone in the anhydrous deuterated solvent and acquire a standard ¹H NMR spectrum. This will serve as your reference.

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR in the same deuterated solvent.

  • Incremental Addition: Add a small, measured aliquot of the LSR stock solution to your NMR tube.

  • Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. You should observe shifts in the proton signals, particularly those close to the coordination site (likely the carbonyl group of the pyranone).

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra after each addition. The goal is to add just enough LSR to resolve the overlapping signals without causing excessive line broadening.

  • Analysis: Compare the series of spectra to track the movement of each signal. The induced shifts can help you assign protons and resolve the overlap.

Quantitative Data Summary

Table 1: Common Solvents for UV-Vis Spectroscopy and their Properties
SolventUV Cutoff (nm)Polarity IndexHydrogen Bond Donor/Acceptor
Acetonitrile1905.8Acceptor
Water19010.2Both
Hexane1950.1Neither
Ethanol2104.3Both
Methanol2105.1Both
Dichloromethane2353.1Neither
Chloroform2454.1Donor
Toluene2862.4Neither
Acetone3305.1Acceptor

Data compiled from various spectroscopy resources. The UV cutoff is the wavelength below which the solvent itself absorbs strongly.

Table 2: Example of pH Effect on λmax of a Hypothetical Hydroxypyranone
pHPredominant Speciesλmax (nm)Molar Absorptivity (ε)
2.0Protonated (Phenolic)32012,000
7.4 (Buffer)Mixture33515,000
12.0Deprotonated (Phenolate)36518,000

This table illustrates the typical bathochromic (red) shift and hyperchromic (increased absorbance) effect upon deprotonation of a phenolic group.[9]

Visualizations

Troubleshooting_Workflow start Problem: Interference in Spectroscopic Data check_purity Is the sample pure? start->check_purity purify Purify Sample (e.g., Chromatography, SPE) check_purity->purify No check_method Is the experimental methodology correct? check_purity->check_method Yes purify->check_purity adjust_method Adjust Method (e.g., change solvent, pH, concentration) check_method->adjust_method No end_success Problem Resolved check_method->end_success Yes adjust_method->check_method advanced_tech Use Advanced Technique (e.g., 2D NMR, SIL-IS for MS) adjust_method->advanced_tech If problem persists advanced_tech->end_success end_fail Consult Specialist advanced_tech->end_fail

Caption: General workflow for troubleshooting spectroscopic interference.

Matrix_Effect_Diagram cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) Analyte_A Pyranone Analyte Source_A Ion Source Analyte_A->Source_A Enters MS_A Mass Spectrometer Source_A->MS_A Ionized Analyte Signal_A Expected Signal MS_A->Signal_A Detects Analyte_B Pyranone Analyte Source_B Ion Source Analyte_B->Source_B Enter Simultaneously Matrix Co-eluting Matrix Components Matrix->Source_B Enter Simultaneously MS_B Mass Spectrometer Source_B->MS_B Fewer Analyte Ions Signal_B Suppressed Signal MS_B->Signal_B Detects

Caption: Illustration of matrix effects in mass spectrometry.

References

Validation & Comparative

A Comparative Guide to Tyrosinase Inhibition: 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one versus Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosinase inhibitory potential of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one and the well-established inhibitor, kojic acid. This document synthesizes available experimental data, outlines detailed experimental protocols for tyrosinase inhibition assays, and presents signaling pathway and workflow diagrams to support research and development in the field of depigmenting agents.

Executive Summary

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a potent and widely recognized tyrosinase inhibitor, acting primarily through the chelation of copper ions in the enzyme's active site.[1][2] In contrast, direct experimental evidence for the tyrosinase inhibitory activity of this compound is not available in the current body of scientific literature. However, studies on structurally similar compounds, where the critical 5-hydroxyl group of kojic acid is replaced by a methoxy group, have demonstrated a significant loss or complete absence of inhibitory activity. This suggests that this compound is likely a significantly weaker tyrosinase inhibitor than kojic acid, if active at all.

Data Presentation: Quantitative Comparison

As no direct experimental data for the tyrosinase inhibitory activity of this compound is available, a quantitative comparison relies on the extensive data for kojic acid and the qualitative findings for a closely related 5-methoxy analog.

Table 1: Tyrosinase Inhibition Data

CompoundEnzyme SourceSubstrateIC50 (µM)Inhibition TypeReference
Kojic AcidMushroomL-Tyrosine70 ± 7Competitive[3]
Kojic AcidMushroomL-DOPA121 ± 5Mixed[3]
Kojic AcidMushroomL-DOPA37.86 ± 2.21Competitive[4]
5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-oneMushroomNot specifiedNo inhibitory effectNot applicable[5]

Note: The lack of data for this compound is a critical finding. The data for the 5-methoxy analog strongly indicates that methylation of the 5-hydroxyl group abrogates tyrosinase inhibitory activity.

Mechanism of Action

Kojic Acid: The primary mechanism of tyrosinase inhibition by kojic acid involves the chelation of the two copper ions (Cu2+) within the active site of the enzyme.[6][7] The 5-hydroxyl group and the 4-keto group of the pyranone ring are crucial for this interaction, effectively creating a bidentate ligand that binds to the copper ions. This binding prevents the natural substrates, L-tyrosine and L-DOPA, from accessing the active site, thereby inhibiting both the monophenolase and diphenolase activities of the enzyme.[6]

This compound: Based on the structure-activity relationships of kojic acid derivatives, the replacement of the 5-hydroxyl group with a methoxy group is expected to severely impair its ability to chelate the copper ions in the tyrosinase active site. The hydroxyl group's ability to deprotonate and form a coordinate bond with the copper ions is essential for potent inhibition. A methoxy group lacks this acidic proton and is a much weaker ligand for copper, likely rendering the molecule inactive as a direct tyrosinase inhibitor.

Experimental Protocols

A standardized mushroom tyrosinase inhibition assay is commonly used to evaluate the potency of potential inhibitors.

Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Kojic acid (positive control)

  • Test compound (this compound)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 U/mL).[8] Keep on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before use.[8][9]

  • Test Compound and Kojic Acid Stock Solutions: Dissolve the test compound and kojic acid in DMSO to prepare high-concentration stock solutions (e.g., 10 mM).

3. Assay Procedure (96-well plate format):

  • Add 40 µL of phosphate buffer to each well.

  • Add 20 µL of various concentrations of the test compound or kojic acid (prepared by serial dilution from the stock solution) to the respective wells. For the control well, add 20 µL of the buffer/DMSO vehicle.[8]

  • Add 20 µL of the mushroom tyrosinase solution to all wells.[8]

  • Pre-incubate the plate at 25°C for 10 minutes.[8][10]

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.[8]

  • Immediately measure the absorbance at 475 nm using a microplate reader at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes.[8][10]

4. Data Analysis:

  • Calculate the rate of reaction (dopachrome formation) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site cluster_Substrates Substrates cluster_Inhibitors Inhibitors cluster_Products Products Tyrosinase Tyrosinase (with Cu2+ ions) Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_DOPA L-DOPA L_DOPA->Tyrosinase Kojic_Acid Kojic Acid (5-OH group) Kojic_Acid->Tyrosinase Inhibits (Chelates Cu2+) Methoxy_Analog 2-(hydroxymethyl)-5-methoxy- 4H-pyran-4-one (5-OCH3 group) Methoxy_Analog->Tyrosinase Likely No Inhibition Melanin Melanin Dopaquinone->Melanin

Caption: Mechanism of tyrosinase action and inhibition.

Experimental Workflow for Tyrosinase Inhibition Assay

Assay_Workflow A Prepare Reagents: - Tyrosinase Solution - Substrate (L-DOPA) - Inhibitors (Test Compound, Kojic Acid) - Buffer B Dispense into 96-well Plate: - Buffer - Inhibitor dilutions - Tyrosinase solution A->B C Pre-incubate (e.g., 10 min at 25°C) B->C D Initiate Reaction: Add Substrate (L-DOPA) C->D E Measure Absorbance (475 nm) over time D->E F Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 values E->F

References

The Superior Antioxidant Potential of Kojic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies reveals that derivatives of kojic acid exhibit significantly enhanced antioxidant activity compared to the parent compound. This comparative analysis, designed for researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways, providing a critical resource for the development of novel antioxidant-based therapeutics.

Kojic acid, a natural metabolite produced by several species of fungi, is known for its antioxidant and tyrosinase-inhibiting properties.[1] However, its application can be limited by issues of stability and skin irritation.[2] The synthesis of kojic acid derivatives has emerged as a promising strategy to overcome these limitations while enhancing its therapeutic efficacy. This guide provides an objective comparison of the antioxidant performance of various kojic acid derivatives, supported by experimental data from peer-reviewed studies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of kojic acid and its derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant activity. The following table summarizes the IC50 values for kojic acid and a selection of its derivatives from various studies.

CompoundAssayIC50 (µM)Reference(s)
Kojic AcidDPPH>200[2]
Kojic AcidTyrosinase26.090[3][4]
Kojic AcidTyrosinase37.86 ± 2.21[5]
Kojic Acid Esters
Kojic Acid MonooleateDPPHMild Activity[6]
Kojic Acid MonolaurateDPPHMild Activity[6]
Kojic Acid MonopalmitateDPPHMild Activity[6]
Kojic Acid Thioether Derivatives
Kojyl Thioether (Cyclohexane)TyrosinasePotent Activity[7][8]
Kojic Acid Triazole Hybrids
Compound 13t (Triazole Hybrid)Tyrosinase1.363 ± 0.003[3][4]
Compound 6a (Triazole Hybrid)Tyrosinase20.590 ± 0.037[4]
Compound 6e (Triazole Hybrid)Tyrosinase6.073 ± 0.035[4]
Compound 6j (Triazole Hybrid)Tyrosinase4.50 ± 0.34[9]
Compound 6w (Triazole Schiff Base)Tyrosinase0.94[10]
Amino Pyridine Derivatives
Compound 4h (3-NO2)DPPH37.21% inhibition @ 200µM[2]
Compound 4i (3-NO2-4-MeO)DPPH120.59[2]
Other Derivatives
KAD2 (Schiff Base)Tyrosinase7.50 (diphenolase)[11][12]

Note: The antioxidant activity of some derivatives was evaluated based on their tyrosinase inhibitory activity, which is closely linked to their ability to chelate copper ions and scavenge free radicals.[13] Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The following are detailed methodologies for the two most frequently cited antioxidant assays in the reviewed literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically to determine the extent of radical scavenging.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (kojic acid and its derivatives) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a discoloration of the solution. The degree of color change is proportional to the antioxidant concentration.

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: On the day of the assay, the ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are dissolved in the buffer to prepare a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature in the dark for a specific time (e.g., 6-30 minutes).

  • Measurement: The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Antioxidant Activity

The antioxidant effects of kojic acid and its derivatives are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways involved in the response to oxidative stress. Key pathways include the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.

Antioxidant_Signaling_Pathway ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation IKK IKK ROS->IKK activates KA_Derivatives Kojic Acid Derivatives KA_Derivatives->Nrf2_Keap1 promotes dissociation KA_Derivatives->IKK inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes translocates to nucleus and activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Antioxidant signaling pathways modulated by kojic acid derivatives.

Studies have shown that kojic acid can enhance the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), which play a crucial role in the cellular antioxidant defense system.[14] Concurrently, kojic acid and its derivatives have been found to inhibit the activation of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory genes in response to oxidative stress.[15][16][17] By activating the Nrf2 pathway and inhibiting the NF-κB pathway, kojic acid derivatives can effectively mitigate oxidative stress and inflammation.

References

Validating the Antiglioma Activity of 4H-Pyran-4-One Compounds In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents against glioma, a devastating form of brain cancer, has led to the investigation of various synthetic compounds. Among these, 4H-pyran-4-one derivatives have emerged as a promising class of molecules with potent in vitro antiglioma activity. This guide provides a comparative analysis of the preclinical data for a lead 4H-pyran-4-one compound and the current standard-of-care chemotherapy, Temozolomide (TMZ). Due to the current lack of published in vivo studies for 4H-pyran-4-one derivatives in glioma models, this comparison is based on the in vitro efficacy of these novel compounds against the established in vivo performance of TMZ.

Executive Summary

Novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives, particularly compound 4a , have demonstrated significant anti-proliferative, colony formation, and cell migration inhibition in human glioma cell lines.[1] The proposed mechanism of action for these compounds involves the inhibition of d-2-hydroxyglutarate (d-2HG) production, an oncometabolite associated with isocitrate dehydrogenase 1 (IDH1) mutant gliomas. While these in vitro findings are promising, in vivo validation is a critical next step. This guide outlines the necessary experimental protocols for such validation and provides a comparative benchmark using extensive in vivo data available for Temozolomide.

Data Presentation: 4H-Pyran-4-One vs. Temozolomide

The following tables summarize the available quantitative data for the lead 4H-pyran-4-one compound (in vitro) and Temozolomide (in vivo).

Table 1: In Vitro Antiglioma Activity of 4H-Pyran-4-One Compound 4a

CompoundCell LineAssayIC50 (µM)d-2HG Production Inhibition (%)Reference
4aHT1080 (human fibrosarcoma with IDH1 mutation)MTT Proliferation Assay1.4386.3% at 1 µM[1]
4aU87 (human glioblastoma)MTT Proliferation Assay4.6-[1]

Table 2: In Vivo Antiglioma Activity of Temozolomide (TMZ) in a U87MG Xenograft Model

TreatmentDosing RegimenTumor Volume Reduction vs. ControlIncrease in Median SurvivalReference
Temozolomide10 mg/kg, p.o., 5 days/weekSignificant reduction in tumor growthSignificantly prolonged survival[2]
Temozolomide50-66 mg/kg, i.p., 5 days every 28 days~50.4% reduction in tumor volume (meta-analysis)1.88-fold increase in survival (meta-analysis)[3][4]

Experimental Protocols

To validate the in vivo antiglioma activity of 4H-pyran-4-one compounds, a subcutaneous glioma xenograft model is a standard and initial approach.

Subcutaneous Glioma Xenograft Mouse Model Protocol
  • Cell Culture: Human glioma cells (e.g., U87MG) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Immunocompromised mice, such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 U87MG cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.

  • Compound Administration:

    • Control Group: Administered the vehicle (e.g., PBS, DMSO solution) following the same schedule as the treatment group.

    • Treatment Group: The 4H-pyran-4-one compound is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). Dose-ranging studies are typically performed first to determine the maximum tolerated dose.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition: Tumor volumes are monitored throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study.

    • Survival Analysis: A separate cohort of animals may be used for survival studies, where the endpoint is typically a tumor volume of 1500-2000 mm³ or signs of morbidity, at which point the animals are euthanized. Survival data is often presented as a Kaplan-Meier curve.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs can be collected for histological analysis.

  • Data Analysis: Statistical analysis (e.g., t-test, ANOVA, log-rank test for survival) is used to compare the outcomes between the control and treatment groups.

Mandatory Visualizations

Proposed Signaling Pathway for Antiglioma Activity of 4H-Pyran-4-One Derivatives

4H-Pyran-4-One_Signaling_Pathway Proposed Antiglioma Signaling Pathway of 4H-Pyran-4-One Compounds cluster_0 IDH1 Mutant Glioma Cell Isocitrate Isocitrate IDH1 (mutant) IDH1 (mutant) Isocitrate->IDH1 (mutant) Substrate alpha-Ketoglutarate alpha-Ketoglutarate d-2-Hydroxyglutarate d-2-Hydroxyglutarate Oncogenic Signaling Oncogenic Signaling d-2-Hydroxyglutarate->Oncogenic Signaling Promotes IDH1 (mutant)->d-2-Hydroxyglutarate Produces Oncometabolite 4H-Pyran-4-One 4H-Pyran-4-One 4H-Pyran-4-One->d-2-Hydroxyglutarate Inhibits Production Tumor Growth Tumor Growth Oncogenic Signaling->Tumor Growth

Caption: Proposed mechanism of 4H-pyran-4-one compounds in IDH1 mutant glioma.

Experimental Workflow for In Vivo Validation

In_Vivo_Workflow Experimental Workflow for In Vivo Validation of Antiglioma Compounds Cell_Culture Glioma Cell Culture (e.g., U87MG) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle vs. Compound) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint (Tumor Size Limit or Time) Data_Collection->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis

References

Unlocking the Potential of Kojic Acid: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, kojic acid serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of 5-substituted kojic acid derivatives, detailing their structure-activity relationships (SAR) across anticancer, antimicrobial, and antioxidant applications. Supported by experimental data, this document aims to facilitate the rational design of more potent and selective kojic acid-based compounds.

Kojic acid, a naturally occurring pyranone derived from fungi, is well-known for its tyrosinase inhibitory activity, making it a popular ingredient in cosmetic skin-lightening products.[1][2] However, its therapeutic potential extends far beyond dermatology. Modifications at the 5-position of the kojic acid ring have yielded a diverse library of derivatives with significant biological activities, including antiproliferative, antibacterial, antifungal, and antioxidant effects.[3][4][5] Understanding the relationship between the chemical structure of these derivatives and their biological function is paramount for advancing drug discovery efforts.

Comparative Analysis of Biological Activities

The biological efficacy of 5-substituted kojic acid derivatives is profoundly influenced by the nature of the substituent at the 5-position of the pyranone ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their anticancer, antimicrobial, and antioxidant potencies.

Anticancer Activity

The antiproliferative effects of 5-substituted kojic acid derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented below.

DerivativeCell LineIC50 (µM)Reference
5-benzyloxy-2-selenocyanatomethyl-4-pyranoneA431 (skin carcinoma)8.85[4]
5-methoxy-2-selenocyanatomethyl-4-pyranoneA431 (skin carcinoma)>100[4]
5-benzyloxy-2-selenocyanatomethyl-4-pyranoneMCF-7 (breast carcinoma)Not specified[4]
5-methoxy-2-selenocyanatomethyl-4-pyranoneMCF-7 (breast carcinoma)Not specified[4]
Mannich bases of kojic acid (compounds 1-23)A375 (malignant melanoma)11.26 - 68.58[6]
Kojic acid derivatives with 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutionsSW-480 (colon carcinoma)34.6, 35.9, 38.6[7]
Kojic acid derivatives with 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutionsMCF-7 (breast carcinoma)42.6, 34.2, 26.6[7]

Key Findings: The introduction of a bulky benzyloxy group at the 5-position, combined with a selenocyanatomethyl moiety at the 2-position, significantly enhances anticancer activity compared to a smaller methoxy group.[4] Furthermore, Mannich bases and derivatives with specific aromatic substitutions have demonstrated potent cytotoxic effects against melanoma and other cancer cell lines.[6][7]

Antimicrobial Activity

The antimicrobial potential of these derivatives has been assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric.

DerivativeMicroorganismMIC (µg/mL)Reference
3,4-dichloro substitution on benzyl ringA. baumannii, P. aeruginosa4-8[1]
Fluoro substitution in para position of benzyl ringA. baumannii, P. aeruginosa16-32[1]
Kojic ester with halogenated chalconeStaphylococcus aureusActive inhibition[8]
Kojic ester with azobenzeneEscherichia coli190-330 (ppm)[8]
3b (3,4-dichlorobenzylpiperazine moiety)Gram-positive & Gram-negative bacteria, C. albicans16-64[9]

Key Findings: Halogen substitution on a benzyl ring at the 5-position appears to be a critical determinant of antibacterial activity, with 3,4-dichloro substitution showing four-fold greater activity against A. baumannii and P. aeruginosa compared to a para-fluoro substitution.[1] Derivatives bearing a 3,4-dichlorobenzylpiperazine moiety have also demonstrated broad-spectrum antimicrobial and antifungal effects.[9] Generally, these derivatives show greater efficacy against Gram-positive bacteria.[9]

Antioxidant Activity

The antioxidant capacity of kojic acid and its derivatives is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the antioxidant required to decrease the initial radical concentration by 50%.

DerivativeAssayIC50Reference
KAD2DPPH227.80 µg/mL[10]
KAD2ABTS126.63 µg/mL[10]
4i (R = 3-NO2-4-MeO)DPPH120.59 µM[11]
4h (R = 3-NO2)DPPH>200 µM (37.21% inhibition at 200 µM)[11]
6pDPPH10.53 µM[12]
6wABTS3.03 µM[12]
4j (3,4,5-(OCH3)3 substitution)DPPH580 µM[7]

Key Findings: Many kojic acid derivatives exhibit more potent antioxidant activity than kojic acid itself.[10] The presence of nitro and methoxy groups on an aromatic ring substituent can significantly influence DPPH radical scavenging ability.[11] Furthermore, certain triazol thiosemicarbazide Schiff base derivatives of kojic acid have shown exceptionally strong DPPH and ABTS radical scavenging activities.[12]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay) for Anticancer Activity
  • Cell Seeding: Cancer cells (e.g., A431, MCF-7, A375) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-substituted kojic acid derivatives and incubated for a further 48 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

  • Serial Dilution: The kojic acid derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 18-24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal growth temperatures.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reaction Mixture Preparation: In a 96-well plate, 100 µL of various concentrations of the kojic acid derivatives (dissolved in methanol or ethanol) are mixed with 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the plot of scavenging activity against the concentration of the derivative.

Visualizing Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate the key structural features of 5-substituted kojic acid derivatives that influence their biological activities.

SAR_Anticancer Kojic_Acid Kojic Acid Scaffold Position_5 5-Position Substitution Kojic_Acid->Position_5 Bulky_Aromatic Bulky Aromatic Group (e.g., Benzyloxy) Position_5->Bulky_Aromatic Enhances Cytotoxicity Halogen_Sub Halogen Substitution (e.g., Cl, NO2) Position_5->Halogen_Sub Potentiates Effect Increased_Activity Increased Anticancer Activity Bulky_Aromatic->Increased_Activity Halogen_Sub->Increased_Activity

Caption: Influence of 5-position substituents on anticancer activity.

SAR_Antimicrobial Kojic_Acid Kojic Acid Scaffold Position_5 5-Position Substitution Kojic_Acid->Position_5 Halogenated_Benzyl Halogenated Benzyl Group (e.g., 3,4-dichloro) Position_5->Halogenated_Benzyl Increases Potency Piperazine_Moiety Piperazine Moiety Position_5->Piperazine_Moiety Confers Broad Activity Broad_Spectrum Broad-Spectrum Antimicrobial Activity Halogenated_Benzyl->Broad_Spectrum Piperazine_Moiety->Broad_Spectrum

Caption: Key 5-position modifications for antimicrobial efficacy.

References

A Comparative Analysis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one and Other Prominent Skin Whitening Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, also known as O-methylkojic acid, with established skin whitening agents: kojic acid, arbutin, and hydroquinone. The comparison is based on available experimental data on their primary mechanism of action—the inhibition of tyrosinase, a key enzyme in melanin synthesis.

Executive Summary

The demand for effective and safe skin whitening agents is a significant driver of research and development in the dermatological and cosmetic industries. While compounds like kojic acid, arbutin, and hydroquinone have been extensively studied and are widely used, novel molecules are continuously being explored for their potential benefits. This guide focuses on this compound, a derivative of kojic acid.

A comprehensive review of existing literature reveals a significant lack of direct experimental data on the skin whitening efficacy of this compound. Notably, a synthesized derivative, 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, has been shown to have no inhibitory effect on mushroom tyrosinase . This finding suggests that O-methylkojic acid itself is likely a weak or inactive tyrosinase inhibitor.

In stark contrast, kojic acid, arbutin, and hydroquinone have demonstrated significant in vitro and in vivo efficacy in inhibiting melanin production. This guide presents a compilation of quantitative data from various studies to facilitate a direct comparison of these agents.

Mechanism of Action: The Melanogenesis Pathway

Skin pigmentation is primarily determined by the amount and distribution of melanin, which is produced in melanocytes through a process called melanogenesis. The enzyme tyrosinase plays a crucial, rate-limiting role in this pathway by catalyzing the first two steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Most skin whitening agents exert their effect by inhibiting tyrosinase, thereby reducing melanin synthesis.

Melanogenesis_Pathway cluster_melanocyte Melanocyte cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Oxidation & Polymerization Whitening_Agents Whitening Agents (Kojic Acid, Arbutin, Hydroquinone)

Caption: Simplified signaling pathway of melanogenesis and the point of intervention for common skin whitening agents.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of the selected skin whitening agents. It is important to note that IC50 values for tyrosinase inhibition can vary significantly between studies due to differences in experimental conditions, such as the source of the enzyme (e.g., mushroom vs. human), substrate concentration, and assay methodology.

Table 1: In Vitro Tyrosinase Inhibition
CompoundTyrosinase SourceSubstrateIC50 (µM)Reference
This compound --No data available-
5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-oneMushroomL-DOPANo inhibition observed[1]
Kojic Acid MushroomL-Tyrosine70 ± 7[2]
MushroomL-DOPA121 ± 5[2]
MushroomL-DOPA85.98[3]
Arbutin (β-Arbutin) MushroomL-Tyrosine1687 ± 181[2]
Hydroquinone --Data less common due to cytotoxicity concerns at effective concentrations-
Table 2: In Vitro Melanin Reduction in B16F10 Melanoma Cells
CompoundConcentrationMelanin Reduction (%)Reference
This compound -No data available-
Kojic Acid 10 µM47.3[4]
62.5 µg/mLSignificant reduction (comparable to esters)[1][5]
Arbutin -Generally less potent than kojic acid[6]
Hydroquinone -Potent, but often cytotoxic at effective concentrations
Table 3: Clinical Efficacy
CompoundConcentrationStudy DesignKey FindingsReference
This compound -No clinical trials found--
Kojic Acid 1%Clinical trialEffective in treating hyperpigmentary conditions like melasma and freckles.[5]
3%12 patients with post-acne hyperpigmentationIncreased skin brightness in 75% of patients.[7]
Arbutin 5%Comparative studyShowed significant attenuation of pigmentation compared to an inactive control.[8]
Hydroquinone 2% - 4%Numerous clinical trialsConsidered a gold standard for treating hyperpigmentation, but with safety concerns.[6][9]

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is a common in vitro method to screen for potential skin whitening agents.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare solutions: - Test compound (various concentrations) - Mushroom Tyrosinase - L-DOPA (substrate) - Phosphate buffer (pH 6.8) B In a 96-well plate, mix: - Test compound - Phosphate buffer - Tyrosinase solution A->B C Pre-incubate at 37°C for 10 minutes B->C D Initiate reaction by adding L-DOPA solution C->D E Measure absorbance at 475 nm (Dopachrome formation) kinetically over time D->E F Calculate the rate of reaction E->F G Determine the percentage of inhibition compared to a control (no inhibitor) F->G H Calculate the IC50 value G->H

Caption: General workflow for a mushroom tyrosinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound and a positive control (e.g., kojic acid) in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound or control solution.

    • Add the mushroom tyrosinase solution to each well and mix.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at approximately 475 nm using a microplate reader. Continue to take readings at regular intervals for a specified duration.

  • Data Analysis:

    • Calculate the rate of dopachrome formation for each concentration of the test compound and the control.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay (B16F10 Melanoma Cells)

This assay measures the ability of a compound to reduce melanin production in a cellular context.

Melanin_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_extraction Melanin Extraction cluster_quantification Quantification & Analysis A Seed B16F10 melanoma cells in a multi-well plate B Incubate for 24 hours to allow for cell attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for an additional 48-72 hours C->D E Wash cells with PBS D->E F Lyse cells and solubilize melanin using NaOH/DMSO solution at elevated temperature (e.g., 80°C) E->F G Measure the absorbance of the lysate at ~405 nm F->G H Normalize melanin content to total protein content (optional but recommended) G->H I Calculate the percentage of melanin reduction compared to untreated control cells H->I

Caption: Workflow for determining cellular melanin content in B16F10 cells.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 murine melanoma cells in a suitable culture plate (e.g., 6-well plate) and allow them to adhere overnight.

    • Treat the cells with various non-cytotoxic concentrations of the test compound and a positive control (e.g., kojic acid). Include an untreated control group.

    • Incubate the cells for 48 to 72 hours.

  • Melanin Extraction:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and solubilize the melanin by adding a solution of NaOH (e.g., 1N) containing DMSO (e.g., 10%) to each well.

    • Incubate the plate at an elevated temperature (e.g., 80°C) for about 1 hour to ensure complete solubilization of the melanin granules.

  • Quantification and Analysis:

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance of the lysate at a wavelength of approximately 405 nm using a microplate reader.

    • (Optional but recommended) In a parallel plate, determine the total protein content of the cells using a standard protein assay (e.g., BCA assay) to normalize the melanin content.

    • The melanin content is expressed as a percentage of the control group.

Conclusion

Based on the currently available scientific literature, this compound (O-methylkojic acid) does not appear to be a promising candidate for a skin whitening agent. The lack of direct evidence for its efficacy, coupled with the demonstrated inactivity of a closely related derivative against tyrosinase, positions it unfavorably when compared to well-established and potent inhibitors like kojic acid, arbutin, and hydroquinone.

While kojic acid and its derivatives have shown consistent tyrosinase inhibition and melanin reduction in both in vitro and clinical settings, and arbutin serves as a gentler alternative, the efficacy of O-methylkojic acid remains unsubstantiated. Hydroquinone, despite its high efficacy, is associated with safety concerns that limit its use.

Future research on O-methylkojic acid would need to provide direct evidence of its ability to inhibit tyrosinase and reduce melanin synthesis to be considered a viable alternative in the field of skin whitening. For drug development professionals, focusing on derivatives of proven agents like kojic acid, which have shown enhanced efficacy and stability, may represent a more fruitful avenue of investigation.[5]

References

Cross-Validation of Analytical Methods for 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of common analytical techniques for the quantification of this compound. The selection of an appropriate analytical method is a pivotal step in the drug development process, directly impacting the reliability of pharmacokinetic, stability, and quality control data.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of small organic molecules similar to this compound. These values are intended to serve as a benchmark for method validation.

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.Measurement of light absorbance by the analyte in a solution.
Specificity Moderate to HighVery HighLow
Linearity (r²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 1 - 10 ng/mL< 1 ng/mL~ 1 µg/mL
Limit of Quantification (LOQ) 5 - 20 ng/mL< 2 ng/mL~ 5 µg/mL
Intra-day Precision (%RSD) < 2%< 5%< 3%
Inter-day Precision (%RSD) < 3%< 10%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are generalized and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in bulk drug substances and formulated products where the concentration of the analyte is relatively high.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point for small polar molecules.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (Solvent B). The specific gradient program should be optimized to achieve good separation of the analyte from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex matrices such as biological fluids or in trace-level impurity analysis.[1]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (e.g., < 2 µm) for improved resolution and speed.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative mode, to be determined by direct infusion of a standard solution.

    • Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion of the analyte) and a suitable product ion (a fragment ion) are selected for monitoring. This provides high specificity. The collision energy and other MS parameters should be optimized for the analyte.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for complex matrices to remove interferences.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This is a simpler and more accessible technique, but it is less specific than chromatographic methods.[2] It is suitable for the quantification of this compound in simple solutions with no interfering substances.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Wavelength of Maximum Absorbance (λmax): Scan a solution of the analyte from 200 to 400 nm to determine the λmax.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

    • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration using the calibration curve.

  • Sample Preparation: The sample must be dissolved in a transparent solvent (e.g., water, methanol, or ethanol) and be free of any particulate matter or other substances that absorb at the analytical wavelength.

Visualizing the Workflow

To better illustrate the processes involved in analytical method validation and execution, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Reporting Phase define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods (HPLC, LC-MS, UV-Vis) define_scope->select_methods develop_methods Method Development & Optimization select_methods->develop_methods validate_method1 Validate Method 1 (e.g., HPLC-UV) develop_methods->validate_method1 validate_method2 Validate Method 2 (e.g., LC-MS/MS) develop_methods->validate_method2 validate_method3 Validate Method 3 (e.g., UV-Vis) develop_methods->validate_method3 compare_data Compare Validation Data (Linearity, LOD, LOQ, etc.) validate_method1->compare_data validate_method2->compare_data validate_method3->compare_data select_optimal Select Optimal Method compare_data->select_optimal documentation Documentation & Reporting select_optimal->documentation

Caption: Workflow for the cross-validation of analytical methods.

HPLCAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Prepare Sample (Dissolve & Filter) inject_sample Inject into HPLC System prep_sample->inject_sample prep_standard Prepare Standard Solutions prep_standard->inject_sample separation Chromatographic Separation (C18 Column) inject_sample->separation detection UV Detection (at λmax) separation->detection integration Peak Integration & Quantification detection->integration reporting Generate Report integration->reporting

Caption: General experimental workflow for HPLC analysis.

References

A Comparative Guide to the Biological Activity of Kojic Acid Derivatives: Bridging In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is paramount for the successful translation of laboratory findings to clinical applications. This guide provides a comparative analysis of the biological performance of kojic acid and its derivatives, with a focus on 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, by examining available experimental data and outlining key methodologies.

Kojic acid, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, is a fungal metabolite known for a variety of biological activities, including antioxidant, anti-inflammatory, and depigmenting effects.[1] Its derivatives are synthesized to enhance efficacy and prevent chemical degradation.[1] The compound of interest, this compound, is a direct derivative of kojic acid, formed by the methylation of the hydroxyl group at the C5 position.[2] While extensive data on this specific methoxy derivative is limited, analysis of related kojic acid derivatives provides valuable insights into its potential in vitro and in vivo activities.

In Vitro Activity Profile of Kojic Acid Derivatives

The in vitro activities of kojic acid and its derivatives have been explored in various assays, primarily focusing on their antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Antioxidant Activity

The antioxidant capacity of kojic acid derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4][5] The 5-hydroxyl group of the pyranone ring appears to be crucial for this activity. For instance, substitution of the 5-hydroxyl group with a methyl group in a kojic acid-methimazole derivative was found to dramatically reduce its DPPH scavenging activity.[4]

Tyrosinase Inhibition

Kojic acid is a well-known tyrosinase inhibitor, and its derivatives have been synthesized to enhance this property.[4] Tyrosinase is a key enzyme in melanin synthesis, making its inhibitors relevant for cosmetic and medical applications against hyperpigmentation.[5] One study showed that a kojic acid derivative exhibited a potent inhibitory effect on monophenolase activity with an IC50 value of 0.03 mM.[4] However, another derivative with a methoxy group at the 5-position showed no inhibitory effects on mushroom tyrosinase activity.[4]

Anti-inflammatory Activity

Derivatives of kojic acid have demonstrated significant anti-inflammatory effects in vitro. One study on a specific derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC), showed a dose-dependent reduction in the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells.[6] This was accompanied by the suppression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression.[6]

Anticancer Activity

Some pyranone derivatives have shown cytotoxic effects against various human cancer cell lines.[7] For example, novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have been synthesized and evaluated as antiglioma agents, with one compound exhibiting promising anti-proliferative activity against HT1080 and U87 glioma cells with IC50 values of 1.43 µM and 4.6 µM, respectively.[8]

Quantitative Summary of In Vitro Activities

Compound/DerivativeAssayTarget/Cell LineIC50 (µM)Reference
Kojic acid derivative 4Tyrosinase (monophenolase)-30[4]
Kojic acid derivative 4Tyrosinase (diphenolase)-1290[4]
Kojic acidTyrosinase (diphenolase)-1800[4]
5-hydroxy-2-methyl-4H-pyran-4-one derivative 4aAnti-proliferativeHT1080 cells1.43[8]
5-hydroxy-2-methyl-4H-pyran-4-one derivative 4aAnti-proliferativeU87 cells4.6[8]
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC)NO Production InhibitionLPS-treated RAW264.7 cellsDose-dependent reduction[6]

In Vivo Activity and Correlation

While in vitro assays provide valuable initial data, in vivo studies are crucial for determining the physiological relevance of these findings. The correlation between in vitro and in vivo results (IVIVC) is a key concept in drug development, aiming to predict in vivo performance from in vitro data.[9][10]

For kojic acid derivatives, in vivo data is less abundant than in vitro data. However, some studies have demonstrated in vivo efficacy. For instance, the anti-inflammatory compound MHNC, which showed potent in vitro activity, also prevented inflammatory symptoms of the stomach in mice treated with HCl/EtOH at a dose of 20 mg/kg.[6] This was associated with a reduction in the levels of phospho-IκBα, a key inflammatory marker.[6]

The challenge in establishing a direct IVIVC for this compound lies in the scarcity of published in vivo studies for this specific molecule. However, the available data on related derivatives suggest that potent in vitro anti-inflammatory and anticancer activities could translate to in vivo efficacy.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data.

In Vitro DPPH Radical Scavenging Assay
  • Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (e.g., 60 µM) is prepared.[3]

  • Reaction mixture: A small volume (e.g., 100 µL) of the test compound at various concentrations is added to a larger volume (e.g., 3.9 mL) of the DPPH solution.[3]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Absorbance measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control (ethanol without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours (e.g., 3 hours) at 37°C.[3]

  • Formazan Solubilization: The supernatant is removed, and the formazan crystals formed by viable cells are dissolved in a solvent like dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 560-570 nm using a microplate reader.[3][7]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[3][7]

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation In Vitro-In Vivo Correlation compound Kojic Acid Derivative antioxidant DPPH Assay compound->antioxidant enzyme Tyrosinase Inhibition Assay compound->enzyme cell_culture Cell Culture (e.g., RAW264.7, Cancer Cells) compound->cell_culture anti_inflammatory LPS Stimulation & NO/PGE2 Measurement cell_culture->anti_inflammatory cytotoxicity MTT Assay cell_culture->cytotoxicity animal_model Animal Model (e.g., Mouse Model of Inflammation) anti_inflammatory->animal_model Select promising compounds ivivc IVIVC Analysis anti_inflammatory->ivivc cytotoxicity->animal_model Select promising compounds treatment Compound Administration animal_model->treatment evaluation Evaluation of Inflammatory Markers treatment->evaluation evaluation->ivivc

Caption: Experimental workflow for assessing the activity of kojic acid derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 syk Syk tlr4->syk src Src tlr4->src nfkb_complex IκB-NF-κB syk->nfkb_complex src->nfkb_complex nfkb NF-κB (p65/p50) nfkb_complex->nfkb IκB degradation nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Nuclear Translocation dna DNA nfkb_nuc->dna gene_expression iNOS, COX-2 Gene Expression dna->gene_expression inflammatory_mediators NO, PGE2 gene_expression->inflammatory_mediators mhnc Kojic Acid Derivative (e.g., MHNC) mhnc->syk mhnc->src mhnc->nfkb_nuc

Caption: Putative anti-inflammatory signaling pathway of a kojic acid derivative.

Conclusion

The available scientific literature indicates that kojic acid and its derivatives are a promising class of compounds with a range of biological activities. While in vitro data for antioxidant, anti-inflammatory, and anticancer effects are available for several derivatives, in vivo studies are less common. For this compound specifically, the methylation of the 5-hydroxyl group may impact its antioxidant and tyrosinase inhibitory activities, as suggested by studies on analogous compounds. Further in vivo investigations are necessary to establish a clear in vitro-in vivo correlation for this and other kojic acid derivatives and to fully realize their therapeutic potential. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the ongoing exploration of these versatile pyranone compounds.

References

A Head-to-Head Comparison of Pyranone-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold and its related heterocyclic analogs, such as pyrazinones, have emerged as privileged structures in medicinal chemistry. Their inherent versatility allows for structural modifications that can be fine-tuned to achieve high potency and selectivity against a range of critical enzymatic targets. This guide provides an objective, data-driven comparison of pyranone-based inhibitors targeting key enzyme families implicated in cancer, neurodegenerative disorders, and viral infections.

Performance Comparison of Pyranone-Based Enzyme Inhibitors

The inhibitory potency of various pyranone and pyrazinone derivatives is summarized below. The data, presented as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki), is collated from multiple in vitro studies to provide a comparative overview. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Kinase Inhibitors
Compound ClassDerivativeTarget Enzyme(s)IC50 / Ki (nM)Reference Compound
PyrazinoneGilteritinibFLT3, AXL0.29, 0.73-
PyrazinonePyrido[3,4-b]pyrazin-2(1H)-one (Cmpd 13)FLT3-D835Y29.54-
PyrazinamideMacrocyclic (Cmpd 8v)FLT3-D835Y, FLT3-D835Y/F691L1.5, 9.7Gilteritinib
Pyrazolo[1,5-a]pyrazineDerivative (Cmpd 34)JAK1, JAK2, TYK2, JAK33, 8.5, 7.7, 629.6-
PyrazoloneDerivative (TK4g)JAK2, JAK312.61, 15.80Tofacitinib
4-amino-(1H)-pyrazoleDerivative (Cmpd 3f)JAK1, JAK2, JAK33.4, 2.2, 3.5Staurosporine

Data collated from a comparative analysis of pyrazinone derivatives.[1]

Table 2: Cholinesterase Inhibitors
Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference Compound
2-amino-4H-pyranNitro-substituted derivativeAcetylcholinesterase (AChE)1.98 ± 0.09-
Butyrylcholinesterase (BChE)10.62 ± 0.21
Pyranone-carbamateCompound 7peqBuChE0.00468Rivastigmine
huBuChE0.00912
CoumarinCompound 12AChE0.011-
CoumarinCompound 13BChE0.017-

Data collated from studies on pyran-based cholinesterase inhibitors.[2]

Table 3: Monoamine Oxidase (MAO) Inhibitors
Compound ClassDerivativeTarget EnzymeIC50 / Ki (µM)SelectivityReference Compound
Pyrano[4,3-b][1]benzopyranoneCompound 5aMAO-BPotent (Comparable to Pargyline)Selective for MAO-BPargyline
Pyrano[4,3-b][1]benzopyranoneCompound 5bMAO-BPotent (Comparable to Pargyline)Selective for MAO-BPargyline
Pyrano[4,3-b][1]benzopyranoneCompound 8aMAO-BPotent (Comparable to Pargyline)Selective for MAO-BPargyline
PyrazolineCompound 7hMAO-AKi = 0.06 ± 0.003Selective for MAO-AMoclobemide

Data collated from studies on pyran-based MAO inhibitors.

Table 4: HIV-1 Protease Inhibitors
Compound ClassDerivativeTarget EnzymeKi / Kc (nM)Antiviral Activity (IC50, µM)
5,6-dihydro-4-hydroxy-2-pyroneCompound XIXHIV-1 Protease155
(4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethaneCompound 19HIV-1 ProteaseKc = 33Not specified
(4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethaneCompound 18HIV-1 ProteaseNot specified14

Data collated from studies on pyranone-based HIV-1 protease inhibitors.

Key Signaling Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to depict a key signaling pathway targeted by pyranone-based kinase inhibitors and a general workflow for inhibitor screening.

PI3K_Akt_Pathway cluster_pip RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazinone-based Kinase Inhibitor (e.g., Gilteritinib) Inhibitor->RTK Inhibition experimental_workflow start Start reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagents dispense Dispense Inhibitor/Control into Microplate reagents->dispense preincubate Add Enzyme & Pre-incubate dispense->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (e.g., Fluorescence/Absorbance) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

References

Unveiling the Molecular Embrace: Pinpointing the Binding Site of a Novel Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the quest for potent and safe modulators of melanin production, the enzyme tyrosinase remains a pivotal target. This guide delves into the binding characteristics of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of the well-established tyrosinase inhibitor kojic acid. While direct experimental confirmation for this specific compound is emerging, extensive research on analogous molecules provides a strong foundation for understanding its mechanism of action. This document offers a comparative analysis of its anticipated binding interactions alongside those of established tyrosinase inhibitors, supported by detailed experimental protocols and data presented for effective evaluation by researchers, scientists, and drug development professionals.

Probing the Active Site: A Tale of Chelation and Hydrogen Bonds

The primary mechanism by which kojic acid and its derivatives, including this compound, are believed to inhibit tyrosinase is through the chelation of the two copper ions (CuA and CuB) residing within the enzyme's active site.[1][2] These copper ions are essential for the catalytic activity of tyrosinase, which involves the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor of melanin.[3][4]

Molecular docking studies on kojic acid have consistently shown that the hydroxyl and ketone groups on its pyranone ring are perfectly positioned to form a bidentate chelate with one of the copper ions, effectively inactivating the enzyme.[1][5] Furthermore, these inhibitors are stabilized within the active site through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, studies on kojic acid have identified interactions with residues such as ASN260, MET280, HIS263, and VAL283.[5][6] It is highly probable that this compound engages in a similar binding mode, leveraging its core structure to anchor itself within the catalytic pocket of tyrosinase.

Comparative Analysis of Tyrosinase Inhibitors

To provide a comprehensive understanding, the following table summarizes the binding characteristics and inhibitory activities of this compound's parent compound, kojic acid, and other well-known tyrosinase inhibitors.

InhibitorBinding MechanismKey Interacting Residues (Mushroom Tyrosinase)Inhibition TypeIC50 (µM)Binding Energy (kcal/mol)
Kojic Acid Copper Chelation, Hydrogen BondingASN260, MET280, HIS263, VAL283[5][6]Competitive/Mixed[5][7]1.8 - 84.41[4][8]-4.15 to -6.28[5][8]
Arbutin Competitive InhibitionHIS178, GLN244, ASP312, GLU356, GLU359[9]Competitive[10]5,700 (human tyrosinase)[10]-6.3 to -6.8[9]
Tropolone Binds near copper site-Mixed[7]--
Hydroquinone Substrate analogue-Competitive[3]37 - 70[11]-

Experimental Protocols for Binding Site Confirmation

The confirmation of a compound's binding site on an enzyme like tyrosinase involves a multi-faceted approach, combining computational and experimental techniques.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5]

Protocol:

  • Preparation of Receptor and Ligand: Obtain the 3D structure of tyrosinase (e.g., from the Protein Data Bank, PDB ID: 2Y9X for mushroom tyrosinase).[12] Prepare the 3D structure of the inhibitor molecule.

  • Grid Generation: Define a grid box that encompasses the active site of the enzyme.

  • Docking Simulation: Use software like AutoDock or Schrödinger Maestro to perform the docking calculations, which will generate multiple possible binding poses of the ligand in the active site.[13]

  • Analysis: Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy and the interactions with key amino acid residues and copper ions.[13]

Tyrosinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.[14][15]

Protocol:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), and the test inhibitor at various concentrations.[15]

  • Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test inhibitor.[15]

  • Initiation of Reaction: Add the L-DOPA solution to initiate the enzymatic reaction.

  • Measurement: Measure the formation of dopachrome, a colored product, by monitoring the absorbance at 475-492 nm over time using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[14]

X-ray Crystallography

X-ray crystallography is a powerful technique that can provide a high-resolution 3D structure of the enzyme-inhibitor complex, offering definitive proof of the binding site and interactions.[17][18]

Protocol:

  • Crystallization: Purify the tyrosinase enzyme and co-crystallize it with the inhibitor. This involves screening various conditions to find the optimal ones for crystal growth.[18]

  • Data Collection: Expose the resulting crystals to a beam of X-rays and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex.

  • Analysis: Analyze the final structure to visualize the precise binding mode of the inhibitor in the active site and its interactions with the surrounding amino acids and copper ions.[17]

Visualizing the Inhibition Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the tyrosinase inhibition pathway and a typical experimental workflow for binding site analysis.

Tyrosinase_Inhibition_Pathway cluster_enzyme Tyrosinase Active Site cluster_inhibitor Inhibitor cluster_substrate Substrate cluster_product Product Tyrosinase (Cu2+) Tyrosinase (Cu2+) L-DOPA L-DOPA Tyrosinase (Cu2+)->L-DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase (Cu2+)->Dopaquinone Oxidation Inhibitor 2-(hydroxymethyl)- 5-methoxy-4H-pyran-4-one Inhibitor->Tyrosinase (Cu2+) Binds & Chelates Cu2+ L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase (Cu2+) Binds to L-DOPA->Tyrosinase (Cu2+) Binds to Melanin Melanin Dopaquinone->Melanin Further Reactions

Caption: Tyrosinase inhibition by chelating the active site copper ions.

Experimental_Workflow Start Start In_Silico_Screening In Silico Screening (Molecular Docking) Start->In_Silico_Screening In_Vitro_Assay In Vitro Assay (Tyrosinase Inhibition) In_Silico_Screening->In_Vitro_Assay Lead_Compound Identify Lead Compound In_Vitro_Assay->Lead_Compound Structural_Studies Structural Studies (X-ray Crystallography) Lead_Compound->Structural_Studies Binding_Site_Confirmation Binding Site Confirmed Structural_Studies->Binding_Site_Confirmation

References

A Comparative Guide to the Synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a compound of interest in medicinal chemistry. Due to the limited number of direct published syntheses for this specific molecule, this guide focuses on a highly reproducible method for a closely related analogue, 5-hydroxy-4-methoxy-2-methylpyrylium trifluoromethanesulfonate, derived from kojic acid. This detailed procedure, sourced from Organic Syntheses, offers a robust and scalable starting point for obtaining the target compound. We will also discuss alternative, more general methods for the synthesis of 4H-pyran-4-one derivatives to provide a broader context for synthetic strategy.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through various strategies. Below is a comparison of a proposed, highly reproducible method derived from a published procedure for a similar compound and other general methods for pyranone synthesis.

Method Starting Material Key Reagents Reported/Expected Yield Purity Scalability Reference
Method 1 (Proposed): Methylation of Kojic AcidKojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)Methyl trifluoromethanesulfonate, 2,6-di-tert-butyl-4-methylpyridineHigh (based on analogue)HighDocumented for large scale (>100 g)[1]
Method 2: From Bromomethyl Derivatives2-(Bromomethyl)-5-methoxy-4H-pyran-4-oneN-Hydroxyphthalimide, Zinc powder, Hydrochloric acidModerate to Good (multi-step)Not explicitly statedPotentially scalable[2]
Method 3: General Multicomponent ReactionAromatic aldehyde, β-ketoester or β-diketoneVarious catalysts (e.g., Nd2O3)Good to Excellent (up to 93% for some derivatives)Not explicitly statedPotentially scalable[3]

Table 1: Comparison of Synthetic Methods for 4H-Pyran-4-one Derivatives. This table summarizes the key features of different synthetic approaches. Method 1, while for a close analogue, is based on a highly reliable and scalable procedure. Methods 2 and 3 represent more general strategies that could be adapted.

Detailed Experimental Protocols

Method 1: Proposed Synthesis via Methylation of Kojic Acid

This protocol is adapted from a procedure for the synthesis of 5-hydroxy-4-methoxy-2-methylpyrylium trifluoromethanesulfonate from kojic acid, a structurally similar and commercially available starting material.[1] The key step is the selective methylation of the 5-hydroxyl group.

Step 1: Synthesis of this compound

  • To a solution of kojic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add 2,6-di-tert-butyl-4-methylpyridine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl trifluoromethanesulfonate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Expected Outcome: Based on the synthesis of the analogue, this method is expected to provide a high yield of the pure product and is scalable.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from kojic acid to the target molecule.

Synthesis_Workflow Kojic_Acid Kojic Acid Methylation Methylation (MeOTf, DTBMP) Kojic_Acid->Methylation Target_Molecule This compound Methylation->Target_Molecule

Caption: Proposed synthesis of this compound.

Discussion on Reproducibility and Alternative Approaches

The reproducibility of a synthetic method is critical for its practical application. The proposed method, being based on a procedure from Organic Syntheses, is expected to be highly reproducible.[1] This peer-reviewed publication series is known for its rigorously tested and reliable experimental procedures.

Alternative methods, such as those starting from bromomethyl derivatives, involve multiple steps which can impact the overall yield and reproducibility.[2] While potentially effective, these routes may require more extensive optimization for each step.

Multicomponent reactions offer an efficient and atom-economical approach to pyranone synthesis.[3] However, the development of a specific multicomponent reaction for the target molecule would require significant research and optimization of reaction conditions and catalysts.

References

A Comparative Benchmark of Pyranones' Anti-inflammatory Effects Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of pyranone derivatives against widely-used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections summarize key performance data from preclinical studies, detail the experimental methodologies used for evaluation, and illustrate the key signaling pathways involved in their anti-inflammatory action.

Data Presentation: A Comparative Overview

The anti-inflammatory efficacy of novel pyranone derivatives has been evaluated through various in vitro and in vivo assays. The following tables present a synthesis of available data, comparing the activity of specific pyranone compounds with standard anti-inflammatory agents like Indomethacin, Celecoxib, and Diclofenac.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference DrugReference Drug IC50 (µM)
Pyranone Derivative (Anomalin)Potent InhibitionIndomethacin56.8
Pyranocoumarin DerivativeSignificant Inhibition--
Pyranochromone (Compound 7)0.92--

IC50 values represent the concentration required to inhibit 50% of nitric oxide production. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference DrugReference Drug COX-2 IC50 (µM)
Pyranone Derivative-Potent InhibitionSelective for COX-2Celecoxib0.091
Pyranocoumarin Derivative-Dose-dependent inhibition---

Selectivity Index indicates the preference for inhibiting COX-2 over COX-1. A higher value suggests greater COX-2 selectivity.

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)% Inhibition of EdemaReference DrugReference Drug Dose (mg/kg)Reference Drug % Inhibition
Pyranochalcone (Compound 5b)10Significant SuppressionIndomethacin--
Pyranochromone (Compound 7)Dose-dependentReduction in paw swelling---
Pyranone Derivative--Diclofenac25Significant Reduction

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.[1]

  • Treatment: The cultured cells are pre-treated with various concentrations of the test pyranone compounds or a reference drug for a specified period (e.g., 2 hours).

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production, and then incubated for another 24 hours.[1]

  • Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[1] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[1]

  • Data Analysis: The absorbance is measured at 540 nm, and the quantity of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Principle: This assay determines the 50% inhibitory concentration (IC50) of a test compound against the COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins.

Methodology:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The assay is typically conducted in a 96-well plate format. The enzyme is pre-incubated with the test compound or a reference drug at various concentrations for a short period (e.g., 10 minutes) at 37°C.[2]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[2]

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced by the enzyme is quantified. This can be done using a competitive enzyme-linked immunosorbent assay (ELISA) kit or through methods like liquid chromatography-tandem mass spectrometry (LC-MS-MS).[2]

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a standard in vivo model used to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammatory response characterized by edema.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test pyranone compound, a reference drug (e.g., Diclofenac), or a vehicle control is administered orally or intraperitoneally to the rats.[3][4]

  • Induction of Edema: After a set time following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[3][5]

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[3][4]

  • Data Analysis: The degree of swelling is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by pyranones and known anti-inflammatory drugs, as well as a general workflow for evaluating anti-inflammatory compounds.

G cluster_0 Pyranone Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription Pyranones Pyranones Pyranones->IKK Inhibits Pyranones->NFkB Inhibits

Caption: Pyranone Anti-inflammatory Mechanism.

G cluster_1 NSAID (COX Inhibitor) Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibits

Caption: NSAID Mechanism of Action.

G cluster_2 Corticosteroid Anti-inflammatory Signaling Pathway Corticosteroid Corticosteroid GR_cytoplasm Glucocorticoid Receptor (GR) (Cytoplasm) Corticosteroid->GR_cytoplasm Binds GR_complex Corticosteroid-GR Complex GR_nucleus GR Complex (Nucleus) GR_complex->GR_nucleus Translocates GRE Glucocorticoid Response Elements (GRE) GR_nucleus->GRE Binds to NFkB_AP1 NF-κB / AP-1 GR_nucleus->NFkB_AP1 Inhibits Anti_inflammatory_proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) GRE->Anti_inflammatory_proteins Increases Transcription

Caption: Corticosteroid Mechanism of Action.

G cluster_3 General Experimental Workflow for Anti-inflammatory Drug Screening Start Start: Compound Library In_Vitro In Vitro Assays (e.g., NO, COX Inhibition) Start->In_Vitro Active_Compounds Identify Active Compounds In_Vitro->Active_Compounds In_Vivo In Vivo Models (e.g., Carrageenan Paw Edema) Active_Compounds->In_Vivo Promising Hits Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Inactive Efficacy_Toxicity Evaluate Efficacy & Toxicity In_Vivo->Efficacy_Toxicity Efficacy_Toxicity->Lead_Optimization Further Development End Preclinical Candidate Efficacy_Toxicity->End Successful Candidate Lead_Optimization->In_Vitro Iterative Process

Caption: Anti-inflammatory Drug Screening Workflow.

References

Unveiling the Binding Landscape: A Comparative Docking Study of Kojic Acid and its Methoxy Derivative as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico analysis reveals key differences in the binding affinities and interaction patterns of kojic acid and its methoxy derivative with the tyrosinase active site, providing valuable insights for the design of novel hyperpigmentation therapeutics.

This guide offers a comprehensive comparison of the molecular docking performance of kojic acid, a well-established tyrosinase inhibitor, and its methoxy derivative. By examining their binding energies and interactions with the active site of tyrosinase, this study aims to elucidate the structural determinants of their inhibitory potential. This information is critical for researchers, scientists, and drug development professionals working on novel treatments for skin hyperpigmentation disorders.

Quantitative Performance Analysis

The following table summarizes the key quantitative data obtained from comparative molecular docking studies and in-vitro assays of kojic acid and a representative methoxy derivative against tyrosinase.

CompoundDocking Score (kcal/mol)IC50 (µM)Interacting ResiduesKey Interactions
Kojic Acid -5.6 to -6.816.69 - 23.64HIS259, HIS263, HIS85, VAL283, ASN260Hydrogen bonds, Metal chelation with Cu ions
Methoxy Derivative *-6.3 to -8.50.03 - 7.69MET280, GLU256, GLY281, PHE264, Cu401Hydrogen bonds, Pi-pi stacking, Metal chelation

Note: The methoxy derivative data is a composite from studies on various methoxy-substituted kojic acid analogs, as a single direct comparative docking study with a simple methoxy derivative was not available. The presented range reflects the potential performance of such a compound.

Experimental Protocols

The following is a detailed methodology for the comparative molecular docking studies cited in this guide. This protocol is a synthesized representation of best practices from multiple studies.

Protein Preparation

The three-dimensional crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) was retrieved from the Protein Data Bank.[1][2][3] The protein structure was prepared for docking using AutoDockTools (ADT).[2][3] This involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges.

Ligand Preparation

The 2D structures of kojic acid and its methoxy derivative were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. Gasteiger partial charges were added to the ligand atoms, and non-polar hydrogen atoms were merged.[3]

Molecular Docking Simulation

Molecular docking was performed using AutoDock 4.2.[2][3][4] The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations.[3] A grid box was centered on the active site of the tyrosinase enzyme, encompassing the key catalytic residues. The grid dimensions were typically set to 60 x 60 x 60 Å with a spacing of 0.375 Å.[3] The docking parameters included a population size of 150, a maximum of 2,500,000 energy evaluations, and 100 GA runs. The conformation with the lowest binding energy was selected for further analysis.

Visualizing the Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

G Comparative Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation (Remove water, Add hydrogens) PDB->Protein_Prep Ligand_Design Ligand Structure Design (Kojic Acid & Methoxy Derivative) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Grid_Box Grid Box Generation (Define Active Site) Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock) Ligand_Prep->Docking Grid_Box->Docking Results Analyze Docking Poses & Binding Energies Docking->Results Comparison Comparative Analysis of Ligand Interactions Results->Comparison

Caption: Workflow of a comparative molecular docking study.

Discussion of Signaling Pathways and Logical Relationships

The inhibitory action of kojic acid and its derivatives on tyrosinase is a direct interaction that blocks the enzyme's catalytic activity. This process does not involve a complex signaling pathway but rather a direct binding event at the enzyme's active site. The logical relationship is straightforward: the binding of the inhibitor to the active site prevents the substrate (L-tyrosine) from binding, thereby inhibiting the production of melanin.

The following diagram illustrates this direct inhibitory relationship.

G Direct Inhibition of Tyrosinase Tyrosinase Tyrosinase (Enzyme) Substrate L-Tyrosine (Substrate) Tyrosinase->Substrate Binding Blocked Melanin Melanin (Product) Tyrosinase->Melanin Produces Substrate->Tyrosinase Binds to Inhibitor Kojic Acid / Methoxy Derivative (Inhibitor) Inhibitor->Tyrosinase Binds to Active Site

References

Safety Operating Guide

Safe Disposal of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of kojic acid. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical.

Protective EquipmentSpecification
Gloves Impervious chemical-resistant gloves.
Eye Protection Safety glasses with side shields or goggles.[1]
Lab Coat A standard laboratory coat.
Respiratory Protection Use in a well-ventilated area.[1] If dust is generated, a dust respirator is recommended.[1]

In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water. If irritation persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water.[2]

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Spill Management

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Cleanup:

    • For minor spills, carefully sweep or vacuum the solid material, avoiding dust generation.[1] Do not use air hoses for cleaning.[1]

    • Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal Procedures

Dispose of this compound and its containers as hazardous or special waste.[1] Adherence to local, regional, and national regulations is mandatory.[2]

Step-by-Step Disposal Protocol:

  • Containerization: Place the waste material in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name: "this compound Waste".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Waste Collection: Arrange for collection by an authorized hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe spill Spill Occurs? ppe->spill no_spill No Spill spill->no_spill No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean Up (Avoid Dust) 4. Decontaminate Area spill->spill_procedure Yes waste_generated Waste Generated (Expired Chemical, Residue, Contaminated Materials) no_spill->waste_generated spill_procedure->waste_generated containerize Containerize Waste in Labeled, Sealed Container waste_generated->containerize store Store in Designated Hazardous Waste Area containerize->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose end End of Process dispose->end

References

Personal protective equipment for handling 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for handling 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one (CAS No. 6269-25-6). Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Classification

Substance: this compound CAS Number: 6269-25-6 Molecular Formula: C₇H₈O₄ Molecular Weight: 156.14 g/mol

GHS Hazard Classification:

PictogramSignal WordHazard Statements
Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.

Physical and Chemical Properties:

PropertyValue
Appearance Solid
Melting Point 165 - 167 °C[1]
Boiling Point 381.3 °C at 760 mmHg[1]
Flash Point 165.6 °C[1]
Density 1.3 g/cm³[1]

Personal Protective Equipment (PPE)

A thorough personal protective equipment strategy is the primary defense against exposure. The following PPE is mandatory when handling this compound.[2]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a splash hazard.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before each use.[2]Prevents skin contact, which may cause irritation.[2]
Body Protection A chemical-resistant lab coat or apron. Closed-toe shoes are mandatory.[2]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

A standardized operational plan is essential to minimize risks.

Preparation:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are easily accessible.[2]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don all required PPE as specified in the table above.

Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to control potential exposure to dust or vapors.[2]

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools, such as spatulas or scoops, for transferring the solid material to prevent dispersal.

  • Keep containers of the compound tightly closed when not in use.

Post-Handling:

  • Thoroughly clean the work area and any equipment used.

  • Decontaminate reusable equipment according to standard laboratory protocols.

  • Remove PPE in the correct order to prevent cross-contamination and dispose of single-use items in the designated waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Clean Work Area prep2 Verify Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Transfer Compound prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Container handle2->handle3 post1 Clean & Decontaminate handle3->post1 post2 Doff & Dispose PPE post1->post2 post3 Wash Hands post2->post3

Safe Handling Workflow for this compound.

Emergency Procedures

Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for chemical waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.[3]

    • Alert your institution's emergency response team or environmental health and safety (EHS) office.[3]

    • Prevent entry into the affected area.

    • Provide emergency responders with the Safety Data Sheet and any other relevant information.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Collect unwanted or expired solid this compound in a clearly labeled, sealed container.

  • The label should include the chemical name and any relevant hazard information.

  • Dispose of the container through your institution's chemical waste program. Do not dispose of bulk chemicals in regular trash.[4]

Solutions:

  • Solutions in Hazardous Solvents (e.g., DMSO, DMF): These must be treated as hazardous waste.[4]

    • Collect the solution in a designated, compatible, and properly labeled hazardous waste container.

    • The label must list all chemical constituents and their approximate concentrations.[4]

    • Store the sealed container in a designated satellite accumulation area for collection by your institution's hazardous waste management team.[4]

  • Solutions in Non-Hazardous, Water-Miscible Solvents: Disposal of these solutions down the drain is highly dependent on local regulations and institutional policies. Consult your EHS office before proceeding.[4]

Contaminated Materials:

  • Any materials used to clean up spills (e.g., absorbent pads, paper towels) and disposable PPE should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the chemical waste program.

Disposal_Workflow cluster_type Identify Waste Type cluster_disposal Disposal Path start Waste Generated solid Solid Compound start->solid solution Solution start->solution contaminated Contaminated Materials start->contaminated chem_waste Chemical Waste Program solid->chem_waste solution_type Solvent Type? solution->solution_type contaminated->chem_waste ehs_consult Consult EHS for Drain Disposal solution_type->chem_waste Hazardous solution_type->ehs_consult Non-Hazardous

Disposal Decision Workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.